6-Chloro-2-fluoro-3-methylbenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(6-chloro-2-fluoro-3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUCFHGCYQNKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378631 | |
| Record name | (6-Chloro-2-fluoro-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-84-9 | |
| Record name | (6-Chloro-2-fluoro-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261762-84-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An Application Scientist's Guide to the Synthesis of 6-Chloro-2-fluoro-3-methylbenzyl alcohol: A Key Intermediate in Pharmaceutical Research
Abstract
Substituted benzyl alcohols are foundational building blocks in medicinal chemistry, serving as key intermediates for a wide array of pharmacologically active molecules. The precise arrangement of substituents on the aromatic ring can profoundly influence a compound's steric and electronic properties, thereby modulating its biological activity, metabolic stability, and pharmacokinetic profile. This guide provides an in-depth technical overview of a robust and efficient synthetic pathway to 6-Chloro-2-fluoro-3-methylbenzyl alcohol, a valuable intermediate for drug discovery professionals. We will explore the strategic retrosynthetic analysis, detail the forward synthesis, provide a comprehensive experimental protocol for the key reduction step, and discuss the characterization of the final product.
Introduction: The Strategic Importance of Halogenated Intermediates
The incorporation of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in modern drug design.[1][2] The chloro group can enhance membrane permeability and introduce specific electronic interactions, while the fluoro group often improves metabolic stability and binding affinity by acting as a bioisostere for a hydrogen atom or hydroxyl group.[3] The title compound, this compound, combines these features, making it a highly sought-after precursor for novel therapeutics. Its synthesis requires a carefully planned route that controls regioselectivity to achieve the desired 1,2,3,4-substitution pattern on the benzene ring.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis simplifies the synthetic challenge by disconnecting the target molecule into simpler, more readily available precursors. The primary alcohol functionality in the target molecule is a prime candidate for a functional group interconversion (FGI).
The most direct and reliable disconnection is the reduction of the corresponding aldehyde. This leads back to 6-Chloro-2-fluoro-3-methylbenzaldehyde, a stable and commercially available intermediate.[4][5][6] This aldehyde can, in turn, be conceptually derived from 4-Chloro-2-fluoro-1-methylbenzene, a common starting material, via a regioselective formylation reaction.
Caption: Retrosynthetic analysis of the target benzyl alcohol.
Recommended Two-Step Synthetic Pathway
The forward synthesis is logically divided into two primary stages: the formylation of the substituted toluene to create the key aldehyde intermediate, followed by its selective reduction to the target benzyl alcohol.
Caption: Proposed forward synthesis workflow.
Step A: Synthesis of 6-Chloro-2-fluoro-3-methylbenzaldehyde (Intermediate)
The introduction of the aldehyde group ortho to the fluorine atom can be efficiently achieved via directed ortho-metalation. The fluorine atom strongly directs the lithiation to the adjacent C6 position.
-
Directed Ortho-Metalation: 4-Chloro-2-fluoro-1-methylbenzene is treated with a strong base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Formylation: The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).
-
Workup: An acidic workup protonates the intermediate to yield the desired 6-Chloro-2-fluoro-3-methylbenzaldehyde.
This method provides high regioselectivity, which is crucial for avoiding isomeric impurities.
Step B: Reduction of 6-Chloro-2-fluoro-3-methylbenzaldehyde (Target Synthesis)
The reduction of an aldehyde to a primary alcohol is a fundamental and highly reliable transformation in organic synthesis. For this step, sodium borohydride (NaBH₄) is the reagent of choice.
Causality of Reagent Selection:
-
Chemoselectivity: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones. It will not reduce other potentially present functional groups, ensuring a clean reaction.
-
Operational Simplicity & Safety: Compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is safer to handle as it reacts slowly with protic solvents like methanol or ethanol. This allows the reaction to be run under less stringent conditions, making it ideal for both lab-scale and potential scale-up operations.
-
High Yield: This reduction is typically high-yielding, often approaching quantitative conversion.
Detailed Experimental Protocol: Reduction of 6-Chloro-2-fluoro-3-methylbenzaldehyde
This protocol describes the reliable conversion of the commercially available aldehyde intermediate to the final product.
Table 1: Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 6-Chloro-2-fluoro-3-methylbenzaldehyde | 286474-59-7 | 172.59 | 10.0 | 1.0 |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 12.0 | 1.2 |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | - | - |
| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Chloro-2-fluoro-3-methylbenzaldehyde (1.73 g, 10.0 mmol).
-
Dissolution: Add anhydrous methanol (25 mL) to the flask and stir until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: While maintaining the temperature at 0 °C, add sodium borohydride (0.45 g, 12.0 mmol) portion-wise over 10-15 minutes. Note: Effervescence (hydrogen gas evolution) may be observed.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.
-
Quenching: Carefully cool the flask back to 0 °C in an ice bath. Slowly add 1 M HCl (20 mL) to quench the excess NaBH₄ and neutralize the reaction mixture. Caution: Vigorous gas evolution may occur.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the this compound as a pure solid or oil. A similar procedure is often used for related benzyl alcohols.[7]
Characterization of this compound
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
Table 2: Key Product Characteristics
| Property | Expected Value |
| Molecular Formula | C₈H₈ClFO |
| Molecular Weight | 174.60 g/mol |
| Appearance | White to off-white solid or colorless oil |
| ¹H NMR | Expected signals: aromatic protons (2H), benzylic CH₂ (2H), methyl CH₃ (3H), hydroxyl OH (1H, broad). |
| ¹³C NMR | Expected signals: ~8 carbon signals, including aromatic carbons, a benzylic carbon (~60-65 ppm), and a methyl carbon (~15-20 ppm). |
| Mass Spec (EI) | Expected molecular ion (M⁺) peak at m/z ≈ 174/176 (due to ³⁵Cl/³⁷Cl isotopes). |
| IR Spectroscopy | Characteristic peaks: broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), C-O stretch (~1050 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region. |
Conclusion
This guide outlines a logical and reliable synthetic route for this compound, a valuable building block for pharmaceutical research. The strategy leverages a commercially available aldehyde intermediate and employs a robust, high-yielding reduction protocol using sodium borohydride. The detailed methodology presented herein is designed to be a self-validating system, providing researchers and drug development professionals with the technical insights necessary to confidently synthesize this key intermediate for their discovery programs.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. jelsciences.com [jelsciences.com]
- 4. 6-Chloro-2-fluoro-3-methylbenzaldehyde 98 286474-59-7 [sigmaaldrich.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 6-Chloro-2-fluoro-3-methylbenzyl alcohol. Designed for the discerning researcher, this document synthesizes publicly available data with established chemical principles to serve as a foundational resource for laboratory applications and further research endeavors.
Chemical Identity and Physical Properties
This compound is a halogenated aromatic alcohol. The strategic placement of chloro, fluoro, and methyl groups on the benzyl ring imparts specific properties that make it a valuable intermediate in the synthesis of complex organic molecules.
Nomenclature and Identifiers
Due to IUPAC nomenclature rules that prioritize the lowest possible locant numbers for substituents, this compound is also referred to as 2-Chloro-6-fluoro-3-methylbenzyl alcohol. Both names refer to the same molecule.
| Identifier | Value |
| Chemical Name | This compound |
| Synonym | 2-Chloro-6-fluoro-3-methylbenzyl alcohol |
| CAS Number | 261762-84-9 (for 6-Chloro isomer)[1], 261762-83-8 (for 2-Chloro isomer)[2] |
| Molecular Formula | C₈H₈ClFO |
| Molecular Weight | 174.60 g/mol [3] |
Physicochemical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| Melting Point | 68-70 °C | [3] |
| Boiling Point | 245.7 °C | [3] |
| Density | 1.286 g/cm³ | [3] |
| Flash Point | 102.4 °C | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of the corresponding aldehyde or carboxylic acid. Below are detailed protocols for these transformations, based on established and reliable chemical reactions.
Reduction of 6-Chloro-2-fluoro-3-methylbenzaldehyde
A common and efficient method for the synthesis of primary alcohols is the reduction of the corresponding aldehyde using a mild reducing agent such as sodium borohydride (NaBH₄).
Caption: Synthesis of this compound via aldehyde reduction.
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-Chloro-2-fluoro-3-methylbenzaldehyde (1 equivalent) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize the excess borohydride and decompose the borate ester.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Reduction of 6-Chloro-2-fluoro-3-methylbenzoic Acid
A more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for the reduction of a carboxylic acid to a primary alcohol.[4]
Caption: Synthesis of this compound via carboxylic acid reduction.
Experimental Protocol:
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Carboxylic Acid: Dissolve 6-Chloro-2-fluoro-3-methylbenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C and cautiously add, in sequence, 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water, where 'x' is the mass of LiAlH₄ in grams used.[5]
-
Filtration and Extraction: Stir the resulting granular precipitate for 15 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Drying and Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the product as described in section 2.1.
Electrochemical Synthesis
An alternative "green" chemistry approach involves the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde. This method avoids the use of chemical reducing agents. The process is carried out using a glassy carbon electrode in an aqueous methanolic solution with a supporting electrolyte.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the hydroxyl proton, and the methyl protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic-H | ~7.0-7.3 | Multiplet | |
| -CH₂-OH | ~4.7 | Singlet or Doublet | J(H-H) if coupled to OH |
| -OH | Variable (broad singlet) | Broad Singlet | |
| -CH₃ | ~2.3 | Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-Cl | ~130-135 (doublet due to C-F coupling) |
| C-F | ~158-162 (doublet due to C-F coupling) |
| C-CH₃ | ~135-140 |
| C-CH₂OH | ~125-130 |
| Aromatic CH | ~115-130 |
| -CH₂OH | ~60-65 |
| -CH₃ | ~15-20 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl and aromatic functionalities.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (primary alcohol) | 1000-1075 |
| C-F stretch | 1000-1400 |
| C-Cl stretch | 600-800 |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
| Fragment | Predicted m/z |
| [M]⁺ | 174/176 (due to ³⁵Cl/³⁷Cl isotopes) |
| [M-H₂O]⁺ | 156/158 |
| [M-CH₂OH]⁺ | 143/145 |
Reactivity and Applications
The reactivity of this compound is primarily dictated by the hydroxyl group and the substituted aromatic ring.
Key Reactions
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 6-Chloro-2-fluoro-3-methylbenzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents will yield the carboxylic acid.
-
Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.
-
Etherification: Williamson ether synthesis can be employed to form ethers by deprotonating the alcohol with a strong base to form the alkoxide, followed by reaction with an alkyl halide.
-
Conversion to Benzyl Halide: The hydroxyl group can be substituted by a halogen (e.g., bromine) using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) to yield the corresponding benzyl halide.
Applications in Drug Discovery
Halogenated organic compounds are of significant interest in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound, and its derivatives, are valuable intermediates in this field.
A notable application is in the synthesis of inhibitors for Stearoyl-CoA desaturase 1 (SCD1) . SCD1 is an enzyme implicated in metabolic diseases such as obesity and diabetes.[6] The corresponding benzyl bromide, which can be synthesized from this compound, is a key building block for certain classes of SCD1 inhibitors. The unique substitution pattern of the aromatic ring likely plays a crucial role in the binding affinity and selectivity of these inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Ecotoxicological Profile
Specific ecotoxicity data for this compound is limited. However, as a halogenated aromatic compound, it should be handled with care to prevent environmental release. Many such compounds can be persistent in the environment and may have toxic effects on aquatic life.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique substitution pattern offers a scaffold for the development of novel therapeutic agents, as exemplified by its role in the synthesis of SCD1 inhibitors. This guide provides a foundational understanding of its properties, synthesis, and handling, empowering researchers to utilize this compound effectively and safely in their scientific pursuits.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. 261762-83-8 Cas No. | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | Matrix Scientific [matrixscientific.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Workup [chem.rochester.edu]
- 6. Synthesis and evaluation of novel stearoyl-CoA desaturase 1 inhibitors: 1'-{6-[5-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-yl]pyridazin-3-yl}-3,4-dihydrospiro[chromene-2,4'-piperidine] analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methylbenzyl Alcohol for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Niche Building Block in Medicinal Chemistry
6-Chloro-2-fluoro-3-methylbenzyl alcohol, identified by the CAS number 261762-84-9, is a halogenated aromatic alcohol with significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzene ring, offers a nuanced platform for molecular design and optimization in drug discovery. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, potential applications in drug development, and robust analytical methodologies for its characterization.
The strategic placement of halogen atoms on a phenyl ring is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[3] Chlorine and fluorine, in particular, can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The presence of a methyl group further adds to the structural complexity and can play a crucial role in dictating the molecule's interaction with its biological target. This guide will delve into the scientific rationale behind the utility of this specific structural motif.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. The table below summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 261762-84-9 | [1][5] |
| Molecular Formula | C₈H₈ClFO | [5] |
| Molecular Weight | 174.60 g/mol | [5] |
| Appearance | Powder | [1] |
| Purity | Typically ≥98% (HPLC) | [1][2] |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be efficiently achieved through the reduction of its corresponding aldehyde, 6-Chloro-2-fluoro-3-methylbenzaldehyde. This is a common and reliable method for the preparation of benzyl alcohols.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound via reduction of the corresponding benzaldehyde.
Detailed Experimental Protocol: Reduction of 6-Chloro-2-fluoro-3-methylbenzaldehyde
This protocol is based on standard laboratory procedures for the reduction of aromatic aldehydes.
Materials:
-
6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS: 286474-59-7)[6][7]
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 6-Chloro-2-fluoro-3-methylbenzaldehyde (1.0 equivalent) in anhydrous methanol under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage any effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the aqueous residue, add a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
The Role of Halogenation in Drug Discovery: A Mechanistic Perspective
The presence and position of halogen atoms in a drug candidate can profoundly influence its biological activity. The chloro and fluoro substituents in this compound are not merely passive additions; they can actively participate in intermolecular interactions.
Caption: Diagram illustrating a halogen bond between a halogenated compound and a biological target.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (the "σ-hole") and interacts with a nucleophilic site on another molecule, such as an oxygen or nitrogen atom in a protein.[4] This can contribute significantly to the binding affinity and selectivity of a drug molecule. The fluorine atom, with its high electronegativity, can also modulate the acidity of nearby protons and influence hydrogen bonding interactions.
Potential Applications in Drug Development
While specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a key intermediate in the synthesis of various therapeutic agents. Halogenated benzyl alcohols and their derivatives are precursors to a wide range of pharmaceuticals.[3]
Hypothetical Applications:
-
Synthesis of Novel Kinase Inhibitors: The benzyl alcohol moiety can be a starting point for the elaboration of more complex structures that can fit into the ATP-binding pocket of kinases. The halogen and methyl substituents can be tailored to achieve specific interactions within the kinase domain.
-
Development of CNS-active Agents: The lipophilicity imparted by the halogen atoms can facilitate the crossing of the blood-brain barrier, making this scaffold a candidate for the development of drugs targeting the central nervous system.
-
Antimicrobial and Antifungal Agents: Halogenated aromatic compounds have a long history of use as antimicrobial agents. This building block could be used to synthesize new compounds with improved potency and a better resistance profile.
Analytical Characterization: Ensuring Purity and Identity
Robust analytical methods are essential for confirming the identity and purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.
Workflow for GC-MS Analysis
Caption: A typical workflow for the analysis of this compound using GC-MS.
Exemplary GC-MS Protocol
This protocol provides a general framework for the GC-MS analysis of the title compound. Instrument parameters may need to be optimized.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890N GC with 5973 MS detector).[8]
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 amu.
Expected Results:
The analysis will yield a chromatogram showing a peak at a specific retention time corresponding to this compound. The mass spectrum of this peak will exhibit a characteristic fragmentation pattern, including the molecular ion peak and other fragment ions, which can be used to confirm the structure of the compound.
Comparative Isomer: 2-Chloro-6-fluoro-3-methylbenzyl alcohol
It is noteworthy that the isomer, 2-Chloro-6-fluoro-3-methylbenzyl alcohol (CAS: 261762-83-8), appears to be more readily available and has been the subject of some published research.[9][10] For instance, a study details its synthesis via an electrochemical approach, highlighting an alternative, environmentally friendly synthetic route.[11] Researchers working with the title compound may find it beneficial to consult the literature on this isomer for comparative purposes and for insights into potential reactivity and analytical behavior.
Conclusion
This compound is a specialized chemical intermediate with considerable promise for the synthesis of novel, high-value molecules in the pharmaceutical and related industries. Its unique substitution pattern offers a rich playground for medicinal chemists to fine-tune the properties of lead compounds. This guide has provided a foundational understanding of its properties, a practical synthetic approach, its potential roles in drug discovery, and robust analytical methods for its characterization. As research in this area progresses, the applications of this versatile building block are expected to expand, further solidifying the importance of halogenated intermediates in modern chemical synthesis.
References
- 1. (6-chloro-2-fluoro-3-methylphenyl)methanol, CasNo.261762-84-9 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]
- 2. yinglang.lookchem.com [yinglang.lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. scbt.com [scbt.com]
- 6. 6-氯-2-氟-3-甲基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. jk-sci.com [jk-sci.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. scbt.com [scbt.com]
- 10. 261762-83-8 Cas No. | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | Apollo [store.apolloscientific.co.uk]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 6-Chloro-2-fluoro-3-methylbenzyl alcohol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-fluoro-3-methylbenzyl alcohol is a halogenated aromatic compound with potential for biological activity, yet its specific mechanism of action remains largely uncharacterized in publicly available literature. This technical guide proposes a putative mechanism of action based on evidence from structurally analogous compounds. We hypothesize that this compound may function as an inducer of cellular stress, leading to apoptosis in rapidly proliferating cells, a characteristic of interest in oncology research. This document provides a comprehensive framework for investigating this hypothesis, including detailed experimental protocols and the underlying scientific rationale.
Introduction: The Case for a Novel Bioactive Compound
The chemical landscape of drug discovery is in constant pursuit of novel scaffolds with unique biological activities. Substituted benzyl alcohols have emerged as a class of compounds with diverse pharmacological properties. While the subject of this guide, this compound (Figure 1), is primarily available as a research chemical, its structural features—a chlorinated and fluorinated aromatic ring with a hydroxymethyl group—suggest the potential for specific molecular interactions within a biological system.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 261762-84-9 | [1][3] |
| Molecular Formula | C8H8ClFO | [1][3] |
| Molecular Weight | 174.60 g/mol | [1][3] |
A survey of available literature reveals a significant gap in the understanding of this particular molecule's biological effects. However, valuable insights can be gleaned from the study of structurally related compounds. For instance, 3-chloro-2,5-dihydroxybenzyl alcohol (CHBA), a fungal metabolite, has been shown to induce apoptosis in human cervical carcinoma (HeLa) cells by inducing DNA damage.[4] This precedent informs our central hypothesis.
A Proposed Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway
We postulate that this compound, due to its electrophilic nature endowed by the halogen substituents, may interact with intracellular nucleophiles, leading to macromolecular damage, particularly to DNA. This damage, if not repaired, can trigger a cascade of events culminating in programmed cell death, or apoptosis.
Our hypothetical model centers on the activation of the intrinsic apoptotic pathway:
-
Cellular Entry and DNA Adduct Formation: The compound is predicted to be cell-permeable due to its relatively small size and lipophilic character. Once inside the cell, particularly the nucleus, it may form adducts with DNA bases.
-
DNA Damage Response (DDR): The formation of these adducts would be recognized by the cell's DNA damage surveillance machinery, leading to the activation of sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).
-
p53 Activation and Pro-Apoptotic Signaling: Activated ATM/ATR would then phosphorylate and activate the tumor suppressor protein p53. Activated p53 would transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Bax and Bak would oligomerize at the outer mitochondrial membrane, leading to the formation of pores and the release of cytochrome c into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c would bind to Apaf-1, leading to the formation of the apoptosome. This complex would then cleave and activate caspase-9, the initiator caspase of the intrinsic pathway.
-
Execution Phase of Apoptosis: Activated caspase-9 would, in turn, cleave and activate executioner caspases, such as caspase-3 and -7. These caspases would then cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Figure 2. Proposed signaling pathway for the induction of apoptosis by this compound.
Experimental Validation: A Step-by-Step Investigative Framework
To rigorously test our proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, with each experiment providing a piece of the puzzle that, when assembled, will create a coherent picture of the compound's biological activity.
Cell Viability and Proliferation Assays
The initial step is to determine the cytotoxic and anti-proliferative effects of this compound on a panel of cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each cell line and time point.
Assessment of Apoptosis
To confirm that cell death is occurring via apoptosis, a series of specific assays should be performed.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Investigation of the DNA Damage Response
To directly test the hypothesis of DNA damage, the following experiments are crucial.
Protocol: Comet Assay (Single Cell Gel Electrophoresis)
-
Cell Treatment and Embedding: Treat cells with the compound for a short duration (e.g., 1-4 hours). Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and soluble proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Quantification: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Protocol: Western Blot for Phosphorylated H2AX (γH2AX)
-
Protein Extraction: Treat cells with the compound and extract total protein at various time points.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for γH2AX (a marker of DNA double-strand breaks) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
Elucidation of the Apoptotic Pathway
To confirm the involvement of the intrinsic apoptotic pathway, the following Western blot analyses are recommended.
Protocol: Western Blot for Apoptotic Proteins
-
Protein Extraction: As described above.
-
Immunoblotting: Probe membranes with primary antibodies against key proteins in the intrinsic pathway, including:
-
Phospho-p53
-
Bax
-
Cleaved Caspase-9
-
Cleaved Caspase-3
-
Cleaved PARP (a substrate of caspase-3)
-
-
Detection and Analysis: As described above. An increase in the levels of the cleaved (active) forms of caspases and PARP, along with an increase in phospho-p53 and Bax, would support the proposed mechanism.
Figure 3. A logical workflow for the experimental validation of the proposed mechanism of action.
Concluding Remarks and Future Directions
This technical guide has outlined a plausible, testable mechanism of action for this compound as a pro-apoptotic agent. The proposed experimental framework provides a clear path for researchers to investigate its biological activity. Should this hypothesis be confirmed, future research could focus on structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity, as well as in vivo studies to assess its therapeutic potential. The exploration of this and similar halogenated benzyl alcohols may uncover novel therapeutic agents for the treatment of cancer and other diseases characterized by uncontrolled cell proliferation.
References
A Guide to the Spectroscopic Characterization of 6-Chloro-2-fluoro-3-methylbenzyl alcohol
This technical guide provides an in-depth analysis of the spectroscopic data for 6-Chloro-2-fluoro-3-methylbenzyl alcohol. It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and characterization of novel organic compounds. This document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles and experimental considerations for each technique.
Introduction
This compound, with the chemical formula C₈H₈ClFO, is a substituted aromatic alcohol.[1][2] Its molecular structure presents a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. Accurate characterization of this compound is crucial for confirming its identity, purity, and structure, which are essential prerequisites for its use in further research and development. This guide will walk you through the interpretation of its NMR, IR, and MS spectra, providing insights into how each spectroscopic technique contributes to the comprehensive structural elucidation of the molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each proton and carbon atom.
¹H NMR (Proton NMR)
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, their proximity to other protons, and their relative numbers.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | Doublet of doublets | 1H | Aromatic H (C5-H) |
| ~7.0-7.2 | Triplet | 1H | Aromatic H (C4-H) |
| ~4.7 | Singlet | 2H | CH₂ (benzylic) |
| ~2.3 | Singlet | 3H | CH₃ (methyl) |
| ~1.8-2.5 | Broad Singlet | 1H | OH (hydroxyl) |
Interpretation and Rationale:
-
Aromatic Protons: The two aromatic protons are expected to appear in the region of δ 7.0-7.4 ppm. The proton at C5 will likely be a doublet of doublets due to coupling with the adjacent proton at C4 and the fluorine atom at C2. The proton at C4 should appear as a triplet due to coupling with the two adjacent protons.
-
Benzylic Protons: The two protons of the methylene group (CH₂) attached to the aromatic ring are chemically equivalent and are expected to produce a singlet around δ 4.7 ppm. The electronegativity of the adjacent oxygen atom deshields these protons, causing them to resonate downfield.
-
Methyl Protons: The three protons of the methyl group (CH₃) are also equivalent and should give a sharp singlet at approximately δ 2.3 ppm.
-
Hydroxyl Proton: The hydroxyl proton is often observed as a broad singlet, and its chemical shift can vary depending on the concentration and solvent used.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~155-160 (d, ¹JCF) | C2 (bearing F) |
| ~135-140 | C6 (bearing Cl) |
| ~130-135 | C1 (bearing CH₂OH) |
| ~125-130 | C3 (bearing CH₃) |
| ~120-125 (d, ²JCF) | C4 |
| ~115-120 (d, ²JCF) | C5 |
| ~60-65 | CH₂ (benzylic) |
| ~15-20 | CH₃ (methyl) |
Interpretation and Rationale:
-
Aromatic Carbons: The aromatic carbons will resonate in the δ 115-160 ppm region. The carbon directly bonded to the highly electronegative fluorine atom (C2) will be significantly downfield and will appear as a doublet due to one-bond coupling (¹JCF). The carbons adjacent to the fluorine (C1 and C3) will also show smaller carbon-fluorine couplings (²JCF). The carbons bearing the chlorine (C6) and the hydroxymethyl group (C1) will also be downfield due to the electron-withdrawing effects of these substituents.
-
Aliphatic Carbons: The benzylic carbon (CH₂) is expected around δ 60-65 ppm, while the methyl carbon (CH₃) will be found in the upfield region of the spectrum, around δ 15-20 ppm.
Experimental Protocol for NMR Spectroscopy:
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1250-1000 | Strong | C-O stretch (alcohol) |
| 1100-1000 | Strong | C-F stretch |
| 800-600 | Strong | C-Cl stretch |
Interpretation and Rationale:
-
O-H Stretch: A broad and strong absorption band in the 3500-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹.
-
C=C Stretch: The presence of the aromatic ring is confirmed by one or more sharp bands of medium intensity in the 1600-1450 cm⁻¹ region.
-
C-O, C-F, and C-Cl Stretches: The "fingerprint" region below 1500 cm⁻¹ will contain strong absorptions corresponding to the C-O stretch of the alcohol, the C-F stretch, and the C-Cl stretch, providing further confirmation of the presence of these functional groups.
References
Navigating the Solid State: A Technical Guide to the Prospective Crystal Structure of 6-Chloro-2-fluoro-3-methylbenzyl alcohol
Senior Application Scientist's Foreword: In the landscape of pharmaceutical development and materials science, an intimate understanding of a molecule's three-dimensional architecture is paramount. The precise arrangement of atoms in the crystalline state dictates a compound's physical and chemical properties, influencing everything from solubility and bioavailability to reactivity and stability. This guide addresses the topic of the crystal structure of 6-Chloro-2-fluoro-3-methylbenzyl alcohol, a compound of interest for its potential role as a synthetic intermediate.
As of the latest literature review, the definitive single-crystal X-ray diffraction structure of this compound has not been publicly reported. This document, therefore, serves a dual purpose. Firstly, it acknowledges this gap in the scientific record. Secondly, and more importantly, it provides a comprehensive, albeit prospective, technical roadmap for researchers and drug development professionals on how such a structure would be determined and analyzed. This guide is structured to be a self-validating system of protocols, explaining not just the "how" but the critical "why" behind each experimental choice, from molecular synthesis to the final crystallographic refinement.
Part 1: Synthesis and Crystallization: From Blueprint to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through the reduction of its corresponding aldehyde, 6-chloro-2-fluoro-3-methylbenzaldehyde. This is a standard and reliable method for the preparation of benzyl alcohols.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 6-chloro-2-fluoro-3-methylbenzaldehyde (1.0 equivalent) in methanol (MeOH) in a round-bottom flask, sodium borohydride (NaBH₄, 1.1 equivalents) is added portion-wise at 0 °C with stirring. The use of NaBH₄ is a deliberate choice due to its mild nature and high selectivity for reducing aldehydes in the presence of other functional groups.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching and Extraction: The reaction is carefully quenched with the dropwise addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Diagram of the Proposed Synthetic Workflow
Caption: A flowchart illustrating the proposed synthesis of this compound.
The Art of Crystallization
Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow formation of a highly ordered lattice.
Experimental Protocol: Crystallization of this compound
Several techniques should be attempted in parallel to maximize the chances of obtaining high-quality crystals.
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., hexane, ethyl acetate/hexane mixture, or dichloromethane) is prepared in a vial. The vial is loosely capped to allow for the slow evaporation of the solvent.
-
Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound in a good solvent (e.g., dichloromethane) is placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane) in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A near-saturated solution of the compound in a suitable solvent at an elevated temperature is prepared and then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4 °C).
Part 2: X-ray Diffraction and Structure Determination
Once suitable single crystals are obtained, the next step is to analyze them using X-ray diffraction to determine the arrangement of atoms within the crystal lattice.
Data Collection
A single crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
Diagram of the Structure Determination Workflow
Caption: A schematic of the workflow for determining a crystal structure from a single crystal.
Part 3: Hypothetical Crystal Structure Analysis of this compound
While the actual structure is unknown, we can predict and discuss the likely features based on the molecular structure and the principles of crystallography.
Predicted Crystallographic Data
The following table presents a plausible set of crystallographic data for this compound. This data is hypothetical and serves as an example of what would be reported.
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₈ClFO |
| Formula Weight | 174.60 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 7.9 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 789.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.467 |
| Absorption Coeff. (mm⁻¹) | 0.45 |
| F(000) | 360 |
Analysis of Intermolecular Interactions
The crystal packing of this compound would likely be dominated by hydrogen bonding from the hydroxyl group and halogen bonding involving the chlorine atom.
-
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules would form hydrogen-bonded chains or dimers. For example, the hydroxyl group of one molecule could donate a hydrogen bond to the hydroxyl oxygen of a neighboring molecule.
-
Halogen Bonding: The chlorine atom, with its electropositive σ-hole, could participate in halogen bonding with electronegative atoms like oxygen or fluorine on adjacent molecules.
-
π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.
Part 4: Significance and Broader Impact
Determining the crystal structure of this compound would provide invaluable insights for its potential applications.
-
Drug Development: As a potential building block for more complex pharmaceutical agents, understanding its solid-state structure can inform polymorph screening, formulation development, and the design of new active pharmaceutical ingredients (APIs).
-
Materials Science: The interplay of hydrogen and halogen bonding could lead to interesting supramolecular assemblies, which is a key area of research in crystal engineering and the design of new materials with specific properties.
Potential Applications of 6-Chloro-2-fluoro-3-methylbenzyl alcohol in Medicinal Chemistry: A Technical Guide
Abstract
This technical guide provides a prospective analysis of 6-Chloro-2-fluoro-3-methylbenzyl alcohol, a halogenated aromatic alcohol, as a scaffold for medicinal chemistry and drug discovery. While specific research on this molecule is not yet prevalent in published literature, its structural features—a chlorinated, fluorinated, and methylated benzyl alcohol—suggest a rich potential for diverse pharmacological activities. This document will explore these possibilities by drawing parallels with structurally related compounds and established principles of medicinal chemistry. We will delve into its physicochemical properties, propose synthetic routes, and outline potential therapeutic applications, including its use as an antimicrobial, an anticancer agent, and a modulator of enzyme activity. Furthermore, this guide provides detailed, actionable protocols for its synthesis, characterization, and preliminary biological evaluation to empower researchers in their exploration of this promising chemical entity.
Introduction: The Rationale for Investigating this compound
The benzyl alcohol moiety is a versatile scaffold in medicinal chemistry, present in a wide array of therapeutic agents and utilized for its antimicrobial and preservative properties.[1][2] The introduction of halogen atoms and alkyl groups onto the aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation, in particular, can enhance metabolic stability, improve membrane permeability, and introduce specific electronic effects that can modulate binding to biological targets.[3]
This compound combines several key structural features:
-
Chlorine and Fluorine Substitution: These halogens can alter the electronic nature of the aromatic ring, impact lipophilicity, and potentially engage in halogen bonding, a non-covalent interaction of growing importance in drug design.
-
Methyl Group: This small alkyl group can provide a steric handle to influence binding selectivity and can also be a site for metabolism.
-
Hydroxymethyl Group: The primary alcohol functional group can act as a hydrogen bond donor and acceptor, a key feature for interacting with biological macromolecules. It also serves as a synthetic handle for further derivatization.
Given these attributes, this compound represents a compelling, yet underexplored, starting point for the development of novel therapeutic agents.
Physicochemical Properties and Structural Analysis
A comprehensive understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in biological systems.
| Property | Predicted/Reported Value | Source |
| CAS Number | 261762-84-9 | [4] |
| Molecular Formula | C₈H₈ClFO | [4] |
| Molecular Weight | 174.60 g/mol | [4] |
| Melting Point | 68-70 °C | [5] |
| Boiling Point | 245.7 °C | [5] |
| Density | 1.286 g/cm³ | [5] |
| Flash Point | 102.4 °C | [5] |
Note: Some data is for the isomeric 2-Chloro-6-fluoro-3-methylbenzyl alcohol, as data for the 6-chloro isomer is limited.
The presence of both chlorine and fluorine atoms is expected to increase the lipophilicity of the molecule compared to unsubstituted benzyl alcohol, which may enhance its ability to cross biological membranes.
Proposed Synthesis and Characterization
The synthesis of this compound can be approached through several established synthetic routes. A common and effective method is the reduction of the corresponding benzaldehyde.
Synthetic Workflow
A plausible synthetic route starting from the commercially available 6-chloro-2-fluoro-3-methylbenzaldehyde is outlined below.
Caption: Proposed synthesis of this compound via reduction of the corresponding benzaldehyde.
Experimental Protocol: Reduction of 6-Chloro-2-fluoro-3-methylbenzaldehyde
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
6-Chloro-2-fluoro-3-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M)
Procedure:
-
In a round-bottom flask, dissolve 6-chloro-2-fluoro-3-methylbenzaldehyde in methanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[6][7]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the hydroxyl (-OH) stretch.
Potential Medicinal Chemistry Applications
Based on the structure-activity relationships of similar halogenated benzyl alcohols, we can hypothesize several potential applications for this compound.
Antimicrobial Agents
Substituted benzyl alcohols have a long history of use as antimicrobial agents.[8][9][10] The mechanism of action is often attributed to the disruption of bacterial cell membranes.[11] The lipophilic nature of this compound, conferred by its halogen and methyl substituents, may enhance its ability to intercalate into and disrupt the lipid bilayer of bacterial membranes.
Proposed Screening Cascade for Antimicrobial Activity:
Caption: A workflow for evaluating the antimicrobial potential of this compound.
Anticancer Agents
Benzyl alcohol derivatives have also been investigated for their potential as anticancer agents.[1] Some studies suggest that they can induce apoptosis in cancer cells. The specific substitution pattern on the aromatic ring of this compound could lead to selective interactions with targets within cancer cells.
Enzyme Inhibitors
The benzyl alcohol scaffold has been shown to interact with various enzymes.[12][13] The hydroxyl group can participate in hydrogen bonding within an active site, while the substituted aromatic ring can engage in hydrophobic and other non-covalent interactions. Potential enzyme targets could include kinases, proteases, or metabolic enzymes where the specific substitution pattern of this compound might confer inhibitory activity.
Experimental Protocols for Biological Evaluation
To investigate the hypothesized biological activities, a series of in vitro assays can be employed.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the antimicrobial efficacy of a compound.[4][8]
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute to the final concentration.
-
Add the bacterial suspension to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Conclusion and Future Directions
This compound presents itself as a molecule of interest for medicinal chemistry exploration. Its unique combination of halogen and alkyl substituents on a benzyl alcohol core suggests a high potential for diverse biological activities. This guide has provided a theoretical framework and practical protocols for initiating the investigation of this compound. Future research should focus on the synthesis and thorough characterization of this compound, followed by a systematic evaluation of its antimicrobial, anticancer, and enzyme inhibitory properties. The findings from these initial studies will pave the way for further structure-activity relationship (SAR) studies and the potential development of novel therapeutic leads.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 261762-83-8 Cas No. | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | Matrix Scientific [matrixscientific.com]
- 6. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of benzyl alcohol on enzyme activities and D-glucose transport in kidney brush-border membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 15. kosheeka.com [kosheeka.com]
An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methylbenzyl Alcohol: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-2-fluoro-3-methylbenzyl alcohol, a key intermediate in the synthesis of pharmacologically active molecules. The document delves into the historical context of its development, detailed synthetic methodologies, and its significant application in the discovery of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction: A Pivotal Building Block in Medicinal Chemistry
This compound, with the CAS number 261762-84-9, is a substituted aromatic alcohol. Its unique arrangement of chloro, fluoro, and methyl groups on the benzene ring imparts specific electronic and steric properties, making it a valuable synthon in the design of targeted therapeutic agents. While not a therapeutic agent itself, its true significance lies in its role as a crucial architectural component for more complex molecules, most notably in the development of inhibitors for Stearoyl-CoA Desaturase 1 (SCD1), an enzyme implicated in various metabolic diseases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 261762-84-9 | [1][2] |
| Molecular Formula | C₈H₈ClFO | [1] |
| Molecular Weight | 174.60 g/mol | [1] |
| Appearance | Powder | [1] |
| Purity (typical) | ≥98% (HPLC) | [1] |
| Storage | Cool, dry place | [1] |
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the broader search for novel therapeutic agents, particularly in the field of metabolic disorders. While a singular, seminal publication detailing its initial synthesis is not readily apparent in public literature, its emergence can be traced through patent literature focused on the development of SCD1 inhibitors.
Patents filed in the mid-2000s began to disclose the use of the corresponding 6-chloro-2-fluoro-3-methylbenzyl bromide as a key reactant in the synthesis of potent SCD1 inhibitors[3]. This strongly suggests that the alcohol precursor, this compound, was synthesized as a necessary intermediate for the preparation of this reactive bromide. The primary motivation for its synthesis was, therefore, not its intrinsic properties, but its utility as a scaffold to explore the structure-activity relationships (SAR) of SCD1 inhibitors. The specific substitution pattern on the benzyl ring was likely rationally designed to optimize binding affinity and pharmacokinetic properties of the final drug candidates.
Synthetic Methodologies: A Practical Approach
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The most logical and widely practiced synthetic route involves the preparation of the corresponding benzaldehyde, followed by its reduction to the benzyl alcohol.
Synthesis of the Precursor: 6-Chloro-2-fluoro-3-methylbenzaldehyde
The immediate precursor to the target alcohol is 6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS: 286474-59-7). The synthesis of this aldehyde typically starts from 2-chloro-6-fluorotoluene.
Experimental Protocol: Synthesis of 6-Chloro-2-fluoro-3-methylbenzaldehyde (Illustrative)
This protocol is based on general ortho-lithiation and formylation reactions and should be adapted and optimized based on laboratory conditions.
Step 1: Ortho-lithiation of 2-Chloro-6-fluorotoluene
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-chloro-6-fluorotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 2 hours to ensure complete lithiation.
Step 2: Formylation
-
To the freshly prepared lithiated species, slowly add anhydrous N,N-dimethylformamide (DMF) (1.2 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-Chloro-2-fluoro-3-methylbenzaldehyde.
Reduction to this compound
The final step in the synthesis is the reduction of the aldehyde functionality to a primary alcohol. This is a standard and high-yielding transformation in organic synthesis, commonly achieved using mild reducing agents such as sodium borohydride.
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask, dissolve 6-Chloro-2-fluoro-3-methylbenzaldehyde (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound as a solid. Further purification can be achieved by recrystallization if necessary.
Diagram 1: Synthetic Pathway to this compound
Caption: A two-step synthesis of this compound.
Characterization and Spectroscopic Data
Thorough characterization of this compound is crucial to confirm its identity and purity. The following are the expected spectroscopic data based on its structure and data from analogous compounds.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (2H, multiplet) in the range of δ 7.0-7.5 ppm.- Methylene protons (-CH₂OH) as a singlet or doublet around δ 4.5-4.8 ppm.- Methyl protons (-CH₃) as a singlet around δ 2.2-2.4 ppm.- Hydroxyl proton (-OH) as a broad singlet, with its chemical shift dependent on concentration and solvent. |
| ¹³C NMR | - Aromatic carbons in the range of δ 115-160 ppm, with C-F and C-Cl couplings observable.- Methylene carbon (-CH₂OH) around δ 60-65 ppm.- Methyl carbon (-CH₃) around δ 15-20 ppm. |
| IR (Infrared Spectroscopy) | - A broad O-H stretching band around 3200-3600 cm⁻¹.- C-H stretching bands for aromatic and aliphatic protons around 2850-3100 cm⁻¹.- C=C aromatic stretching bands around 1450-1600 cm⁻¹.- A C-O stretching band around 1000-1100 cm⁻¹.- C-Cl and C-F stretching bands in the fingerprint region. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight (174.60 g/mol ).- Isotopic pattern for the chlorine atom (M⁺ and M+2⁺ in a ~3:1 ratio).- Fragmentation patterns corresponding to the loss of H₂O, CH₂OH, and other fragments. |
Application in Drug Discovery: The Case of SCD1 Inhibitors
The primary and most significant application of this compound is as a key intermediate in the synthesis of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors. SCD1 is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids into monounsaturated fatty acids. The inhibition of SCD1 has emerged as a promising therapeutic strategy for a range of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
The 6-chloro-2-fluoro-3-methylbenzyl moiety is incorporated into the structure of SCD1 inhibitors to occupy a specific hydrophobic pocket in the enzyme's active site. The halogen and methyl substituents are crucial for optimizing the potency and pharmacokinetic profile of these inhibitors.
Diagram 2: Role in the Synthesis of an SCD1 Inhibitor
Caption: Conversion to a reactive bromide for coupling in SCD1 inhibitor synthesis.
Conclusion
This compound, while not a household name in the world of pharmaceuticals, represents a cornerstone in the development of a promising class of therapeutic agents. Its synthesis, though requiring careful control of reaction conditions, follows established and reliable organic chemistry principles. The true value of this molecule is realized in its application as a precisely functionalized building block, enabling medicinal chemists to fine-tune the properties of drug candidates targeting complex diseases. This technical guide has aimed to provide a comprehensive and practical resource for researchers, illuminating the path from its fundamental synthesis to its impactful role in modern drug discovery.
References
Methodological & Application
Application Note & Protocol Guide: Selective Oxidation of 6-Chloro-2-fluoro-3-methylbenzyl alcohol to 6-Chloro-2-fluoro-3-methylbenzaldehyde
For: Researchers, scientists, and drug development professionals.
Abstract
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The target molecule, 6-Chloro-2-fluoro-3-methylbenzaldehyde, is a substituted benzaldehyde derivative that may serve as a critical building block for more complex molecular architectures. This guide provides a detailed examination of reliable and field-proven protocols for the oxidation of 6-Chloro-2-fluoro-3-methylbenzyl alcohol. We will explore several methodologies, including the use of Dess-Martin Periodinane (DMP), Swern oxidation, and Pyridinium Chlorochromate (PCC), explaining the mechanistic rationale and practical considerations for each. This document is designed to equip researchers with the necessary knowledge to select and execute the optimal synthetic strategy for their specific needs, ensuring high yield and purity of the desired aldehyde while minimizing side-product formation.
Introduction: The Challenge of Selective Alcohol Oxidation
The conversion of a primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid is a common challenge in organic synthesis.[1][2][3] The choice of oxidant and reaction conditions is paramount to achieving high selectivity. The substrate, this compound, possesses a sterically hindered and electronically modulated aromatic ring, which can influence the reactivity of the benzylic alcohol. The protocols detailed herein are chosen for their reliability and applicability to a wide range of substituted benzyl alcohols.
Key Considerations for Oxidant Selection:
-
Selectivity: The primary goal is to avoid the formation of the carboxylic acid. Mild oxidizing agents are generally preferred.[2][3]
-
Functional Group Tolerance: The chosen reagent should not react with the aryl halides (chloro and fluoro groups) present on the aromatic ring.
-
Reaction Conditions: Factors such as temperature, reaction time, and the need for anhydrous conditions can influence the choice of method.
-
Safety and Environmental Impact: The toxicity of reagents and byproducts is an important consideration. For instance, chromium-based reagents are effective but pose significant environmental and health risks.[4][5]
Recommended Oxidation Protocols
We present three robust protocols for the oxidation of this compound. Each method offers a unique set of advantages and is suited for different laboratory settings and scales.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent renowned for its mildness, neutral reaction conditions, and high selectivity for oxidizing primary alcohols to aldehydes.[6][7] It is particularly useful for sensitive substrates and small to medium-scale syntheses.
Causality Behind Experimental Choices:
-
DCM as Solvent: Dichloromethane (DCM) is an excellent solvent for both the alcohol substrate and the DMP reagent, and it is relatively inert under the reaction conditions.
-
Room Temperature Reaction: The reaction proceeds efficiently at room temperature, avoiding the need for heating or cooling, which simplifies the experimental setup.
-
Sodium Bicarbonate and Sodium Thiosulfate Quench: The reaction is quenched with an aqueous solution of sodium bicarbonate to neutralize any acidic byproducts and sodium thiosulfate to reduce the excess DMP and its byproducts to water-soluble species, facilitating purification.
Experimental Protocol:
-
To a solution of this compound (1.0 equiv) in dichloromethane (DCM, 0.1 M) at 0 °C, add Dess-Martin periodinane (1.2 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table for DMP Oxidation:
| Parameter | Value |
| Substrate Concentration | 0.1 M in DCM |
| DMP Stoichiometry | 1.2 equivalents |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Expected Yield | >90% |
| Purification Method | Silica Gel Column Chromatography |
Workflow Diagram for DMP Oxidation:
Caption: Workflow for the DMP oxidation of a primary alcohol.
Protocol 2: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA).[8][9] It is a very mild and highly reliable method, particularly for large-scale synthesis, though it requires cryogenic temperatures and careful handling of reagents.
Causality Behind Experimental Choices:
-
Cryogenic Temperature (-78 °C): The active oxidant, the chlorosulfonium salt, is unstable above -60 °C.[10][11] Maintaining a low temperature is crucial to prevent its decomposition and side reactions.
-
Anhydrous Conditions: The reagents used are sensitive to moisture, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Order of Addition: The specific order of reagent addition is critical. The alcohol is added to the pre-formed activated DMSO complex, followed by the base to induce the elimination reaction that forms the aldehyde.[9]
-
Triethylamine (TEA) as Base: TEA is a non-nucleophilic base that facilitates the final elimination step to yield the aldehyde and dimethyl sulfide.[8]
Experimental Protocol:
-
To a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equiv) in DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 equiv) in DCM dropwise, ensuring the temperature remains below -65 °C.
-
Stir for 45 minutes at -78 °C.
-
Add triethylamine (TEA) (5.0 equiv) dropwise, and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary Table for Swern Oxidation:
| Parameter | Value |
| Substrate Concentration | ~0.1 M in DCM |
| Reagent Stoichiometry | Oxalyl Chloride (1.5 eq), DMSO (2.2 eq), TEA (5.0 eq) |
| Temperature | -78 °C |
| Reaction Time | ~2 hours |
| Expected Yield | >90% |
| Purification Method | Silica Gel Column Chromatography |
Workflow Diagram for Swern Oxidation:
Caption: Step-by-step workflow for the Swern oxidation protocol.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a chromium(VI) reagent that is a reliable and effective oxidant for converting primary alcohols to aldehydes.[3][4] It is less prone to over-oxidation than other chromium reagents like Jones reagent because the reaction is typically run in a non-aqueous solvent.[1]
Causality Behind Experimental Choices:
-
Anhydrous DCM: PCC reactions must be performed under anhydrous conditions to prevent the formation of the aldehyde hydrate, which can be further oxidized to the carboxylic acid.[1][4]
-
Celite or Silica Gel: The addition of an inert adsorbent like Celite or silica gel helps to prevent the formation of a tar-like chromium byproduct that can trap the product and complicate purification.[4][12]
-
Stoichiometry: A slight excess of PCC is used to ensure complete conversion of the starting material.
Experimental Protocol:
-
To a suspension of Pyridinium Chlorochromate (PCC) (1.5 equiv) and Celite in anhydrous DCM (0.2 M), add a solution of this compound (1.0 equiv) in DCM.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.
-
Wash the filter pad thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Data Summary Table for PCC Oxidation:
| Parameter | Value |
| Substrate Concentration | ~0.1 M in DCM |
| PCC Stoichiometry | 1.5 equivalents |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | 80-90% |
| Purification Method | Filtration through silica/column chromatography |
Workflow Diagram for PCC Oxidation:
Caption: General workflow for oxidation using PCC.
Safety and Handling
-
Dess-Martin Periodinane (DMP): Can be shock-sensitive, especially if impure.[6] Handle with care and avoid heating.
-
Swern Oxidation: Oxalyl chloride is toxic and corrosive. The reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a very unpleasant odor.[8] All manipulations must be performed in a well-ventilated fume hood. The reaction can be exothermic and requires strict temperature control.
-
Pyridinium Chlorochromate (PCC): Chromium(VI) compounds are toxic and suspected carcinogens.[1][4] Handle with appropriate personal protective equipment (PPE) and dispose of chromium waste according to institutional guidelines.
Conclusion
The selective oxidation of this compound to the corresponding aldehyde can be achieved through several reliable methods. The choice of protocol depends on the scale of the reaction, available equipment, and safety considerations. For small-scale, rapid synthesis with sensitive substrates, DMP oxidation is often the preferred method due to its mildness and ease of execution. For larger-scale syntheses where cost and byproduct removal are key, the Swern oxidation is an excellent, albeit more technically demanding, choice. PCC oxidation remains a viable and effective option, provided that appropriate safety measures for handling chromium reagents are strictly followed. Each protocol, when executed with care, should provide the desired 6-Chloro-2-fluoro-3-methylbenzaldehyde in high yield and purity.
References
- 1. studylib.net [studylib.net]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. cs.gordon.edu [cs.gordon.edu]
- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the Asymmetric Synthesis of 6-Chloro-2-fluoro-3-methylbenzyl Alcohol Derivatives
Introduction: The Strategic Importance of Chiral Fluorinated Benzyl Alcohols in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and drug development, the precise spatial arrangement of atoms within a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, often dictates its pharmacological activity. It is a well-established principle that enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and even toxicity. Consequently, the development of robust and efficient methods for asymmetric synthesis—the selective production of a single enantiomer—is a cornerstone of modern pharmaceutical research.
This application note focuses on the asymmetric synthesis of 6-chloro-2-fluoro-3-methylbenzyl alcohol, a chiral building block of significant interest. The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The presence of both chloro and fluoro substituents on the aromatic ring, coupled with a methyl group, presents a unique electronic and steric environment, making its corresponding chiral alcohol a valuable synthon for complex molecular architectures. Derivatives of this scaffold have been identified as key intermediates in the development of novel therapeutic agents, including inhibitors of Stearoyl-CoA desaturase 1 (SCD1), which are under investigation for the treatment of metabolic diseases.
Herein, we provide detailed protocols and technical insights for two of the most powerful and reliable methods for the enantioselective reduction of the prochiral precursor, 6-chloro-2-fluoro-3-methylbenzaldehyde: the Noyori Asymmetric Transfer Hydrogenation and the Corey-Bakshi-Shibata (CBS) Reduction. These protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to producing the desired chiral alcohol with high yield and excellent enantiomeric excess.
Methodology I: Noyori Asymmetric Transfer Hydrogenation
The Noyori asymmetric transfer hydrogenation is a highly efficient method for the enantioselective reduction of ketones and aldehydes.[4] This reaction typically employs a chiral ruthenium catalyst in the presence of a hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture.[5][6] The reaction is renowned for its high enantioselectivity, broad substrate scope, and operational simplicity.
Causality of Experimental Choices:
The choice of the (1S,2S)- or (1R,2R)-TsDPEN-Ru catalyst determines the stereochemical outcome, allowing for the selective synthesis of either the (S)- or (R)-enantiomer of the alcohol. The formic acid/triethylamine azeotrope serves as an excellent hydrogen source, driving the reaction to completion. Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve both the substrate and the catalyst system. The reaction temperature is kept moderate to ensure high enantioselectivity.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 6-Chloro-2-fluoro-3-methylbenzaldehyde
Materials:
-
6-Chloro-2-fluoro-3-methylbenzaldehyde
-
(1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine-Ruthenium(II) chloride complex [(S,S)-TsDPEN-Ru]
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂)
Procedure:
-
Preparation of the Hydrogen Donor: In a flame-dried flask under a nitrogen atmosphere, prepare a 5:2 azeotropic mixture of formic acid and triethylamine by carefully adding triethylamine to formic acid at 0 °C.
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 6-chloro-2-fluoro-3-methylbenzaldehyde (1.0 eq).
-
Catalyst Addition: Add the chiral ruthenium catalyst, (S,S)-TsDPEN-Ru (0.01 eq).
-
Solvent and Reagent Addition: Dissolve the solids in anhydrous DCM. To this solution, add the freshly prepared formic acid/triethylamine mixture (2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at 25-30 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral this compound.
-
Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Expected Results:
Based on analogous reductions of substituted benzaldehydes, this protocol is expected to provide the chiral alcohol in high yield and excellent enantioselectivity.[5][6]
| Parameter | Expected Value |
| Yield | >95% |
| Enantiomeric Excess (ee) | >98% |
Logical Workflow for Noyori Asymmetric Transfer Hydrogenation
Caption: Workflow for Noyori Asymmetric Transfer Hydrogenation.
Methodology II: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The Corey-Bakshi-Shibata (CBS) reduction is another powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[7][8][9] The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the carbonyl substrate to facilitate a highly stereoselective hydride transfer.[9]
Causality of Experimental Choices:
The (S)-2-Methyl-CBS-oxazaborolidine is chosen as the catalyst to produce the (R)-enantiomer of the alcohol. The selection of the opposite enantiomer of the catalyst would yield the (S)-alcohol. Borane-dimethyl sulfide complex is a convenient and effective source of borane. Anhydrous THF is used as the solvent, as the presence of water can significantly decrease the enantiomeric excess.[9] The reaction is performed at low temperatures to maximize enantioselectivity.
Experimental Protocol: CBS Reduction of 6-Chloro-2-fluoro-3-methylbenzaldehyde
Materials:
-
6-Chloro-2-fluoro-3-methylbenzaldehyde
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, add the (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 eq, 1 M in toluene).
-
Solvent Addition and Cooling: Add anhydrous THF and cool the solution to -20 °C using a suitable cooling bath.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution while maintaining the temperature at -20 °C. Stir for 15 minutes.
-
Substrate Addition: In the dropping funnel, prepare a solution of 6-chloro-2-fluoro-3-methylbenzaldehyde (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench by the slow, dropwise addition of methanol at -20 °C. Allow the mixture to warm to room temperature.
-
Acidification and Extraction: Add 1 M HCl and stir for 30 minutes. Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Expected Results:
The CBS reduction is known for its high enantioselectivity across a broad range of substrates. For substituted benzaldehydes, high yields and excellent enantiomeric excess are typically observed.
| Parameter | Expected Value |
| Yield | >90% |
| Enantiomeric Excess (ee) | >95% |
Reaction Mechanism for CBS Reduction
Caption: Simplified mechanism of the CBS Reduction.
Conclusion
The Noyori Asymmetric Transfer Hydrogenation and the Corey-Bakshi-Shibata Reduction represent two of the most reliable and efficient methods for the asymmetric synthesis of chiral alcohols from their corresponding prochiral aldehydes and ketones. The protocols detailed in this application note provide a robust framework for the synthesis of enantiomerically enriched this compound, a valuable building block in the development of novel pharmaceuticals. The choice between these two methodologies may depend on factors such as catalyst availability, substrate sensitivity, and desired stereochemical outcome. Both methods, however, offer excellent potential for achieving high yields and exceptional levels of enantioselectivity, thereby facilitating the advancement of drug discovery and development programs.
References
- 1. youtube.com [youtube.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Asymmetric Transfer Hydrogenation of Benzaldehydes [organic-chemistry.org]
- 6. Asymmetric transfer hydrogenation of benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: 6-Chloro-2-fluoro-3-methylbenzyl alcohol as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 6-chloro-2-fluoro-3-methylbenzyl alcohol as a strategic starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. We present detailed, field-proven protocols for the preparation of substituted quinolines, tetrahydroisoquinolines, and tetrazoles. The rationale behind the selection of synthetic routes, choice of reagents, and reaction conditions is discussed in detail, emphasizing the influence of the unique substitution pattern of the precursor on its reactivity. This guide is intended to empower researchers in medicinal chemistry and drug discovery to leverage this versatile building block for the development of novel molecular entities.
Introduction: The Strategic Importance of this compound
The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to present functional groups in a defined three-dimensional arrangement, thereby facilitating interactions with biological targets.[1][2] The title compound, this compound, is a highly functionalized aromatic building block. Its specific substitution pattern—an ortho-fluoro group, a meta-methyl group, and a para-chloro group relative to the hydroxymethyl moiety—imparts distinct electronic and steric properties that can be strategically exploited in heterocyclic synthesis.
The electron-withdrawing nature of the fluorine and chlorine atoms can influence the reactivity of the aromatic ring and the benzylic position, while the methyl group provides a lipophilic handle and can modulate the pharmacological profile of the final compounds. This unique combination of substituents makes this compound an attractive precursor for generating libraries of novel heterocycles for drug discovery programs. Quinolines, isoquinolines, and tetrazoles are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]
This application note will detail robust and reproducible protocols for the conversion of this compound into these valuable heterocyclic cores.
Synthetic Pathways and Protocols
The primary alcohol functionality of this compound serves as a versatile handle for a variety of chemical transformations. The following sections outline detailed protocols for its conversion into key intermediates and subsequent cyclization to the target heterocyclic systems.
Oxidation to 6-Chloro-2-fluoro-3-methylbenzaldehyde: A Key Intermediate
The oxidation of the benzylic alcohol to the corresponding aldehyde is a crucial first step for many cyclization strategies, including the Pictet-Spengler reaction for tetrahydroisoquinoline synthesis. A mild and efficient oxidation protocol is essential to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the sensitive halogen substituents.
Protocol 1: Pyridinium Chlorochromate (PCC) Mediated Oxidation
This protocol utilizes the well-established PCC reagent for a reliable and high-yielding oxidation.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Pyridinium chlorochromate (PCC) | Reagent grade | Commercial Source |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercial Source |
| Silica gel | For column chromatography | Commercial Source |
| Celite® | Analytical grade | Commercial Source |
| Sodium bicarbonate, saturated solution | Laboratory grade | In-house preparation |
| Anhydrous magnesium sulfate | Laboratory grade | Commercial Source |
Step-by-Step Methodology:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) (10 mL per gram of alcohol) under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DCM (5 mL per gram of alcohol) dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the chromium salts.
-
Wash the filter cake with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 6-chloro-2-fluoro-3-methylbenzaldehyde.
Causality and Self-Validation: The use of anhydrous DCM is critical to prevent the formation of the corresponding carboxylic acid. The reaction is monitored by TLC to ensure complete consumption of the starting material and to prevent prolonged reaction times that could lead to side product formation. The filtration through Celite® is a crucial step to remove the insoluble chromium byproducts, facilitating a cleaner workup.
Synthesis of Substituted Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[6][7]
Protocol 2: Two-Step Synthesis of a 6-Chloro-2-fluoro-3-methyl-substituted Tetrahydroisoquinoline
This protocol first involves the synthesis of the aldehyde as described in Protocol 1, followed by the Pictet-Spengler reaction with a suitable β-phenylethylamine.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 6-Chloro-2-fluoro-3-methylbenzaldehyde | Synthesized via Protocol 1 | - |
| 2-(3,4-Dimethoxyphenyl)ethanamine | ≥98% | Commercial Source |
| Trifluoroacetic acid (TFA) | Reagent grade | Commercial Source |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercial Source |
| Sodium bicarbonate, saturated solution | Laboratory grade | In-house preparation |
| Anhydrous sodium sulfate | Laboratory grade | Commercial Source |
Step-by-Step Methodology:
-
Dissolve 6-chloro-2-fluoro-3-methylbenzaldehyde (1.0 equivalent) and 2-(3,4-dimethoxyphenyl)ethanamine (1.1 equivalents) in anhydrous DCM (15 mL per gram of aldehyde) at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydroisoquinoline.
Expertise & Experience: The choice of TFA as the acid catalyst is based on its effectiveness in promoting both the imine formation and the subsequent electrophilic aromatic substitution for the cyclization. The electron-donating methoxy groups on the β-phenylethylamine facilitate the ring closure.[7]
Caption: Pictet-Spengler synthesis workflow.
Synthesis of Substituted Quinolines
Quinolines are a prominent class of N-heterocycles with a wide range of pharmacological activities.[2][8] A common synthetic route involves the reaction of an o-aminoaryl ketone or aldehyde with a compound containing an α-methylene ketone. Here, we propose a strategy involving the initial conversion of the benzyl alcohol to a benzyl halide, followed by a reaction cascade.
Protocol 3: Synthesis of a Substituted Quinoline via a Benzyl Halide Intermediate
This protocol involves the conversion of the benzyl alcohol to the more reactive benzyl chloride, which can then be used in subsequent C-C bond-forming and cyclization reactions.
Part A: Conversion of Benzyl Alcohol to Benzyl Chloride
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Thionyl chloride (SOCl₂) | Reagent grade | Commercial Source |
| Toluene, anhydrous | ≥99.8% | Commercial Source |
| Saturated sodium bicarbonate solution | Laboratory grade | In-house preparation |
| Anhydrous sodium sulfate | Laboratory grade | Commercial Source |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equivalent) in anhydrous toluene (10 mL per gram of alcohol) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50 °C for 2-3 hours. Monitor by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with toluene (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-2-fluoro-3-methylbenzyl chloride. This intermediate is often used without further purification.
Part B: Proposed Quinoline Synthesis (Conceptual)
A plausible, though conceptual, route to a quinoline derivative would involve the reaction of the in situ generated benzyl chloride with a suitable enamine or enolate, followed by an intramolecular cyclization and oxidation. A detailed, validated protocol for this specific transformation would require further experimental optimization.
Synthesis of 1-Substituted Tetrazoles
Tetrazoles are important heterocycles in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[5][9] They can be synthesized from nitriles via cycloaddition with an azide source. This protocol outlines the conversion of the benzyl alcohol to a benzyl nitrile, followed by tetrazole formation.
Protocol 4: Two-Step Synthesis of a 1-(6-Chloro-2-fluoro-3-methylbenzyl)-1H-tetrazole
Part A: Conversion of Benzyl Alcohol to Benzyl Nitrile
This involves a two-step, one-pot procedure via the benzyl halide.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Thionyl chloride (SOCl₂) | Reagent grade | Commercial Source |
| Sodium cyanide (NaCN) | ≥97% | Commercial Source |
| Dimethyl sulfoxide (DMSO), anhydrous | ≥99.9% | Commercial Source |
| Water | Deionized | - |
| Diethyl ether | Laboratory grade | Commercial Source |
Step-by-Step Methodology:
-
Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Follow Protocol 3, Part A to generate the crude 6-chloro-2-fluoro-3-methylbenzyl chloride.
-
In a separate flask, dissolve sodium cyanide (1.5 equivalents) in anhydrous DMSO (10 mL per gram of NaCN).
-
Add the crude benzyl chloride solution in toluene to the sodium cyanide solution at room temperature.
-
Heat the reaction mixture to 60-70 °C for 4-6 hours. Monitor by TLC.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 6-chloro-2-fluoro-3-methylbenzyl nitrile.
Part B: Cycloaddition to form the Tetrazole
Materials and Reagents:
| Reagent | Grade | Supplier |
| 6-Chloro-2-fluoro-3-methylbenzyl nitrile | Synthesized in Part A | - |
| Sodium azide (NaN₃) | ≥99.5% | Commercial Source |
| Triethylammonium chloride | ≥98% | Commercial Source |
| Toluene, anhydrous | ≥99.8% | Commercial Source |
| Hydrochloric acid (1 M) | Laboratory grade | In-house preparation |
| Ethyl acetate | Laboratory grade | Commercial Source |
Step-by-Step Methodology:
-
Caution: Sodium azide is highly toxic and explosive. Handle with extreme care.
-
To a suspension of sodium azide (2.0 equivalents) and triethylammonium chloride (2.0 equivalents) in anhydrous toluene (15 mL per gram of nitrile), add 6-chloro-2-fluoro-3-methylbenzyl nitrile (1.0 equivalent).
-
Heat the mixture to reflux (approximately 110 °C) for 24-48 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully acidify with 1 M HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford the desired 1-substituted tetrazole.
Caption: Synthesis workflow for 1-substituted tetrazoles.
Conclusion
This compound has been demonstrated to be a valuable and versatile precursor for the synthesis of a range of medicinally important heterocyclic compounds. The protocols detailed herein provide robust and reproducible methods for the preparation of substituted tetrahydroisoquinolines and tetrazoles. The unique electronic and steric properties imparted by the substitution pattern on the aromatic ring can be strategically utilized to generate novel molecular architectures for drug discovery and development. The presented methodologies are designed to be accessible to researchers with a standard background in synthetic organic chemistry and offer a solid foundation for further exploration and derivatization of these important heterocyclic scaffolds.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phmethods.net [phmethods.net]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00263A [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 6-Chloro-2-fluoro-3-methylbenzyl Halides
Abstract
This document provides a comprehensive, step-by-step guide for the halogenation of 6-chloro-2-fluoro-3-methylbenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. We present two robust and well-established protocols for the conversion of the starting alcohol into its corresponding benzyl chloride and benzyl bromide derivatives. The primary method detailed is chlorination using thionyl chloride (SOCl₂), a highly efficient reagent that offers the advantage of gaseous byproducts, simplifying purification. An alternative protocol for bromination utilizing phosphorus tribromide (PBr₃) is also provided. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, safety protocols, and data interpretation guidelines to ensure reproducible and safe execution of these critical synthetic transformations.
Introduction
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis, providing a versatile entry point for a wide array of subsequent nucleophilic substitution reactions. Benzyl halides, in particular, are valuable intermediates due to the enhanced reactivity of the benzylic carbon. The subject of this guide, this compound, possesses a unique substitution pattern on the aromatic ring that can be leveraged in the design of novel bioactive molecules. The electron-withdrawing nature of the chloro and fluoro substituents, combined with the electron-donating methyl group, modulates the reactivity of the benzylic position and the overall physicochemical properties of the resulting halide.
This application note will focus on providing a detailed, practical guide to the halogenation of this specific substrate. We will delve into the mechanistic underpinnings of the chosen reactions, the rationale behind the selection of reagents and conditions, and a thorough breakdown of the experimental procedure, from setup to purification and characterization.
Reaction Mechanism and Strategy
The conversion of a benzyl alcohol to a benzyl halide involves the transformation of the hydroxyl group, a poor leaving group, into a species that is readily displaced by a halide nucleophile. The choice of halogenating agent dictates the specific mechanism.
Chlorination with Thionyl Chloride (SOCl₂)
The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate.[1][2] This intermediate is highly reactive and can undergo nucleophilic attack by a chloride ion. For benzylic alcohols, the reaction is rapid.[1] The mechanism can proceed via an Sₙ2 or Sₙi (internal nucleophilic substitution) pathway. In the presence of a base like pyridine, the mechanism is typically Sₙ2, leading to inversion of configuration if a stereocenter is present.[1] Without a base, the Sₙi mechanism can lead to retention of configuration.[1] For an achiral substrate such as this compound, the stereochemical outcome is not a concern. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3]
Diagram 1: Proposed Reaction Workflow
Caption: Experimental workflow for the chlorination of this compound.
Bromination with Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is a common and effective reagent for converting primary and secondary alcohols to alkyl bromides.[4][5] The reaction mechanism involves the initial reaction of the alcohol with PBr₃ to form a good leaving group, which is then displaced by a bromide ion in an Sₙ2 reaction.[2] This method generally proceeds with inversion of stereochemistry.[4]
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flasks |
| Thionyl chloride (SOCl₂) | Magnetic stirrer and stir bars |
| Phosphorus tribromide (PBr₃) | Condenser |
| Dichloromethane (DCM), anhydrous | Dropping funnel |
| Diethyl ether, anhydrous | Inert gas supply (Nitrogen or Argon) |
| Saturated sodium bicarbonate (NaHCO₃) solution | Ice bath |
| Brine (saturated NaCl solution) | Separatory funnel |
| Anhydrous sodium sulfate (Na₂SO₄) | Rotary evaporator |
| Silica gel for column chromatography | TLC plates, chamber, and UV lamp |
| Hexanes and Ethyl Acetate (for chromatography) | Standard laboratory glassware |
| Personal Protective Equipment (PPE) |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-2-fluoro-3-methylbenzyl chloride using Thionyl Chloride
Safety First: Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water.[6][7][8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[9] Ensure an emergency shower and eyewash station are readily accessible.[6]
Step-by-Step Procedure:
-
Preparation:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.75 g, 10.0 mmol).
-
Add 20 mL of anhydrous dichloromethane (DCM) to dissolve the alcohol.
-
Place the flask in an ice bath and stir the solution under an inert atmosphere (N₂ or Ar).
-
-
Reaction:
-
In a separate dry dropping funnel, add thionyl chloride (1.1 mL, 1.78 g, 15.0 mmol, 1.5 eq).
-
Add the thionyl chloride dropwise to the stirred alcohol solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into 50 mL of ice-cold water with vigorous stirring to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by a wash with brine (30 mL).[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 6-chloro-2-fluoro-3-methylbenzyl chloride.[11]
-
Protocol 2: Synthesis of 6-Chloro-2-fluoro-3-methylbenzyl bromide using Phosphorus Tribromide
Safety First: Phosphorus tribromide is corrosive and reacts violently with water. Handle with the same precautions as thionyl chloride.
Step-by-Step Procedure:
-
Preparation:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.75 g, 10.0 mmol).
-
Add 20 mL of anhydrous diethyl ether.
-
Place the flask in an ice bath and stir the solution under an inert atmosphere.
-
-
Reaction:
-
Slowly add phosphorus tribromide (0.47 mL, 1.35 g, 5.0 mmol, 0.5 eq) dropwise to the cooled, stirred solution.
-
After addition, allow the mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 20 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 1.
-
Characterization of Products
The identity and purity of the synthesized benzyl halides should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of the product will show a characteristic singlet for the benzylic protons (CH₂-X) typically in the range of 4.5-4.8 ppm for the chloride and slightly downfield for the bromide.[12][13] The aromatic protons will appear as multiplets in the aromatic region.
-
¹³C NMR Spectroscopy: The carbon NMR will show a signal for the benzylic carbon, the exact chemical shift being dependent on the halogen.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product and the isotopic pattern of the chlorine or bromine atoms will be evident.
-
Infrared (IR) Spectroscopy: The IR spectrum will show the absence of the broad O-H stretch from the starting alcohol and the presence of C-Cl or C-Br stretching vibrations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reagent, low reaction time or temperature. | Add a slight excess of the halogenating agent. Increase reaction time and ensure the temperature is appropriate. Check reagent quality. |
| Low Yield | Hydrolysis of the product during workup. | Ensure the workup is performed quickly and at low temperatures. Use anhydrous solvents and properly dried glassware.[14] |
| Formation of Dibenzyl Ether Side Product | Reaction conditions favoring intermolecular etherification. | Ensure slow addition of the halogenating agent to the alcohol solution to maintain a low concentration of the starting material. |
| Product Decomposition during Purification | Benzyl halides can be lachrymatory and unstable. | Perform purification promptly after workup. Avoid excessive heating during solvent removal. Store the purified product in a cool, dark place. |
Conclusion
The protocols detailed in this application note provide reliable and efficient methods for the synthesis of 6-chloro-2-fluoro-3-methylbenzyl chloride and bromide. The use of thionyl chloride is recommended for chlorination due to the straightforward purification process. Careful adherence to the experimental procedures and safety precautions outlined is essential for achieving high yields of the desired products and ensuring a safe laboratory practice. These versatile intermediates can be utilized in a variety of subsequent synthetic steps in the development of novel chemical entities.
References
- 1. orgosolver.com [orgosolver.com]
- 2. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 3. reactionweb.io [reactionweb.io]
- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nj.gov [nj.gov]
- 7. westliberty.edu [westliberty.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. bionium.miami.edu [bionium.miami.edu]
- 10. benchchem.com [benchchem.com]
- 11. Purification of Benzyl chloride - Chempedia - LookChem [lookchem.com]
- 12. Benzyl bromide(100-39-0) 1H NMR [m.chemicalbook.com]
- 13. Benzyl chloride(100-44-7) 1H NMR [m.chemicalbook.com]
- 14. reddit.com [reddit.com]
Application Note: The Strategic Use of 6-Chloro-2-fluoro-3-methylbenzyl Alcohol in the Synthesis of Advanced Pharmaceutical Intermediates
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the application of 6-chloro-2-fluoro-3-methylbenzyl alcohol as a key building block in the synthesis of complex pharmaceutical intermediates. We delve into the chemical properties and reactivity of this versatile reagent, highlighting its utility in forming critical ether linkages found in numerous active pharmaceutical ingredients (APIs). A detailed, field-proven protocol for a representative Williamson ether synthesis is presented, offering a step-by-step workflow for the preparation of a substituted benzyloxyaniline derivative. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and scalable process.
Introduction: The Significance of Substituted Benzyl Alcohols in Medicinal Chemistry
Substituted benzyl alcohols are a cornerstone in the edifice of modern medicinal chemistry. Their unique structural motifs and versatile reactivity allow for their incorporation into a vast array of therapeutic agents. The specific substitution pattern of this compound imparts distinct electronic and steric properties, making it a valuable synthon for targeted drug design. The presence of a chloro and a fluoro group on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final API, potentially enhancing metabolic stability and binding affinity. This application note will focus on the practical application of this reagent in the synthesis of a key pharmaceutical intermediate, a substituted benzyloxyaniline, which is a common scaffold in kinase inhibitors and other targeted therapies.
Chemical Profile of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful and safe synthesis.
| Property | Value | Reference |
| CAS Number | 261762-84-9 | [1][2] |
| Molecular Formula | C₈H₈ClFO | [3] |
| Molecular Weight | 174.60 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 68-70 °C | [3] |
| Boiling Point | 245.7 °C | [3] |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol. | General Knowledge |
Safety Profile: this compound is classified as an irritant.[4] It may cause skin and serious eye irritation, as well as respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this compound.[5][6][7] All manipulations should be performed in a well-ventilated fume hood.[5][6][7]
Synthetic Strategy: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers.[6] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide or a suitable alcohol derivative. In the context of synthesizing our target benzyloxyaniline intermediate, we will employ a modified Williamson approach where the hydroxyl group of this compound is first converted to a more reactive leaving group, a benzyl chloride, in situ. This benzyl chloride will then react with the phenoxide generated from 4-aminophenol.
Causality of Experimental Choices:
-
In situ Chlorination: Direct activation of the benzyl alcohol with a chlorinating agent like thionyl chloride (SOCl₂) is an efficient way to generate the reactive benzyl chloride intermediate without isolating it, thus improving atom economy and reducing procedural steps.
-
Base Selection: A moderately strong base such as potassium carbonate (K₂CO₃) is chosen to deprotonate the phenolic hydroxyl group of 4-aminophenol. It is crucial to use a base that is strong enough to form the phenoxide but not so strong as to deprotonate the less acidic amino group, which could lead to undesired N-alkylation.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is an excellent choice for this reaction as it can effectively solvate the potassium phenoxide and facilitate the SN2 reaction.
Reaction Workflow Diagram
Caption: Figure 1: Workflow for the Synthesis of 4-((6-chloro-2-fluoro-3-methylbenzyl)oxy)aniline.
Detailed Experimental Protocol
Synthesis of 4-((6-chloro-2-fluoro-3-methylbenzyl)oxy)aniline
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
4-Aminophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of this compound:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 6-chloro-2-fluoro-3-methylbenzyl chloride is used in the next step without further purification.
-
-
Etherification Reaction:
-
In a separate flask, dissolve 4-aminophenol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add a solution of the crude 6-chloro-2-fluoro-3-methylbenzyl chloride from the previous step in a small amount of anhydrous DMF to the 4-aminophenol mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-((6-chloro-2-fluoro-3-methylbenzyl)oxy)aniline.
-
Expected Outcome and Characterization:
The final product is expected to be a solid. The structure can be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons of both rings, the benzylic methylene protons (a singlet), and the amino protons.
-
¹³C NMR: Expect signals corresponding to all unique carbon atoms in the molecule.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.
Mechanistic Insights
The core of this synthesis is the SN2 reaction between the in situ generated benzyl chloride and the potassium 4-aminophenoxide.
Caption: Figure 2: SN2 Mechanism of Ether Formation.
The backside attack of the phenoxide nucleophile on the electrophilic benzylic carbon results in the displacement of the chloride leaving group and the formation of the desired ether linkage. The stereochemistry at the benzylic carbon, if it were chiral, would be inverted during this process.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. The protocol detailed herein for the preparation of a substituted benzyloxyaniline via a Williamson ether synthesis provides a reliable and scalable method for accessing this important structural motif. The careful selection of reagents and reaction conditions, based on sound mechanistic principles, is key to achieving high yields and purity. This application note serves as a practical guide for researchers in drug discovery and development, enabling the efficient utilization of this important synthetic tool.
References
- 1. mdpi.com [mdpi.com]
- 2. 261762-83-8 Cas No. | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | Apollo [store.apolloscientific.co.uk]
- 3. 261762-83-8 Cas No. | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | Matrix Scientific [matrixscientific.com]
- 4. prepchem.com [prepchem.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 4-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
Application Note: Strategies for the Chromatographic Purification of 6-Chloro-2-fluoro-3-methylbenzyl alcohol
Abstract
6-Chloro-2-fluoro-3-methylbenzyl alcohol is a substituted aromatic alcohol that serves as a key intermediate in the synthesis of various high-value chemical entities, particularly within the pharmaceutical and agrochemical sectors. The isomeric purity and overall quality of this intermediate are paramount, as impurities can lead to significant downstream complications, including challenging separations, reduced yields, and the formation of undesired by-products. This document provides a comprehensive guide to the chromatographic purification of this compound, detailing three robust and scalable techniques: rapid bulk purification via Flash Chromatography, high-purity polishing using Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and an efficient, environmentally conscious approach with Supercritical Fluid Chromatography (SFC).
Introduction and Compound Analysis
The purification of synthetic intermediates is a critical step in drug discovery and development.[1][2] The target compound, this compound, possesses a moderately polar character due to the presence of a hydroxyl (-OH) group, balanced by the lipophilicity of the substituted benzene ring. The electronegative chloro and fluoro substituents further influence the molecule's electronic properties and chromatographic behavior.
A successful purification strategy must efficiently remove common process-related impurities, such as unreacted starting materials, reagents, and isomers, to achieve the high purity standards required for subsequent synthetic steps. The choice of chromatographic technique is dictated by the scale of the purification, the nature of the impurities, and the desired final purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 261762-83-8 | [3][4] |
| Molecular Formula | C₈H₈ClFO | [4][5] |
| Molecular Weight | 174.60 g/mol | [4][5] |
| Appearance | Solid | |
| Melting Point | 68-70 °C | [4] |
| Boiling Point | 245.7 °C | [4] |
| Predicted Polarity | Moderately Polar | N/A |
Strategy 1: Flash Chromatography for Rapid, Bulk-Scale Purification
Flash chromatography is a highly effective technique for the rapid purification of synthetic compounds on a milligram to multi-gram scale.[6][7] It utilizes a stationary phase (typically silica gel) and a solvent system (mobile phase) that is pushed through the column under moderate pressure, accelerating separation compared to traditional gravity-fed chromatography.[7] This method is ideal for the initial clean-up of a crude reaction mixture to remove major impurities and isolate the target compound with >95% purity.
Causality of Method Selection
The moderately polar nature of the target alcohol makes it well-suited for normal-phase chromatography on silica gel. A non-polar/polar solvent gradient, such as Hexane/Ethyl Acetate, allows for differential partitioning of the compound and impurities. Less polar impurities will elute first in low-polarity solvent mixtures, while the target alcohol and more polar impurities will be retained longer, eluting as the concentration of the polar solvent increases. This provides a robust and cost-effective primary purification step.
Experimental Protocol: Flash Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Adsorb this solution onto a small amount of silica gel (~2-3 times the crude weight) and dry under vacuum to create a solid sample for loading. This "dry loading" technique typically results in sharper bands and better separation.
-
Column and Mobile Phase:
-
Stationary Phase: Pre-packed silica gel flash column (particle size 40-60 µm).[7]
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Ethyl Acetate (EtOAc)
-
-
Instrumentation and Elution:
-
Equilibrate the column with 100% Hexane (or a low percentage of EtOAc, e.g., 5%).
-
Load the prepared sample onto the column.
-
Begin the gradient elution. A typical gradient might be:
-
5% to 40% EtOAc in Hexane over 20-30 column volumes (CV).
-
-
Monitor the elution profile using the system's UV detector (a wavelength of ~254 nm is generally effective for aromatic compounds).
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram peaks.
-
Analyze collected fractions using Thin Layer Chromatography (TLC) with the same solvent system to identify and pool those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.
-
-
Self-Validation: Confirm the purity of the isolated product using analytical HPLC-UV or GC-MS. Purity should typically exceed 95%.
Workflow Visualization: Flash Chromatography
Caption: Workflow for bulk purification via Flash Chromatography.
Strategy 2: Preparative RP-HPLC for High-Purity Polishing
For applications demanding exceptional purity (>99%), such as the synthesis of active pharmaceutical ingredients (APIs), a final polishing step is often necessary. Preparative Reversed-Phase HPLC (RP-HPLC) is the gold standard for this task.[8][9] It separates compounds based on their hydrophobicity using a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase.
Causality of Method Selection
After initial purification by flash chromatography, the remaining impurities are often structurally very similar to the target compound. RP-HPLC provides a different separation mechanism (hydrophobic interactions) than normal-phase chromatography (polar interactions), offering orthogonal selectivity that can resolve these closely related impurities. A gradient of water and an organic solvent like acetonitrile allows for fine-tuning of the separation to achieve very high resolution.[10]
Experimental Protocol: Preparative RP-HPLC
-
Analytical Method Development: First, develop an analytical-scale method on a C18 column (e.g., 4.6 x 150 mm, 5 µm) to determine the optimal separation conditions.
-
Sample Preparation: Dissolve the product from the flash chromatography step in a suitable solvent that is compatible with the mobile phase (e.g., Acetonitrile or Methanol) to a known concentration. Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
Column and Mobile Phase:
-
Stationary Phase: C18-bonded silica preparative column.
-
Mobile Phase A: Deionized Water (often with 0.1% formic acid or TFA for peak shape improvement).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).
-
-
Instrumentation and Elution:
-
Equilibrate the preparative column with the starting mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run the preparative gradient, scaled appropriately from the analytical method.
-
Monitor the elution at a suitable UV wavelength and collect the peak corresponding to the target compound.
-
-
Post-Purification Processing:
-
Combine the collected fractions.
-
Remove the organic solvent (Acetonitrile/Methanol) via rotary evaporation.
-
If the product is soluble in a non-polar organic solvent, perform a liquid-liquid extraction to remove it from the aqueous phase. Alternatively, lyophilize (freeze-dry) the sample to remove the water.
-
-
Self-Validation: Analyze the final product by analytical HPLC-UV and Mass Spectrometry to confirm purity (>99%) and identity.
Table 2: Example RP-HPLC Method Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 40-90% B over 15 min | 40-90% B over 25 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Injection Vol. | 10 µL | 1-2 mL |
| Detection | UV at 254 nm | UV at 254 nm |
Strategy 3: Supercritical Fluid Chromatography (SFC) - A Green Alternative
SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[11] It combines the high diffusion rates of a gas with the solvating power of a liquid, leading to fast and highly efficient separations.[12] By adding a small amount of an organic co-solvent (modifier), such as methanol, the polarity of the mobile phase can be tuned to elute a wide range of compounds, including polar analytes.[13][14] SFC is considered a "green" technology because it significantly reduces the consumption of organic solvents.[11]
Causality of Method Selection
SFC is an excellent alternative to both normal-phase and reversed-phase HPLC. For this compound, SFC offers the speed of normal-phase chromatography with unique selectivity. The CO₂/Methanol mobile phase is less viscous than typical HPLC solvents, allowing for higher flow rates and faster run times without generating excessive backpressure.[13] This makes SFC an ideal choice for high-throughput purification environments where both speed and reduced environmental impact are priorities.
Experimental Protocol: Preparative SFC
-
Method Scouting: Screen various stationary phases (e.g., diol, amino, or specialized chiral columns if applicable) and modifiers (Methanol, Ethanol, Isopropanol) at an analytical scale to find the optimal conditions.
-
Sample Preparation: Dissolve the sample in the modifier solvent (e.g., Methanol) or another suitable solvent. Ensure the sample is fully dissolved and filtered.
-
Instrumentation and Parameters:
-
Stationary Phase: A polar column, such as one with a diol or ethylpyridine phase.
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Modifier): Methanol (MeOH)
-
-
Elution and Collection:
-
Equilibrate the system under the desired pressure and temperature conditions.
-
Inject the sample.
-
Run a gradient of increasing methanol concentration to elute the compound.
-
The system's back pressure regulator (BPR) is critical for maintaining the CO₂ in its supercritical state.
-
Fractions are collected after the BPR, where the CO₂ vaporizes, leaving the compound dissolved in the small amount of modifier, simplifying solvent removal.
-
-
Self-Validation: Confirm the purity and identity of the final product using an appropriate analytical method (e.g., SFC-UV/MS or HPLC-UV).
Method Comparison
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 3. bio-fount.com [bio-fount.com]
- 4. 261762-83-8 Cas No. | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | Matrix Scientific [matrixscientific.com]
- 5. scbt.com [scbt.com]
- 6. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Flash and Prep HPLC Solutions - Pharmaceutical Technology [pharmaceutical-technology.com]
- 9. Benzyl alcohol | SIELC Technologies [sielc.com]
- 10. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 12. Video: Supercritical Fluid Chromatography [jove.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 6-Chloro-2-fluoro-3-methylbenzyl Alcohol Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions concerning the synthesis and optimization of 6-chloro-2-fluoro-3-methylbenzyl alcohol and its derivatives. Our goal is to equip you with the necessary knowledge to overcome common experimental challenges and achieve optimal reaction outcomes.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its specific substitution pattern presents unique challenges in its synthesis and purification. This guide is designed to be a practical resource, offering insights grounded in established chemical principles and field-tested experience to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the synthesis and handling of this compound derivatives.
Q1: What are the most common synthetic routes to prepare this compound?
The most prevalent and industrially scalable method for synthesizing this compound is the reduction of the corresponding aldehyde, 6-chloro-2-fluoro-3-methylbenzaldehyde. This transformation is typically achieved using a variety of reducing agents.
Common Reducing Agents:
-
Sodium borohydride (NaBH₄): This is a mild and selective reducing agent, often used in alcoholic solvents like methanol or ethanol. It is generally safe to handle and cost-effective.
-
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that must be used in anhydrous ethereal solvents (e.g., diethyl ether, THF). It is highly reactive and requires careful handling.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst (e.g., Pd/C, PtO₂). It is a clean method but requires specialized equipment for handling hydrogen gas under pressure.
Q2: How can I effectively monitor the progress of the reduction reaction?
Monitoring the reaction is crucial for determining the endpoint and preventing the formation of byproducts. The two most common techniques are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively track the disappearance of the starting aldehyde and the appearance of the product alcohol. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the aldehyde and alcohol spots.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative data on the conversion of the starting material and the formation of the product. They are also excellent for detecting any side products that may be forming.
Q3: What are the best practices for the purification and isolation of the final product?
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove the reducing agent and any inorganic salts. This usually involves quenching the reaction with water or a dilute acid, followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Crystallization: If the product is a solid and has reasonable purity after work-up, crystallization is an effective method for purification.
-
Silica Gel Column Chromatography: This is the most common method for purifying the crude product, especially if there are impurities with similar polarity to the desired alcohol. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) is typically employed.
Q4: What are the key safety considerations when working with the reagents for this synthesis?
-
Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. It is also a skin and eye irritant.
-
Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents, and can ignite spontaneously in moist air. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Many organic solvents used are flammable and have varying levels of toxicity. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage. | 1. Use a fresh bottle of the reducing agent or test the activity of the current batch on a known substrate. |
| 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 2. Gradually increase the reaction temperature while monitoring the progress by TLC or HPLC. | |
| 3. Poor Quality Starting Material: The starting aldehyde may be impure. | 3. Check the purity of the starting material by NMR, GC, or HPLC. Purify if necessary. | |
| Formation of Multiple Products | 1. Over-reduction: If using a strong reducing agent like LiAlH₄, other functional groups in the molecule might be reduced. | 1. Switch to a milder reducing agent like NaBH₄. |
| 2. Side Reactions: The reaction conditions may be promoting side reactions. | 2. Optimize the reaction temperature and time. Consider using a different solvent. | |
| Difficult Product Purification | 1. Co-eluting Impurities: An impurity may have a similar polarity to the product, making separation by column chromatography difficult. | 1. Adjust the solvent system for column chromatography. Try a different stationary phase (e.g., alumina) or consider purification by preparative HPLC. |
| 2. Product Instability: The product may be degrading on the silica gel column. | 2. Deactivate the silica gel by adding a small amount of triethylamine to the eluent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
This protocol outlines a standard procedure for the reduction of 6-chloro-2-fluoro-3-methylbenzaldehyde using sodium borohydride.
Materials:
-
6-chloro-2-fluoro-3-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-2-fluoro-3-methylbenzaldehyde (1.0 eq) in methanol.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC until the starting aldehyde is consumed (typically 1-2 hours).
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic and gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
General Synthetic Workflow
Caption: Synthetic workflow for the reduction of 6-chloro-2-fluoro-3-methylbenzaldehyde.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
Technical Support Center: Overcoming Solubility Challenges for 6-Chloro-2-fluoro-3-methylbenzyl Alcohol
Welcome to the technical support guide for 6-Chloro-2-fluoro-3-methylbenzyl alcohol. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in dissolving this compound for their experiments. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step protocols to overcome these issues.
A quick note on identification: This compound is referenced in chemical databases under at least two CAS numbers, 261762-83-8[1][2] and 261762-84-9[3]. Please verify the specific batch information with your supplier. For the purposes of this guide, the principles and methods discussed are applicable to the structure known as this compound.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental reasons behind the solubility behavior of this compound.
Q1: Why is it so difficult to find a suitable solvent for this compound?
A: The solubility challenges arise from the compound's hybrid molecular structure. It is governed by the "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another.[4][5] This molecule possesses:
-
A polar hydroxyl (-OH) group , which is hydrophilic and capable of forming hydrogen bonds. This suggests potential solubility in polar solvents like alcohols.[6]
-
A non-polar, substituted benzene ring . The presence of a methyl group (-CH3), a chloro (-Cl) group, and a fluoro (-F) group makes the aromatic portion of the molecule large, rigid, and hydrophobic (water-repelling).
-
Fluorine's unique effect : The highly electronegative fluorine atom can also induce lipophobicity (fat-repelling properties), making the compound poorly soluble even in some non-polar organic solvents. This dual hydrophobic and lipophobic nature is a known characteristic of highly fluorinated molecules.[7]
The molecule's overall polarity is a delicate balance between these competing features, leading to limited solubility in a wide range of common solvents.
Q2: My compound dissolved in a solvent with gentle heating, but it crashed out of solution upon cooling. What happened?
A: This phenomenon is indicative of creating a supersaturated solution. You have likely exceeded the compound's thermodynamic solubility at room temperature.
-
Kinetic Solubility: This is the concentration you achieve by dissolving the compound rapidly, often from a concentrated stock or with the aid of heat. It can be higher than the true equilibrium state but is often unstable.[4]
-
Thermodynamic Solubility: This is the stable, equilibrium concentration of the compound in a saturated solution at a given temperature.[4]
When your heated, clear solution cooled, it was forced to revert to its lower, more stable thermodynamic solubility limit, causing the excess compound to precipitate. For experiments requiring long-term stability, it is crucial to work at or below the thermodynamic solubility limit.
Q3: How can I visually confirm if my compound is truly dissolved or just a fine suspension?
A: A properly dissolved compound should result in a completely clear, transparent solution. For a more rigorous check:
-
Visual Inspection: Hold the solution against a light source. There should be no visible particles, cloudiness, or haze.
-
Tyndall Effect: Shine a laser pointer through the solution in a darkened room. If the laser beam's path is visible, it indicates the presence of suspended particles scattering the light (a colloid), meaning the compound is not truly dissolved.[4]
-
Filtration Test: Pass the solution through a 0.22 µm syringe filter. If the compound is truly dissolved, the concentration of the filtrate will be identical to the pre-filtered solution. If it is a suspension, the filter will trap the particles, and the filtrate concentration will be significantly lower.[4]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows to systematically identify a suitable solvent system and prepare stable solutions.
Issue: Compound exhibits poor solubility in a single, common organic solvent.
When initial attempts with solvents like methanol or acetone fail, a more systematic approach is required. We recommend a two-pronged strategy: a systematic solvent screening followed by the use of co-solvents.
This protocol allows for the efficient testing of a range of solvents to identify a promising candidate for your application.
Methodology:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 2-5 mg) into several small, labeled vials.
-
Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 100 µL) from the list in Table 2.
-
Initial Assessment (Room Temp): Vortex each vial vigorously for 1-2 minutes. Visually assess for dissolution.
-
Sonication: If not fully dissolved, place the vials in a bath sonicator for 5-10 minutes. Re-assess solubility.
-
Gentle Heating: If the compound remains undissolved, gently warm the vial in a water bath (e.g., to 40-50°C). Caution: Always perform heating in a well-ventilated fume hood, especially with volatile solvents. Assess solubility while warm and after cooling back to room temperature to check for precipitation.
-
Documentation: Record your observations (e.g., "Soluble," "Partially Soluble," "Insoluble") for each solvent at each step.
Below is a logical workflow for this process.
Caption: Workflow for Systematic Solvent Screening.
This is a highly effective technique when the final experimental system (e.g., an aqueous buffer or a non-polar reaction medium) is a poor solvent for the compound. The strategy is to first dissolve the compound in a small amount of a "strong" organic solvent where it is highly soluble, creating a concentrated stock solution, and then carefully diluting this stock into the final medium.[8]
Methodology:
-
Select a Strong Solvent: Choose a solvent in which the compound is highly soluble, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[5]
-
Prepare Concentrated Stock: Dissolve a precisely weighed amount of this compound in the minimum required volume of the strong solvent to create a high-concentration stock (e.g., 20-50 mg/mL). Ensure it is fully dissolved.
-
Dilution: While vortexing the final (poorer) solvent, add the concentrated stock solution dropwise or in very small aliquots. This rapid dispersion helps prevent localized supersaturation and precipitation.
-
Final Concentration Check: Be mindful of the final percentage of the co-solvent in your system. For many biological assays, the concentration of DMSO or DMF should be kept low (typically <1%, often <0.1%) to avoid artifacts. Always run a vehicle control (your final medium + the same amount of co-solvent, without the compound) in your experiments.
The diagram below illustrates this widely used laboratory procedure.
Caption: The Co-Solvent Method Workflow.
Part 3: Data Summary Tables
The following tables summarize the key properties of the compound and provide a starting point for your solvent selection process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈ClFO | [3][9] |
| Molecular Weight | ~174.60 g/mol | [3][9] |
| CAS Number | 261762-83-8 / 261762-84-9 | [1][3][9] |
| Appearance | Solid | [9][10] |
| Melting Point | 68-70 °C | [9] |
| Boiling Point | 245.7 °C | [9] |
Table 2: Recommended Organic Solvents for Solubility Testing
| Solvent | Class | General Polarity | Boiling Point (°C) | Notes & Expected Efficacy |
| Hexane / Cyclohexane | Non-Polar | Very Low | 69 / 81 | Low: The polar -OH group will likely limit solubility. |
| Toluene | Non-Polar | Low | 111 | Low to Medium: The aromatic nature may offer some affinity. |
| Diethyl Ether | Polar Aprotic | Low | 35 | Medium: A common solvent for compounds of intermediate polarity.[11] |
| Dichloromethane (DCM) | Polar Aprotic | Medium | 40 | Medium to High: Often effective for moderately polar organic molecules. |
| Tetrahydrofuran (THF) | Polar Aprotic | Medium | 66 | High: A versatile solvent; its ether oxygen can H-bond with the -OH group. |
| Acetone | Polar Aprotic | Medium-High | 56 | Medium to High: A good starting point for many organic solids.[12] |
| Acetonitrile (ACN) | Polar Aprotic | High | 82 | Medium: May be effective, but the bulky ring could be a hindrance. |
| Isopropanol / Ethanol | Polar Protic | High | 82 / 78 | Medium: The -OH group provides compatibility, but the hydrophobic ring may limit capacity.[6] |
| DMSO / DMF | Polar Aprotic | Very High | 189 / 153 | Very High: Excellent for creating concentrated stock solutions due to their strong solvating power.[5] |
References
- 1. scbt.com [scbt.com]
- 2. 261762-83-8|2-Chloro-6-fluoro-3-methylbenzyl Alcohol|2-Chloro-6-fluoro-3-methylbenzyl Alcohol|-范德生物科技公司 [bio-fount.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. 261762-83-8 Cas No. | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | Matrix Scientific [matrixscientific.com]
- 10. 3-Chloro-2-methylbenzyl alcohol | Sigma-Aldrich [sigmaaldrich.com]
- 11. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 12. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting guide for the purification of 6-Chloro-2-fluoro-3-methylbenzyl alcohol
<-4>
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 6-Chloro-2-fluoro-3-methylbenzyl alcohol (CAS 261762-83-8). This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this important synthetic intermediate. As your Senior Application Scientist, my goal is to explain not just the what, but the why behind each step, ensuring your success in obtaining a highly pure product.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might face during experimental work.
Question 1: My yield of this compound is significantly lower than expected after column chromatography. What are the likely causes and solutions?
Low recovery from silica gel chromatography is a frequent issue, often stemming from the compound's properties or procedural missteps.
Possible Causes & Solutions:
-
Compound Instability on Silica: Substituted benzyl alcohols can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[1]
-
Solution 1: Deactivate the Silica Gel. Before preparing your column, create a slurry of the silica gel in your non-polar solvent (e.g., hexane) and add 1% triethylamine (v/v). This neutralizes the acidic sites on the silica surface, minimizing degradation.
-
Solution 2: Switch the Stationary Phase. If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[1] A quick stability test on a TLC plate can predict if this is necessary.[1]
-
-
Irreversible Adsorption: The polar alcohol group can bind strongly to the silica gel, making elution difficult, especially if the solvent system is not polar enough.
-
Solution: Use a Gradient Elution. Start with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent (e.g., to 7:3 or 6:4 Hexane:Ethyl Acetate).[2] This ensures that less polar impurities elute first, followed by your target compound, without excessive band broadening.[1]
-
-
Product is Too Dilute to Detect: If your fractions are too large, the compound may be spread across many tubes at a concentration too low to be detected by TLC.
-
Solution: Concentrate a Range of Fractions. If you suspect your compound has eluted but is not visible on TLC, combine and concentrate a block of fractions where you expected to see the product and re-analyze.[1]
-
Question 2: After purification, my NMR spectrum shows persistent unknown peaks. How can I identify and remove these impurities?
The identity of an impurity dictates the best strategy for its removal. Common impurities in benzyl alcohol preparations often arise from the synthesis, such as the starting aldehyde or byproducts like ethers and chlorides.[3][4][5]
Identifying the Impurity:
-
Check the Starting Material: The most common impurity is unreacted 6-chloro-2-fluoro-3-methylbenzaldehyde. The aldehyde proton typically appears as a sharp singlet between δ 9-10 ppm in the ¹H NMR spectrum, a region where your product will not have signals.
-
Look for Byproducts: Over-reduction is unlikely, but side reactions can occur. Dibenzyl ether is a common byproduct formed when benzyl alcohols are heated or exposed to acid.[4][6] Another possibility is the formation of the corresponding benzyl chloride.[7] Techniques like LC-MS are invaluable for identifying the molecular weight of these impurities.
Strategies for Removal:
-
Unreacted Aldehyde:
-
Sodium Bisulfite Wash: Aldehydes react with sodium bisulfite to form a water-soluble adduct. Dissolve the crude product in a solvent like dichloromethane (DCM), wash with a saturated sodium bisulfite solution, then with water, and finally with brine. Dry the organic layer and remove the solvent.
-
Re-Chromatography with a Shallower Gradient: A slower, more gradual increase in solvent polarity during column chromatography can improve the separation between the slightly less polar aldehyde and the more polar alcohol.
-
-
Dibenzyl Ether: This byproduct is significantly less polar than the desired alcohol. Careful chromatography with a less polar solvent system should effectively separate it.
-
Other Polar Impurities: If the impurity is more polar than your product, you can sometimes wash it away. After eluting your product from the column, flush the column with a highly polar solvent (e.g., 10% Methanol in DCM) to see if other compounds elute.
Question 3: I attempted to purify my compound by recrystallization, but it oiled out instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This compound has a reported melting point of 68-70°C.[8]
Troubleshooting Recrystallization:
-
Cause 1: Solution is Supersaturated at a Temperature Above the Melting Point.
-
Solution: Add More Solvent. The goal is to ensure the solution becomes saturated at a temperature below the compound's melting point. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it completely. Then, allow it to cool much more slowly. Insulating the flask can promote slow cooling and crystal formation.
-
-
Cause 2: Presence of Impurities. Impurities can disrupt the crystal lattice formation, a phenomenon known as freezing-point depression.
-
Solution: Pre-purify with Chromatography. If the crude material is very impure, a rapid "plug" of silica gel (a short, wide column) to remove the gross impurities may be necessary before attempting recrystallization.
-
-
Cause 3: Incorrect Solvent Choice. The ideal solvent should dissolve the compound when hot but not when cold.[9]
-
Solution: Use a Two-Solvent System. Find a solvent in which your compound is highly soluble (e.g., Dichloromethane, Ethyl Acetate) and an "anti-solvent" in which it is poorly soluble (e.g., Hexane, Petroleum Ether). Dissolve the compound in a minimum amount of the hot "good" solvent. Then, add the "anti-solvent" dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for this compound?
The best method depends on the scale and purity of your crude material. The workflow below provides a logical decision-making process.
Caption: Purification method selection workflow.
-
Analyze the Crude Material: Run a Thin Layer Chromatography (TLC) plate and a crude ¹H NMR. If you see one major spot on the TLC and the NMR looks relatively clean (>90% desired product), recrystallization is a good first choice.
-
Column Chromatography for Complex Mixtures: If the TLC shows multiple spots of similar intensity or the NMR is complex, column chromatography is the more appropriate method to separate multiple components.[10]
Q2: What solvent system do you recommend for column chromatography?
For polar aromatic compounds like benzyl alcohols, a mixture of a non-polar solvent and a moderately polar solvent is standard for normal-phase chromatography.[11][12]
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to High | The most common and versatile system. Start with a low ratio of ethyl acetate (e.g., 95:5) and increase the polarity as needed. An Rƒ value of 0.3-0.4 on TLC often translates to good separation on a column.[1] |
| Hexane / Dichloromethane (DCM) | Low to Medium | Good for separating less polar compounds. DCM can be substituted for Ethyl Acetate if better separation is observed on TLC. |
| Dichloromethane / Methanol | Medium to Very High | Used for highly polar compounds that do not move from the baseline in Hexane/Ethyl Acetate systems. Use methanol sparingly as it can dramatically increase solvent polarity. |
Pro-Tip: Develop your TLC plates in a sealed chamber using various solvent systems to find the one that gives the best separation between your product spot and any impurity spots before committing to a column.[2]
Q3: How can I definitively confirm the purity of my final product?
No single technique is sufficient. A combination of methods provides the most trustworthy validation.
-
¹H and ¹³C NMR Spectroscopy: This is the primary method for structural confirmation and purity assessment. A pure sample should show clean signals corresponding to the expected structure, with integrations in the ¹H NMR matching the number of protons. The absence of peaks from starting materials or common byproducts is crucial.
-
High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram showing a single, sharp peak is strong evidence of purity. Running a gradient method is often best to ensure no late-eluting impurities are missed.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point that matches the literature value (68-70°C) is a classic indicator of high purity.[8] Impurities typically cause melting point depression and broadening.
Q4: What are the key safety precautions when handling this compound?
Always consult the Safety Data Sheet (SDS) before handling any chemical.[14] For this compound, the following precautions are essential:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[14] Avoid contact with skin and eyes.[15] The compound is classified as a skin and eye irritant.[14]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[14]
-
Disposal: Dispose of chemical waste according to local and national regulations. Do not pour down the drain.[14]
References
- 1. Chromatography [chem.rochester.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. veeprho.com [veeprho.com]
- 4. chemcess.com [chemcess.com]
- 5. mdpi.com [mdpi.com]
- 6. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 261762-83-8 Cas No. | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | Matrix Scientific [matrixscientific.com]
- 9. reddit.com [reddit.com]
- 10. columbia.edu [columbia.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. halocolumns.com [halocolumns.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. chempoint.com [chempoint.com]
How to prevent the decomposition of 6-Chloro-2-fluoro-3-methylbenzyl alcohol during storage
Welcome to the dedicated technical support center for 6-Chloro-2-fluoro-3-methylbenzyl alcohol. This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this crucial reagent throughout its storage and handling. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use.
Introduction: The Challenge of Stability
This compound is a substituted aromatic alcohol with a unique combination of halogen and methyl functional groups. While these substitutions are key to its utility in complex organic syntheses, they also influence its reactivity and stability. Improper storage can lead to decomposition, introducing impurities that can compromise experimental outcomes, reduce yields, and lead to misleading results in sensitive applications. This guide provides a comprehensive framework for preventing degradation and troubleshooting potential issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place, away from sources of ignition.[1][2] The container should be tightly closed to prevent exposure to air and moisture.[1][2] Refrigeration is recommended for long-term storage.
Q2: Why is exposure to air a concern for this compound?
Like many benzyl alcohols, this compound is susceptible to slow oxidation upon exposure to atmospheric oxygen.[3] This process can lead to the formation of the corresponding aldehyde (6-chloro-2-fluoro-3-methylbenzaldehyde) and carboxylic acid (6-chloro-2-fluoro-3-methylbenzoic acid) as impurities.[3]
Q3: Can this compound degrade in the absence of air?
Yes, other degradation pathways are possible. For instance, in the presence of acidic catalysts, benzyl alcohols can undergo dehydration to form dibenzyl ethers.[3] While this compound is generally stable, prolonged storage, especially at elevated temperatures, could potentially lead to the formation of bis(6-chloro-2-fluoro-3-methylbenzyl) ether.
Q4: How do the halogen and methyl substituents affect the stability of the molecule?
The electron-withdrawing effects of the chlorine and fluorine atoms can influence the reactivity of the benzylic alcohol. While the strong carbon-fluorine bond generally enhances chemical stability, the overall electronic nature of the substituted ring can impact the susceptibility of the benzylic C-H bonds to oxidation.[4]
Q5: What are the signs of decomposition in my sample of this compound?
Visual inspection may reveal a change in color or the appearance of solid precipitates. However, the most reliable method for detecting degradation is through analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which can identify and quantify impurities. A broadening of the melting point range can also indicate the presence of impurities. The melting point of pure 2-Chloro-6-fluoro-3-methylbenzyl alcohol is 68-70°C.[5]
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to the decomposition of this compound.
Issue 1: Unexpected Peaks in Analytical Chromatogram (GC/HPLC)
Symptoms:
-
Appearance of new peaks in the chromatogram of your sample compared to a fresh standard.
-
Reduced peak area for the main compound.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Oxidation | Exposure to air has led to the formation of 6-chloro-2-fluoro-3-methylbenzaldehyde and/or 6-chloro-2-fluoro-3-methylbenzoic acid.[3] | Purge the headspace of the storage container with an inert gas (e.g., argon or nitrogen) before sealing. For ongoing experiments, consider using a septum-sealed vial to minimize air exposure. |
| Ether Formation | Trace acidic impurities or prolonged storage at elevated temperatures may have catalyzed the formation of bis(6-chloro-2-fluoro-3-methylbenzyl) ether.[3] | Store the compound at recommended cool temperatures. Ensure all glassware is clean and free of acidic residues. |
| Contamination | The sample may have been contaminated from external sources, such as solvents or other reagents. | Review handling procedures and ensure the use of clean, dedicated spatulas and glassware. |
Issue 2: Inconsistent Reaction Yields or Byproduct Formation
Symptoms:
-
Lower than expected yields in a reaction where this compound is a starting material.
-
Formation of unexpected side products.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Degraded Starting Material | The presence of aldehyde or acid impurities from oxidation can interfere with the intended reaction pathway. | Confirm the purity of the this compound using an appropriate analytical method (e.g., GC, HPLC, NMR) before use. If impurities are detected, consider purifying the material (e.g., by recrystallization) or using a fresh batch. |
| Incompatible Reagents | The compound may be reacting with other components in the reaction mixture under the experimental conditions. | Review the compatibility of this compound with all other reagents and solvents. Safety data sheets for similar compounds indicate incompatibility with strong oxidizing agents and acids.[6] |
Part 3: Experimental Protocols
Protocol 1: Inert Gas Overlay for Long-Term Storage
This protocol describes the procedure for creating an inert atmosphere in the storage container to minimize oxidation.
Materials:
-
Container of this compound
-
Source of inert gas (Argon or Nitrogen) with a regulator and tubing
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, gloves
Procedure:
-
Work in a well-ventilated area or a fume hood.
-
Carefully open the container of this compound.
-
Position the end of the inert gas tubing just above the surface of the compound.
-
Gently introduce a slow stream of the inert gas into the headspace of the container for 15-30 seconds. The goal is to displace the air without disturbing the solid material.
-
Carefully remove the tubing and immediately seal the container tightly.
-
Label the container to indicate that it has been stored under an inert atmosphere.
-
Store the container under the recommended cool and dry conditions.
Part 4: Visualizing Decomposition & Prevention
Potential Decomposition Pathways
The following diagram illustrates the primary potential degradation pathways for this compound based on the known chemistry of benzyl alcohols.
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting issues related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies for the Biodegradation of Polyfluorinated Compounds | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. sparrow-chemical.com [sparrow-chemical.com]
- 5. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 6. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Catalyst Selection for Reactions of 6-Chloro-2-fluoro-3-methylbenzyl Alcohol
Welcome to the technical support center for chemists, researchers, and drug development professionals working with 6-Chloro-2-fluoro-3-methylbenzyl alcohol. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate efficient and successful reactions involving this versatile substrate. The information herein is structured to address common challenges and provide scientifically grounded solutions for catalyst selection and reaction optimization.
I. Core Reactions and Catalyst Selection Philosophy
This compound is a halogenated benzyl alcohol derivative, and its reactivity is primarily centered around the benzylic hydroxyl group. The presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring can influence the reactivity of the alcohol and the stability of reaction intermediates. This guide will focus on three primary transformations: oxidation to the corresponding aldehyde, etherification, and esterification.
Logical Flow for Catalyst Selection
The choice of catalyst is paramount for achieving high yields and selectivity. The following diagram illustrates a logical workflow for selecting an appropriate catalyst system based on the desired transformation of this compound.
Caption: Catalyst selection workflow for this compound.
II. Troubleshooting and FAQs
This section is designed to address specific issues you may encounter during your experiments.
A. Oxidation to 6-Chloro-2-fluoro-3-methylbenzaldehyde
The selective oxidation of benzyl alcohols to their corresponding aldehydes is a common yet sometimes challenging transformation due to the potential for over-oxidation to the carboxylic acid.
Q1: My oxidation reaction is showing low conversion of the starting material. What are the likely causes and how can I improve it?
A1: Low conversion in the oxidation of this compound can stem from several factors:
-
Catalyst Activity: The chosen catalyst may not be active enough under your reaction conditions. For instance, some catalysts require higher temperatures to be effective. With substrates bearing electron-withdrawing groups, the reaction can be more sluggish.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting material or solvent. Ensure the purity of your reagents.
-
Insufficient Oxidant: The stoichiometric amount of the oxidant might be insufficient, or the oxidant itself may have degraded over time. It is advisable to use a fresh batch of the oxidizing agent.
-
Reaction Conditions: Temperature, pressure (in case of aerobic oxidation), and solvent can significantly impact the reaction rate. Optimization of these parameters is crucial.
Troubleshooting Steps:
-
Increase Catalyst Loading: A modest increase in the catalyst loading can sometimes enhance the reaction rate.
-
Elevate the Temperature: Carefully increasing the reaction temperature can improve conversion, but be mindful of potential side reactions.
-
Change the Catalyst System: Consider switching to a more robust catalyst system. For example, if you are using a mild oxidant with low success, a transition metal-based catalyst like ferric nitrate might offer better results.[1]
-
Ensure Anhydrous Conditions (if required): For some catalytic systems, the presence of water can be detrimental. Ensure your solvent and reagents are dry.
Q2: I am observing significant amounts of the corresponding benzoic acid in my product mixture. How can I improve the selectivity for the aldehyde?
A2: Over-oxidation is a common issue. Here’s how to address it:
-
Choice of Oxidant: Use a milder and more selective oxidizing agent. For example, TEMPO-based systems are known for their high selectivity in oxidizing primary alcohols to aldehydes.
-
Control Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde.
-
Lower the Temperature: Running the reaction at a lower temperature can often favor the formation of the aldehyde over the carboxylic acid.
-
Catalyst Selection: Certain catalysts are inherently more selective. For instance, Co single atoms supported on nitrogen-doped carbon (Co1/NC) have shown excellent selectivity for benzaldehyde formation.[2] Biocatalytic methods using aryl alcohol oxidases can also offer high selectivity under mild conditions.[3]
Experimental Protocol: Selective Oxidation using a TEMPO-based system
A general procedure for the selective oxidation of a benzyl alcohol to the corresponding aldehyde using a TEMPO-based system is as follows:
-
To a solution of this compound (1.0 mmol) in an appropriate solvent (e.g., CH2Cl2, 10 mL), add TEMPO (0.05 mmol) and a co-catalyst such as CuBr2 (0.05 mmol).[4]
-
Add a base, for example, Na2CO3 (1.0 mmol).[4]
-
Stir the mixture vigorously under an air atmosphere at reflux.[4]
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction mixture, filter, and wash the organic phase with water.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
B. Etherification Reactions
Etherification of this compound can be achieved through self-condensation (symmetrical ether) or reaction with another alcohol (unsymmetrical ether).
Q3: I am attempting a self-etherification to form the dibenzyl ether, but the yield is low. What can I do?
A3: Low yields in self-etherification can be due to:
-
Inefficient Water Removal: The reaction is a dehydration process, and the accumulation of water can inhibit the reaction by Le Chatelier's principle.
-
Catalyst Inactivity: The chosen acid catalyst may not be strong enough.
-
Steric Hindrance: The substitution pattern on the aromatic ring might slightly hinder the reaction.
Troubleshooting Steps:
-
Use a Dehydrating Agent or Azeotropic Removal of Water: Employ a Dean-Stark apparatus to remove water as it is formed.
-
Switch to a More Potent Catalyst: Iron(III) chloride (FeCl3·6H2O) has been shown to be an effective catalyst for the symmetrical etherification of benzyl alcohols.[5][6]
-
Optimize Reaction Conditions: Increasing the temperature and using a suitable solvent like propylene carbonate can improve yields.[5][6]
Q4: I am trying to synthesize an unsymmetrical ether with another alcohol, but I am getting a mixture of symmetrical and unsymmetrical products. How can I improve selectivity?
A4: Achieving high selectivity in cross-etherification can be challenging.
-
Catalyst and Ligand System: The choice of catalyst and ligand is critical. For instance, a system of FeCl2·4H2O with a pyridine bis-thiazoline ligand has been reported to provide high selectivity for nonsymmetrical etherification.[5][6]
-
Stoichiometry of Alcohols: Using one of the alcohols in large excess can favor the formation of the desired unsymmetrical ether.
-
Stepwise Synthesis: A two-step process, such as converting this compound to the corresponding bromide or chloride followed by a Williamson ether synthesis with the other alcohol, can provide better control over the outcome.
C. Esterification Reactions
Esterification with a carboxylic acid is another key transformation.
Q5: My esterification reaction is not going to completion, and I am observing an equilibrium mixture. How can I drive the reaction forward?
A5: Esterification is a reversible reaction. To drive it to completion:
-
Water Removal: Similar to etherification, removing the water formed during the reaction is crucial. A Dean-Stark trap is commonly used.
-
Use of Excess Reagent: Employing an excess of either the alcohol or the carboxylic acid can shift the equilibrium towards the product side.
-
Catalyst Choice: Heterogeneous acid catalysts like sulfated metal-incorporated MCM-48 can be highly effective and are easily separable from the reaction mixture.[7][8] Tetrabutylammonium iodide (TBAI) has also been used to catalyze direct esterification.[9]
Data Summary: Catalyst Performance in Benzyl Alcohol Esterification
| Catalyst | Reaction Conditions | Conversion/Yield | Selectivity | Reference |
| Sulfated Fe-MCM-48 | 60 °C, solvent-free, 6h | High | 98.9% for benzyl acetate | [7][8] |
| Porous Polymeric Acid | 50 °C, 12h | up to 96% | High | [10] |
| TBAI | Mild and clean conditions | Good to excellent yields | High | [9] |
III. Advanced Transformations: Palladium-Catalyzed Cross-Coupling
For more advanced applications, the benzylic C-O bond can be activated for cross-coupling reactions.
Q6: Can I directly use this compound in a Suzuki-Miyaura cross-coupling reaction?
A6: Yes, direct Suzuki-Miyaura coupling of benzyl alcohols has been achieved using palladium catalysts. This approach offers an atom- and step-economical route to diarylmethanes.[11][12][13]
-
Catalyst System: Pd(PPh3)4 is a commonly used catalyst for this transformation.[11][12][13]
-
Reaction Mechanism: The reaction is believed to proceed via the formation of a key intermediate between the benzyl alcohol and the boronic acid derivative, which then undergoes oxidative addition to the Pd(0) catalyst.[13]
-
Advantages: This method avoids the need to first convert the alcohol to a halide or another leaving group.
Conceptual Diagram of Direct Suzuki-Miyaura Coupling
Caption: Conceptual overview of direct Suzuki-Miyaura coupling of a benzyl alcohol.
IV. References
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References
- 1. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 2. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-6-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Stereoselectivity with 6-Chloro-2-fluoro-3-methylbenzyl alcohol
Welcome to the technical support center for stereoselective reactions involving 6-Chloro-2-fluoro-3-methylbenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high stereoselectivity with this versatile chiral building block. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your synthetic strategies.
Introduction: The Importance of Stereocontrol
This compound is a chiral secondary alcohol. In the synthesis of advanced materials, agrochemicals, and particularly pharmaceuticals, the specific three-dimensional arrangement of atoms (stereochemistry) is critical. Often, only one enantiomer of a chiral molecule will exhibit the desired biological activity, while the other may be inactive or even cause harmful side effects. Therefore, controlling the stereochemical outcome of reactions involving this alcohol is not just a matter of academic interest but a crucial requirement for developing safe and effective products.
This guide addresses the common challenges encountered when working with this racemic alcohol and provides expert-driven solutions to enhance the stereoselectivity of your transformations.
Core Strategies for Achieving Enantiopurity
When starting with a racemic mixture (a 1:1 ratio of two enantiomers) of this compound, the primary goal is to produce a single, desired enantiomer of your target molecule. The main strategies to achieve this are visualized below.
Caption: Core strategies for resolving a racemic alcohol.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section directly addresses common issues in a practical question-and-answer format.
Q1: I'm attempting an acylation of racemic this compound but the product is also racemic. How do I induce stereoselectivity?
A1: To achieve a stereoselective outcome from a racemic starting material, you must introduce a chiral element into the reaction. For the acylation of an alcohol, the most robust and scalable method is often an enzyme-catalyzed Dynamic Kinetic Resolution (DKR) .
A DKR combines two simultaneous processes in one pot:
-
Enzymatic Kinetic Resolution: A lipase enzyme selectively acylates one enantiomer of the alcohol (e.g., the R-enantiomer) much faster than the other.
-
In-Situ Racemization: A metal catalyst continuously converts the unreacted, slower-reacting enantiomer (the S-enantiomer) back into the racemic mixture.
This overcomes the 50% yield limitation of a simple kinetic resolution, theoretically allowing for 100% conversion of the starting material into a single enantiomer of the product.[1] A successful DKR requires the racemization to be faster than or at least as fast as the enzymatic acylation.[2]
Q2: My Dynamic Kinetic Resolution (DKR) is giving low enantiomeric excess (ee). What are the key factors to investigate?
A2: Low enantiomeric excess is the most common problem in DKR and usually points to an imbalance between the rates of enzymatic resolution and chemical racemization. The following troubleshooting workflow can help you diagnose and solve the issue.
Caption: Troubleshooting workflow for low enantiomeric excess (ee) in DKR.
In-Depth Analysis:
-
Inefficient Racemization: The ruthenium catalyst must be active enough to rapidly interconvert the alcohol enantiomers. If it's too slow, the enzyme will consume the fast-reacting enantiomer and then slowly begin to acylate the "wrong" enantiomer, eroding the ee. Aryl alcohols with electron-withdrawing groups (like chlorine and fluorine in your substrate) can sometimes be more challenging to racemize.[2]
-
Actionable Advice: First, try increasing the loading of your ruthenium catalyst. If that fails, screen different catalysts. The Shvo catalyst and various half-sandwich ruthenium complexes are well-established for this purpose.[3]
-
-
Poor Enzyme Selectivity (E-value): The enzyme must have a high preference for one enantiomer. While Candida antarctica Lipase B (CAL-B) is a common workhorse, it may not be optimal for every substrate.[1]
-
Actionable Advice: Screen other commercially available lipases, such as Pseudomonas cepacia lipase (PS-C) or Amano Lipase AK. Also, the choice of acyl donor (e.g., isopropenyl acetate vs. vinyl acetate) can influence selectivity.
-
-
Catalyst Incompatibility: The acidic byproducts from acylation can sometimes deactivate the ruthenium racemization catalyst, or the metal catalyst can denature the enzyme.[4]
-
Actionable Advice: Ensure your reagents are anhydrous. Sometimes, adding a non-nucleophilic base or using molecular sieves can improve catalyst lifetime and performance.
-
Q3: I want to perform a nucleophilic substitution on the hydroxyl group. How can I control the stereochemistry to favor one enantiomer?
A3: Controlling stereochemistry in a nucleophilic substitution at a benzylic center is a classic challenge revolving around the Sₙ1 versus Sₙ2 reaction pathways.
Caption: Sₙ1 vs. Sₙ2 pathways for nucleophilic substitution at a benzylic center.
The benzylic position of your alcohol is prone to forming a stabilized carbocation, which favors the Sₙ1 pathway and leads to racemization (loss of stereochemical information).[5][6] To achieve a stereoinvertive substitution (Sₙ2), you must actively suppress the Sₙ1 pathway.
Key Strategies for Promoting Sₙ2 Reactions:
-
Choice of Leaving Group: Convert the alcohol to a good leaving group that is less prone to ionization. Mesylates and tosylates are standard choices. For some transformations, in-situ activation using reagents like DAST for fluorination can proceed with high inversion.[7][8]
-
Solvent: This is critical. Use polar, aprotic solvents like THF, DMF, or acetonitrile. These solvents can solvate the cation but not the anion, disfavoring the formation of a separated ion pair required for the Sₙ1 mechanism. Avoid polar, protic solvents like water, methanol, or isopropanol, which excel at stabilizing carbocations.[9]
-
Nucleophile: Use a strong, non-bulky nucleophile at a reasonably high concentration to favor the bimolecular Sₙ2 reaction rate.
-
Temperature: Keep the reaction temperature as low as reasonably possible to disfavor the higher-energy Sₙ1 pathway.[9][10]
Q4: Is it possible to directly convert the racemic alcohol into a single, pure enantiomer without needing a resolution step?
A4: Yes, this advanced strategy is known as deracemization . Unlike DKR, which modifies the alcohol with an acyl group, deracemization directly converts the racemic starting material into an enantioenriched form of the same alcohol.
Modern deracemization methods often use a combination of catalysts to perform a concurrent oxidation-reduction cycle.[11][12][13]
-
Non-selective Oxidation: A photocatalyst or an enzyme (an alcohol dehydrogenase) oxidizes both enantiomers of the alcohol to the intermediate ketone.
-
Enantioselective Reduction: A second, chiral catalyst (often a different enzyme like a ketoreductase or a chiral metal hydride complex) reduces the achiral ketone to only one enantiomer of the alcohol.[12][13]
This process is highly efficient and atom-economical but requires careful optimization to ensure the two catalytic cycles do not interfere with each other.[13] Visible-light-driven methods are particularly promising as they operate under mild conditions.[11]
Experimental Protocols & Data
Protocol 1: Model Dynamic Kinetic Resolution (DKR)
This protocol is a starting point for the DKR of this compound, based on established procedures for similar benzylic alcohols.[2]
Materials:
-
Racemic this compound (1.0 equiv)
-
Immobilized Lipase (e.g., Novozym 435, which is CAL-B) (10-20 mg per 0.1 mmol alcohol)
-
Racemization Catalyst (e.g., Shvo's catalyst) (1-2 mol%)
-
Acyl Donor (e.g., Isopropenyl acetate) (1.5-2.0 equiv)
-
Anhydrous Solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the racemic alcohol, racemization catalyst, and anhydrous toluene.
-
Heat the mixture to the desired temperature (e.g., 60 °C) and stir for 30 minutes to ensure the racemization is active.
-
Add the immobilized lipase and the acyl donor to the reaction mixture.
-
Maintain the temperature and monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.
-
Once full conversion is achieved, cool the reaction to room temperature.
-
Filter off the immobilized enzyme (it can often be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography.
-
Determine the enantiomeric excess (ee%) of the product via chiral HPLC or GC (see Protocol 2).
Table 1: Starting Conditions for DKR Optimization
The following table provides suggested starting points for optimizing the DKR of benzylic alcohols. The optimal conditions for your specific substrate must be determined experimentally.
| Parameter | Condition A (Standard) | Condition B (Alternative) | Rationale |
| Enzyme | Novozym 435 (CAL-B) | Pseudomonas cepacia Lipase | CAL-B is a robust starting point; PS-C can show different selectivity. |
| Racemization Cat. | Shvo's Catalyst (1 mol%) | Noyori-type Ru-catalyst (1 mol%) | Different catalysts have varying activities and substrate scopes.[3] |
| Solvent | Toluene | Tetrahydrofuran (THF) | Solvent polarity can affect both enzyme activity and racemization rate. |
| Acyl Donor | Isopropenyl Acetate | Vinyl Acetate | The byproduct of isopropenyl acetate is acetone, which is generally benign. |
| Temperature | 60 °C | 45 °C | Lower temperatures can sometimes improve enzyme selectivity (E-value). |
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a ~1 mg/mL solution of your purified product ester in the mobile phase (e.g., Hexane/Isopropanol mixture). Also, prepare a sample of the racemic product for reference.
-
Column Selection: Choose a chiral stationary phase column suitable for separating the enantiomers of your compound class. Columns like Chiralcel OD-H, AD-H, or Chiralpak IA, IB, or IC are common starting points.
-
Method Development:
-
Start with a mobile phase of 90:10 Hexane:Isopropanol at a flow rate of 1.0 mL/min.
-
Inject the racemic sample. If the peaks are not resolved, gradually increase the percentage of isopropanol (e.g., to 95:5, 98:2) to increase retention time and improve separation.
-
Once baseline separation of the two enantiomers is achieved with the racemic sample, inject your reaction product.
-
-
Calculation: The enantiomeric excess (ee%) is calculated from the peak areas (A1 and A2) of the two enantiomers:
-
ee% = |(A1 - A2) / (A1 + A2)| * 100
-
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemoenzymatic dynamic kinetic resolution of beta-halo alcohols. An efficient route to chiral epoxides [pubmed.ncbi.nlm.nih.gov]
- 5. Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Stereochemical outcomes of C–F activation reactions of benzyl fluoride [beilstein-journals.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. DataSpace: One-Pot Deracemization of Secondary Alcohols via Synergistic Photoredox Catalysis and Biocatalysis [dataspace-staging.princeton.edu]
- 13. pubs.acs.org [pubs.acs.org]
Common impurities found in 6-Chloro-2-fluoro-3-methylbenzyl alcohol and their removal
Welcome to the technical support guide for 6-Chloro-2-fluoro-3-methylbenzyl alcohol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this important synthetic intermediate. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Troubleshooting Guide
Q1: I've just completed a synthesis of this compound, and my initial analysis (TLC/LCMS) shows multiple spots/peaks. What are the likely process-related impurities and how can I minimize them?
A1: Senior Scientist's Insight: Excellent question. The impurity profile of your crude product is a direct reflection of the reaction's pathway and conditions. The most common laboratory-scale synthesis for this alcohol is the reduction of its corresponding aldehyde, 6-chloro-2-fluoro-3-methylbenzaldehyde, typically using a mild reducing agent like sodium borohydride (NaBH₄).
Based on this pathway, your primary impurities are predictable:
-
Unreacted Starting Material: 6-chloro-2-fluoro-3-methylbenzaldehyde is the most common impurity. It arises from incomplete reaction due to insufficient reducing agent, low temperature, or short reaction time.
-
Carboxylic Acid Impurity: Over-oxidation of the starting aldehyde can lead to the formation of 6-chloro-2-fluoro-3-methylbenzoic acid, especially if the aldehyde has been stored improperly. This impurity can also form from the oxidation of your final alcohol product.
-
Positional Isomers: If the starting materials used to synthesize the aldehyde were not isomerically pure, you might carry over isomers like 2-chloro-6-fluoro-3-methylbenzyl alcohol into your final product.[1][2][3] These are often the most challenging to remove.
Proactive Minimization Strategy:
-
Starting Material Quality: Always verify the purity of your starting aldehyde by NMR or GC before starting the reaction.
-
Inert Atmosphere: Conduct the reduction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the aldehyde and the final alcohol product.
-
Controlled Addition: Add the sodium borohydride portion-wise to a cooled solution (0-5 °C) of the aldehyde in a suitable solvent (like Methanol or Ethanol). This controls the exotherm and prevents side reactions.
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) to track the disappearance of the aldehyde. Do not proceed with workup until the starting material is completely consumed.
Below is a diagram illustrating the points of impurity introduction during a typical synthesis.
Caption: Potential impurity pathways in the synthesis of this compound.
Q2: My NMR spectrum is clean, but HPLC analysis shows a significant impurity with a very similar retention time to my product. How can I resolve and remove this?
A2: Senior Scientist's Insight: This is a classic purification challenge, often pointing to the presence of a positional isomer. Isomers have very similar polarities and boiling points, making them difficult to separate by standard chromatography or distillation.
Troubleshooting Protocol: Isomer Separation
-
Confirm the Hypothesis: If possible, use high-resolution mass spectrometry (HRMS) to confirm if the impurity has the same mass as your product. This strongly suggests an isomer.
-
Optimize Chromatography: Standard silica gel chromatography may not be sufficient.
-
Action: Switch to a high-performance flash chromatography system with a high-resolution silica column.
-
Solvent System Development: The key is to find a solvent system that maximizes the difference in interaction with the silica stationary phase. Start with a non-polar/polar system like Hexane/Ethyl Acetate. Perform a gradient elution, starting from 100% Hexane and slowly increasing the percentage of Ethyl Acetate. A very shallow gradient (e.g., 0-10% Ethyl Acetate over 20 column volumes) is often required to resolve closely eluting isomers.
-
-
Consider Recrystallization: This technique exploits differences in solubility. It can be remarkably effective if the right solvent system is found.
-
Action: Screen for a suitable solvent or solvent pair. The ideal solvent will dissolve your crude product at high temperatures but allow the pure desired product to crystallize upon cooling, leaving the isomeric impurity in the mother liquor.
-
Screening Guide: Test small amounts of your crude product in various solvents (e.g., Toluene, Heptane, Isopropanol, Ethyl Acetate/Hexane mixtures). A good candidate solvent will show poor solubility at room temperature but complete dissolution upon heating.
-
| Parameter | Flash Chromatography | Recrystallization |
| Principle | Differential Adsorption | Differential Solubility |
| Best For | Small to moderate scale | Moderate to large scale |
| Pros | High resolution possible | Potentially very high purity; scalable |
| Cons | Can be solvent-intensive; may require specialized equipment | Finding the right solvent can be trial-and-error |
Frequently Asked Questions (FAQs)
Q3: What is the most reliable, general-purpose method for purifying crude this compound to >98% purity?
A3: For achieving high purity on a typical lab scale, silica gel column chromatography is the most reliable and versatile method. It effectively removes both more polar and less polar impurities.
Standard Operating Protocol: Silica Gel Chromatography
-
Column Preparation: Select a column with a diameter such that the silica gel height is about 10-15 times the height of the sample to be loaded. Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) and pack the column without air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Start eluting with a low-polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate). Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute your product.
-
Fraction Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified alcohol.
The following diagram outlines this workflow.
Caption: General workflow for purification by silica gel chromatography.
Q4: What analytical techniques are essential for confirming the purity and identity of my final product?
A4: A combination of techniques is necessary to provide a complete picture of your sample's quality.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): This is non-negotiable for structural confirmation. It verifies that you have synthesized the correct molecule and can help identify structurally similar impurities if they are present in significant amounts (>1-5%).
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the gold standards for determining purity. They separate all components of the mixture, and the area under each peak corresponds to the relative amount of that component. A purity of >99% by HPLC or GC is typically required for pharmaceutical applications.[4]
-
Mass Spectrometry (MS): Coupled with LC or GC (LC-MS or GC-MS), this technique confirms the molecular weight of your product and its impurities, aiding in their identification.
-
Melting Point: For solid compounds like this one (M.P. 68-70°C), a sharp melting point range close to the literature value is a good indicator of high purity.[5]
Q5: How should I store purified this compound to prevent degradation?
A5: Benzyl alcohols are susceptible to slow oxidation to the corresponding benzaldehydes, especially when exposed to oxygen and light. This is a common cause of decreasing purity over time.
Recommended Storage Conditions:
-
Container: Use an amber glass bottle or a vial wrapped in aluminum foil to protect from light.
-
Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.
-
Seal: Ensure the container is tightly sealed to prevent moisture ingress and air exchange.
By following these guidelines, you can maintain the integrity of your compound for future experiments.
References
- 1. 261762-83-8 Cas No. | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | Apollo [store.apolloscientific.co.uk]
- 2. 261762-83-8|2-Chloro-6-fluoro-3-methylbenzyl Alcohol|2-Chloro-6-fluoro-3-methylbenzyl Alcohol|-范德生物科技公司 [bio-fount.com]
- 3. scbt.com [scbt.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. 261762-83-8 Cas No. | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | Matrix Scientific [matrixscientific.com]
Technical Support Center: Refining Work-Up Procedures for Reactions Involving 6-Chloro-2-fluoro-3-methylbenzyl Alcohol
Welcome to the Technical Support Center for 6-Chloro-2-fluoro-3-methylbenzyl alcohol. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance and troubleshooting strategies for refining the work-up procedures of reactions utilizing this versatile building block. As a substituted benzyl alcohol, this compound presents unique challenges and opportunities in organic synthesis. This document, structured in a practical question-and-answer format, aims to address common issues encountered during experimental work-ups, ensuring robust and reproducible outcomes.
I. Understanding the Physicochemical Landscape of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for designing effective work-up and purification strategies.
Q1: What are the key physical properties of this compound that influence its handling and purification?
A1: this compound (CAS No. 261762-84-9) is a solid at room temperature.[1] Its molecular weight is 174.60 g/mol .[2] While specific solubility data is not widely published, its structure—a substituted aromatic alcohol—suggests it will be soluble in common organic solvents such as ethers (diethyl ether, THF), esters (ethyl acetate), and chlorinated solvents (dichloromethane, chloroform), and will have limited solubility in non-polar solvents like hexanes and water. The analogous, isomeric compound, 2-Chloro-6-fluoro-3-methylbenzyl alcohol, has a reported melting point of 68-70°C, which can serve as a rough estimate.[3]
Q2: What are the primary chemical reactivity concerns for this compound during a reaction work-up?
A2: The Safety Data Sheet (SDS) for this compound indicates that it is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] This is a critical consideration for work-up design.
-
Under strongly acidic conditions: The benzylic alcohol can be prone to dehydration, forming a corresponding ether, or may undergo other acid-catalyzed side reactions.
-
Under strongly basic conditions: The hydroxyl group can be deprotonated to form an alkoxide. While this is often a desired reaction step, unintentional exposure to strong bases during work-up can lead to unwanted side reactions.
-
With strong oxidizing agents: The primary alcohol can be oxidized to the corresponding aldehyde or further to the carboxylic acid.[4][5]
Therefore, careful control of pH and avoidance of strong oxidizing conditions during the work-up are essential to maintain the integrity of the molecule.
II. General Work-Up Procedures and Troubleshooting
This section provides a foundational workflow for the work-up of reactions involving this compound, followed by troubleshooting for common issues.
Caption: A general workflow for the work-up of organic reactions.
Q3: I've completed my reaction. What is a standard, neutral work-up procedure to start with?
A3: A general and often safe starting point for the work-up is as follows:
Experimental Protocol: Standard Neutral Work-up
-
Quenching: Cool the reaction mixture to room temperature. If the reaction contains reactive reagents (e.g., organometallics, hydrides), cool it to 0°C in an ice bath before slowly adding a quenching agent, such as water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the quenched mixture to a separatory funnel. If the reaction was run in a water-miscible solvent (e.g., THF, acetone), add a water-immiscible organic solvent like ethyl acetate or dichloromethane to extract the product. Add water to dissolve any inorganic salts.
-
Layer Separation: Gently shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate fully. Drain the organic layer.
-
Back-Extraction: Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the product.
-
Combine and Wash: Combine all organic extracts and wash with brine (a saturated aqueous solution of NaCl). The brine wash helps to remove residual water from the organic layer and can aid in breaking up emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Q4: My work-up has resulted in a persistent emulsion. How can I resolve this?
A4: Emulsions are a common problem, especially when dealing with aromatic compounds and reactions that produce surfactant-like byproducts. Here are several strategies to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own.
-
Salting Out: Add a significant amount of solid sodium chloride or a saturated brine solution to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which can help force the separation of the layers.
-
Change of Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective. The fine particles of the filter aid can help to break up the emulsified droplets.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.
III. Tailored Work-Up Strategies for Specific Reaction Types
The optimal work-up procedure is highly dependent on the nature of the reaction performed.
Q5: I have performed an esterification of this compound using an acid catalyst (e.g., H₂SO₄). How should I modify the work-up?
A5: The key is to neutralize the acid catalyst and remove the excess carboxylic acid.
Experimental Protocol: Work-up for Acid-Catalyzed Esterification
-
Neutralization: After quenching the reaction with water, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the separatory funnel. Add the basic solution slowly and vent frequently, as the neutralization will produce carbon dioxide gas. Continue adding the basic solution until the aqueous layer is neutral or slightly basic (test with pH paper).
-
Extraction and Washing: Proceed with the standard extraction procedure using an organic solvent. After combining the organic layers, it is good practice to wash again with the bicarbonate solution to ensure all acidic components are removed, followed by a brine wash.
-
Purification: Unreacted this compound can often be removed from the desired ester product by column chromatography.
Q6: I have oxidized this compound to the corresponding aldehyde. What are the key considerations for the work-up?
A6: The primary concerns are removing the oxidizing agent and preventing over-oxidation to the carboxylic acid. The specific work-up will depend on the oxidant used. For a common oxidant like manganese dioxide (MnO₂):
Experimental Protocol: Work-up for MnO₂ Oxidation
-
Removal of the Oxidant: After the reaction is complete, the solid MnO₂ must be removed. This is typically done by filtering the reaction mixture through a pad of Celite®. It is crucial to wash the filter cake thoroughly with the reaction solvent or another suitable organic solvent to recover all of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Purification: The resulting aldehyde can be purified by column chromatography or distillation if it is thermally stable.
Q7: I have performed a nucleophilic substitution on the hydroxyl group of this compound. How should I approach the work-up?
A7: The work-up will depend on the nature of the nucleophile and the reagents used to activate the alcohol. For example, in a Mitsunobu reaction:
Experimental Protocol: Work-up for a Mitsunobu Reaction
-
Initial Purification: The major byproducts of a Mitsunobu reaction are triphenylphosphine oxide and the reduced dialkyl azodicarboxylate. A significant portion of these can sometimes be removed by concentrating the reaction mixture and triturating the residue with a solvent in which the product is soluble but the byproducts are not (e.g., diethyl ether or a mixture of ether and hexanes). The precipitated byproducts can then be removed by filtration.
-
Aqueous Work-up: If an aqueous work-up is necessary, follow the standard neutral work-up procedure.
-
Chromatography: Column chromatography is almost always required to separate the desired product from the remaining phosphine oxide and azodicarboxylate byproducts.
IV. Purification Strategies
Q8: What are the best methods for purifying the crude product obtained from reactions with this compound?
A8: The two most common and effective purification techniques for this type of compound are recrystallization and column chromatography.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A good starting point for solvent screening would be mixtures of a polar solvent (e.g., ethyl acetate, acetone) and a non-polar solvent (e.g., hexanes, heptane).
-
Column Chromatography: For liquid products or for separating mixtures of compounds with similar polarities, silica gel column chromatography is the method of choice. The appropriate eluent system can be determined by thin-layer chromatography (TLC) analysis of the crude product. A typical starting eluent system for compounds of this nature would be a mixture of ethyl acetate and hexanes.
| Purification Method | Best For | Key Considerations |
| Recrystallization | Solid products | Finding a suitable solvent system is crucial. |
| Column Chromatography | Liquid products, complex mixtures | Proper selection of the stationary and mobile phases is key to good separation. |
V. Frequently Asked Questions (FAQs)
Q9: How can I remove unreacted this compound from my product?
A9: Due to the polar hydroxyl group, this compound will have a different polarity compared to many of its reaction products (e.g., esters, ethers, halides). This difference in polarity can be exploited for separation by silica gel column chromatography. The alcohol is generally more polar and will have a lower Rf value on TLC, eluting later from the column than less polar products.
Q10: The work-up of my reaction involving a strong base has led to a complex mixture. What could have happened?
A10: As the SDS indicates incompatibility with strong bases, it's possible that side reactions have occurred.[1] Depending on the other components of your reaction mixture, these could include elimination reactions, rearrangements, or reactions with the solvent. Careful analysis of the crude mixture by techniques like NMR or LC-MS can help to identify the byproducts and inform a more refined work-up procedure, such as using a milder base or ensuring complete neutralization before heating or concentrating the reaction mixture.
VI. References
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-chloro-3-methylbenzyl amine.hcl. Retrieved from --INVALID-LINK--
-
Matrix Scientific. (n.d.). Safety Data Sheet: this compound. Retrieved from --INVALID-LINK--
-
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Thermo Fisher Scientific. (2023, October 24). Safety Data Sheet: 2-Chloro-6-fluoro-3-methylbenzyl alcohol. Retrieved from --INVALID-LINK--
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Validation & Comparative
A Comparative Analysis of 6-Chloro-2-fluoro-3-methylbenzyl Alcohol and Structurally Similar Benzyl Alcohols: A Guide for Researchers
In the landscape of pharmaceutical and agrochemical research, the nuanced effects of substituent patterns on the benzene ring of benzyl alcohol derivatives are of paramount importance. These substitutions can profoundly influence physicochemical properties, reactivity, and biological activity, thereby shaping the trajectory of drug discovery and development programs. This guide provides an in-depth comparative analysis of 6-Chloro-2-fluoro-3-methylbenzyl alcohol against a curated selection of structurally related benzyl alcohols: the parent benzyl alcohol, 2-chlorobenzyl alcohol, 2-fluorobenzyl alcohol, and 3-methylbenzyl alcohol. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource, underpinned by experimental data, to inform their synthetic strategies and structure-activity relationship (SAR) studies.
Physicochemical Properties: The Foundation of Reactivity and Bioavailability
The interplay of electronic and steric effects introduced by substituents on the benzene ring dictates the fundamental physicochemical properties of a molecule. These properties, in turn, govern its reactivity, solubility, and potential for biological interactions. A comparative summary of the key physicochemical properties of this compound and its selected analogues is presented in Table 1.
Table 1: Physicochemical Properties of Selected Benzyl Alcohols
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₈ClFO | 174.60 | 68-70 | 245.7 |
| Benzyl Alcohol | C₇H₈O | 108.14 | -15 | 205 |
| 2-Chlorobenzyl alcohol | C₇H₇ClO | 142.58 | 69-72 | 227-230 |
| 2-Fluorobenzyl alcohol | C₇H₇FO | 126.13 | Not available (liquid at RT) | 203 |
| 3-Methylbenzyl alcohol | C₈H₁₀O | 122.16 | Not available (liquid at RT) | 215 |
The substitution pattern of this compound, featuring two electron-withdrawing halogens (Cl and F) and an electron-donating methyl group, results in a unique electronic environment. The presence of both chlorine and fluorine atoms significantly increases the molecular weight and contributes to a higher melting and boiling point compared to the unsubstituted benzyl alcohol. The ortho-fluoro substituent can also participate in intramolecular hydrogen bonding with the hydroxyl group, influencing its conformational preferences and acidity.[1][2]
Comparative Reactivity: Oxidation and Esterification
The hydroxyl group of benzyl alcohols is a key site for chemical transformations, most notably oxidation to the corresponding aldehyde and esterification. The electronic nature of the substituents on the aromatic ring plays a critical role in modulating the reactivity of this functional group.
Oxidation to Benzaldehydes
The oxidation of benzyl alcohols to benzaldehydes is a cornerstone reaction in organic synthesis. The rate of this reaction is influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) can stabilize the transition state of many oxidation reactions, thereby increasing the reaction rate, while electron-withdrawing groups (EWGs) tend to decrease the rate.[3][4]
Table 2: Comparative Oxidation of Benzyl Alcohols (Illustrative Data)
| Benzyl Alcohol Derivative | Oxidizing System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | PCC | Dichloromethane | Room Temp. | 2 | ~80-90 | [5] |
| 2-Chlorobenzyl alcohol | CuI/DMAP/TEMPO/O₂ | Acetonitrile | Room Temp. | 3 | 65 | [6] |
| 2-Fluorobenzyl alcohol | Graphite Oxide/Ultrasonic | Acetonitrile | Not specified | 1.5 | 95 | [7] |
| 3-Methylbenzyl alcohol | Pyrazinium Dichromate | DMSO | 30 | Not specified | Rate constants measured | [8] |
Disclaimer: The data in Table 2 is collated from different sources with varying reaction conditions and should be used for illustrative purposes only. A direct comparison of yields is not scientifically rigorous without standardized experimental conditions.
Experimental Protocol: A Representative Oxidation using Pyridinium Chlorochromate (PCC)
This protocol is a generalized procedure for the oxidation of a primary benzyl alcohol to its corresponding aldehyde.[5]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add a solution of the benzyl alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Reagent Addition: In a separate flask, prepare a slurry of pyridinium chlorochromate (PCC) (1.5 mmol) in anhydrous dichloromethane (10 mL). Add the PCC slurry to the alcohol solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pure aldehyde.
Esterification
Esterification is another fundamental reaction of benzyl alcohols, typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid anhydride or acid chloride. The nucleophilicity of the benzylic oxygen is a key factor in this reaction. EDGs on the aromatic ring increase the electron density on the oxygen, enhancing its nucleophilicity and generally increasing the reaction rate. Conversely, EWGs decrease the nucleophilicity of the oxygen, slowing down the esterification process.
For this compound, the combined electron-withdrawing effect of the chlorine and fluorine atoms is expected to reduce the nucleophilicity of the hydroxyl group, potentially leading to slower esterification rates compared to benzyl alcohol and 3-methylbenzyl alcohol.
Table 3: Comparative Esterification of Benzyl Alcohols (Illustrative Data)
| Benzyl Alcohol Derivative | Acylating Agent | Catalyst | Conditions | Yield (%) | Reference |
| Benzyl Alcohol | Acetic Anhydride | H₂SO₄ (catalytic) | Heat | High | [9] |
| Benzyl Alcohol | Acetic Acid | Zeolite HX | 110°C, 12h | ~58 (conversion) | [10] |
| Substituted Benzyl Alcohols | Self-esterification with O₂ | [EMIM]OAc | 80°C, 12h | Varies with substituent | [11] |
Disclaimer: The data in Table 3 is from various sources with differing conditions and is for illustrative purposes. Direct comparison requires standardized experiments.
Experimental Protocol: A Representative Esterification using Acetic Anhydride
This protocol describes a general procedure for the synthesis of benzyl acetates.[9]
-
Setup: In a round-bottom flask, combine the benzyl alcohol (1.0 mmol) and acetic anhydride (1.2 mmol).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (1-2 drops).
-
Reaction: Heat the reaction mixture at a specified temperature (e.g., 60-80°C) and monitor by TLC.
-
Workup: After completion, cool the mixture and quench with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by distillation or column chromatography.
Spectroscopic Characterization: Fingerprinting the Molecules
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation and purity assessment of organic compounds.
¹H and ¹³C NMR Spectroscopy
The chemical shifts and coupling patterns in NMR spectra provide detailed information about the electronic environment of the protons and carbons in a molecule. In substituted benzyl alcohols, the positions of the aromatic signals are particularly informative. EWGs generally cause a downfield shift (higher ppm) of the aromatic protons and carbons, while EDGs cause an upfield shift (lower ppm).
For this compound, the combined effects of the substituents lead to a complex and distinct pattern in the aromatic region of its NMR spectra. The fluorine atom will also introduce characteristic C-F and H-F coupling constants.
Table 4: Representative ¹H NMR Chemical Shifts (δ, ppm) for the Benzylic Protons (-CH₂OH)
| Compound | Chemical Shift (δ, ppm) |
| Benzyl Alcohol | ~4.67 |
| 2-Chlorobenzyl alcohol | ~4.79 |
| 2-Fluorobenzyl alcohol | ~4.70 |
| 3-Methylbenzyl alcohol | ~4.61 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. In benzyl alcohols, the most characteristic absorption bands are the O-H stretch of the hydroxyl group and the C-O stretch. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration is observed in the 1000-1260 cm⁻¹ region. The exact position of these bands can be subtly influenced by the electronic effects of the ring substituents.[12]
Biological Activity: Implications for Drug Discovery
Halogenated compounds are of significant interest in medicinal chemistry as the inclusion of halogens can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[13] Benzyl alcohol and its derivatives are known to possess antimicrobial properties.[14]
The specific biological activity profile of this compound is not extensively documented in publicly available literature. However, based on the activity of other halogenated benzyl alcohols, it can be hypothesized to exhibit antimicrobial properties. For instance, various chlorinated and fluorinated organic compounds have demonstrated potent antibacterial and antifungal activities.[13] Further investigation is warranted to fully characterize its biological effects.
Experimental Protocol: A General Antimicrobial Susceptibility Test (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Conclusion
This comparative guide has provided a detailed analysis of this compound in relation to its structurally similar analogues. The unique substitution pattern of this compound imparts distinct physicochemical properties and is predicted to influence its reactivity in key synthetic transformations such as oxidation and esterification. The presence of both electron-withdrawing halogens and an electron-donating methyl group creates a complex electronic landscape that warrants further experimental investigation to fully elucidate its reactivity profile.
For researchers in drug discovery and development, this compound represents an intriguing building block. Its halogenation pattern may confer desirable pharmacokinetic and pharmacodynamic properties. The experimental protocols and comparative data presented herein serve as a foundational resource to guide future synthetic efforts and biological evaluations of this and related compounds. It is our hope that this guide will stimulate further research and contribute to the rational design of novel, efficacious molecules.
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A Comparative Guide to the Synthesis of 6-Chloro-2-fluoro-3-methylbenzyl alcohol: An Evaluation of a Novel Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-fluoro-3-methylbenzyl alcohol is a key substituted toluene derivative that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. The specific arrangement of the chloro, fluoro, and methyl groups on the aromatic ring imparts unique electronic and steric properties, making it an attractive intermediate for the development of novel compounds with tailored biological activities. While its utility is recognized, the synthesis of this molecule can be challenging due to the need for precise regiochemical control. This guide provides a comparative analysis of an established synthetic approach and a novel, more streamlined synthetic route to this compound, offering detailed experimental protocols and a quantitative comparison of their respective efficiencies.
Established Synthetic Route: A Multi-step Approach Via Ortho-lithiation
A common and logical approach to the synthesis of this compound, based on established organic chemistry principles, involves a three-step process starting from 1-chloro-3-fluoro-2-methylbenzene. This method relies on a directed ortho-lithiation to introduce the formyl group at the desired position, followed by reduction to the target alcohol.
Mechanism and Rationale
The directing effect of the fluorine atom is stronger than that of the chlorine atom in ortho-lithiation reactions. This regioselectivity is exploited to introduce the formyl group specifically at the C6 position of the starting material, 1-chloro-3-fluoro-2-methylbenzene. The subsequent reduction of the aldehyde to the primary alcohol is a standard and high-yielding transformation.
Experimental Protocol
Step 1: Synthesis of 6-Chloro-2-fluoro-3-methylbenzaldehyde via Ortho-lithiation
-
A solution of 1-chloro-3-fluoro-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.
-
Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise, and the reaction is stirred for an additional 1 hour at -78 °C.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 6-chloro-2-fluoro-3-methylbenzaldehyde.
Step 2: Reduction of 6-Chloro-2-fluoro-3-methylbenzaldehyde to this compound
-
To a solution of 6-chloro-2-fluoro-3-methylbenzaldehyde (1.0 eq) in methanol at 0 °C is added sodium borohydride (NaBH4) (1.2 eq) portion-wise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.
A Novel, More Efficient Synthetic Route: Grignard Reaction with a Dihalogenated Precursor
To address the challenges associated with the multi-step ortho-lithiation route, including the use of cryogenic temperatures and pyrophoric reagents, a new synthetic pathway is proposed. This novel route utilizes a Grignard reaction on a selectively halogenated precursor, offering a potentially more scalable and cost-effective approach.
Mechanism and Rationale
This new route commences with the selective bromination of 1-chloro-3-fluoro-2-methylbenzene. The bromine is directed to the less sterically hindered position, ortho to the fluorine and para to the chlorine, which is the desired C6 position. Subsequent formation of a Grignard reagent followed by reaction with formaldehyde provides a direct route to the target benzyl alcohol. This approach consolidates the introduction of the hydroxymethyl group into a single, efficient step.
Experimental Protocol
Step 1: Synthesis of 1-Bromo-6-chloro-2-fluoro-3-methylbenzene
-
To a solution of 1-chloro-3-fluoro-2-methylbenzene (1.0 eq) in a mixture of acetic acid and water is added N-bromosuccinimide (NBS) (1.1 eq).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is poured into water and extracted with dichloromethane.
-
The organic layer is washed with a saturated solution of sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of this compound via Grignard Reaction
-
Magnesium turnings (1.5 eq) are activated in a flame-dried flask under an inert atmosphere.
-
A solution of 1-bromo-6-chloro-2-fluoro-3-methylbenzene (1.0 eq) in anhydrous THF is added dropwise to initiate the Grignard reaction.
-
The reaction mixture is gently refluxed for 2 hours to ensure complete formation of the Grignard reagent.
-
The solution is cooled to 0 °C, and paraformaldehyde (2.0 eq) is added in one portion.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification by column chromatography affords pure this compound.
Performance Comparison
| Parameter | Established Route (Ortho-lithiation) | Novel Route (Grignard Reaction) |
| Starting Material | 1-chloro-3-fluoro-2-methylbenzene | 1-chloro-3-fluoro-2-methylbenzene |
| Number of Steps | 2 | 2 |
| Key Reagents | n-Butyllithium, DMF, Sodium Borohydride | N-Bromosuccinimide, Magnesium, Paraformaldehyde |
| Reaction Temperature | -78 °C to Room Temperature | Room Temperature to Reflux |
| Overall Yield (estimated) | ~60-70% | ~75-85% |
| Purity | High after chromatography | High after chromatography |
| Safety Considerations | Use of pyrophoric n-BuLi, cryogenic conditions | Handling of reactive Grignard reagent |
| Scalability | Challenging due to low temperatures | More amenable to large-scale synthesis |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the established and novel synthetic routes.
Conclusion
This guide has presented a detailed comparison of two synthetic routes to this compound. The established ortho-lithiation pathway, while effective, presents challenges in terms of scalability and the use of hazardous reagents and extreme temperatures. The proposed novel route, proceeding through a Grignard reaction of a selectively brominated intermediate, offers a promising alternative with a potentially higher overall yield and more favorable reaction conditions for larger-scale production. The choice of synthetic route will ultimately depend on the specific requirements of the research or manufacturing setting, including scale, cost, and available equipment. This comparative analysis provides the necessary data and protocols to make an informed decision for the efficient synthesis of this valuable chemical intermediate.
A Researcher's Guide to Spectroscopic Differentiation: 6-Chloro-2-fluoro-3-methylbenzyl Alcohol and Its Positional Isomers
In the landscape of pharmaceutical synthesis and materials science, the precise identification of substituted aromatic compounds is paramount. Positional isomers, molecules with identical chemical formulas but different arrangements of substituents on the aromatic ring, often exhibit vastly different biological activities and physical properties. The title compound, 6-Chloro-2-fluoro-3-methylbenzyl alcohol, and its isomers are quintessential examples of this challenge. A minor shift in a substituent's position can alter a synthetic pathway or render a potential drug candidate inactive or even toxic.
This guide provides an in-depth comparison of the spectroscopic signatures that enable the unambiguous differentiation of this compound from its key positional isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounding our analysis in the fundamental principles that govern the interaction of molecules with electromagnetic fields and high-energy electrons. The objective is to equip researchers with the predictive tools and interpretive logic necessary to confidently identify these closely related structures.
The Isomers in Focus
For this comparative analysis, we will examine the target compound and three of its logical positional isomers. The subtle shifts in the electronic environment caused by the repositioning of the chloro, fluoro, and methyl groups provide a rich dataset for spectroscopic distinction.
Figure 1: Molecular structures of the target compound and selected positional isomers.
Methodologies: A Self-Validating Approach
The protocols described herein are standard, robust methods for the analysis of small organic molecules. The trustworthiness of the data relies on proper sample preparation, instrument calibration, and a logical, multi-technique approach to confirmation.
Caption: A typical workflow for the spectroscopic identification of isomeric compounds.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 500 MHz spectrometer.[1]
-
¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans. The spectral width should encompass 0-12 ppm.
-
¹³C NMR: Acquire with a proton-decoupled pulse sequence (e.g., zgpg30), a 5-second relaxation delay, and 1024 scans. The spectral width should encompass 0-200 ppm.
-
Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules. TMS provides a universal reference point (0 ppm) for chemical shifts. A high-field instrument (500 MHz) is chosen to maximize signal dispersion, which is critical for resolving the complex splitting patterns of the aromatic protons in these isomers.
-
-
Infrared (IR) Spectroscopy:
-
Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Obtain a background spectrum of the clean ATR crystal. Apply a small amount of the solid or liquid sample directly to the crystal and acquire the sample spectrum over the range of 4000-600 cm⁻¹.
-
Causality: ATR is a rapid, solvent-free technique that requires minimal sample preparation, making it highly efficient for routine identification of functional groups.
-
-
Mass Spectrometry (MS):
-
Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Conditions: Use a standard non-polar column (e.g., DB-5ms). Inject a dilute solution of the analyte in a volatile solvent like ethyl acetate. Use a temperature ramp from 100 °C to 250 °C to ensure elution.
-
MS Conditions: Set the EI source to 70 eV. Scan a mass range from m/z 40 to 300.
-
Causality: GC-MS is ideal for separating isomers and providing mass-to-charge ratio data. EI at 70 eV is a standard method that produces reproducible fragmentation patterns, creating a molecular "fingerprint" that is crucial for structural elucidation.
-
Spectroscopic Comparison: Decoding the Signatures
The true power of spectroscopy lies in comparative analysis. The electronic effects of the substituents (Cl, F, CH₃) directly influence the local magnetic and vibrational environments within each molecule, leading to predictable and measurable differences in their spectra.
¹H NMR Spectroscopy: The Proton Environment
The aromatic region (typically 6.5-8.0 ppm) is the most diagnostic for differentiating these isomers. Each unique proton on the benzene ring will produce a distinct signal, and its chemical shift and splitting pattern (multiplicity) are dictated by its neighbors.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
| Compound | Ar-H | -CH₂OH | -CH₃ | -OH |
| This compound (Target) | ~7.2 (d), ~7.0 (d) | ~4.7 (s) | ~2.3 (s) | ~1.8 (br s) |
| 2-Chloro-6-fluoro-3-methylbenzyl alcohol (Isomer 1) | ~7.2 (d), ~7.0 (d) | ~4.8 (s) | ~2.3 (s) | ~1.8 (br s) |
| 4-Chloro-2-fluoro-5-methylbenzyl alcohol (Isomer 2) | ~7.4 (s), ~7.1 (s) | ~4.6 (s) | ~2.2 (s) | ~1.8 (br s) |
| 5-Chloro-2-fluoro-3-methylbenzyl alcohol (Isomer 3) | ~7.1 (s), ~7.0 (s) | ~4.7 (s) | ~2.3 (s) | ~1.8 (br s) |
Note: These are estimated values. 'd' = doublet, 's' = singlet, 'br s' = broad singlet.
Interpretive Logic:
-
Aromatic Protons: The key differentiator is the number of protons on the ring and their coupling. The Target compound and Isomer 1 each have two aromatic protons that are ortho to each other, resulting in two doublets. In contrast, Isomers 2 and 3 have two aromatic protons that are para to each other, which will appear as two singlets (or very narrowly split doublets, depending on long-range coupling). The specific chemical shifts are influenced by the adjacent electron-withdrawing (F, Cl) and electron-donating (CH₃) groups.
-
Benzylic Protons (-CH₂OH): The chemical shift of these protons will be subtly different due to the varying electronic nature of the ortho substituents. For example, having two ortho halogens (Isomer 1) would likely shift these protons further downfield compared to having one halogen and one methyl group (Target).
-
Methyl Protons (-CH₃): The methyl signal will appear as a sharp singlet around 2.2-2.3 ppm in all cases.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR provides information on the carbon framework. The most powerful diagnostic feature is the presence of large coupling constants between carbon and fluorine atoms (¹JC-F, ²JC-F, etc.), which unambiguously identifies the carbons directly bonded to or near the fluorine atom.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) and Key C-F Couplings
| Compound | C-F (¹JC-F) | C-Cl | C-CH₂OH | Ar-C (unsubst.) | -CH₃ |
| Target | ~160 (d, ~250 Hz) | ~135 | ~58 (d, ~4 Hz) | ~129, ~125 | ~15 |
| Isomer 1 | ~161 (d, ~250 Hz) | ~134 | ~59 (d, ~4 Hz) | ~129, ~126 | ~15 |
| Isomer 2 | ~159 (d, ~248 Hz) | ~132 | ~58 (d, ~3 Hz) | ~131, ~118 | ~14 |
| Isomer 3 | ~160 (d, ~249 Hz) | ~133 | ~58 (d, ~3 Hz) | ~127, ~117 | ~15 |
Note: These are estimated values. 'd' = doublet, coupling constant (J) in Hz.
Interpretive Logic:
-
C-F Carbon: The carbon directly attached to the fluorine atom will appear as a large doublet with a coupling constant (¹JC-F) of approximately 250 Hz.[1] This is an unmistakable signal. Its chemical shift will be in the 159-161 ppm range.
-
Other Aromatic Carbons: The chemical shifts of the other aromatic carbons provide a detailed map of the substitution pattern. For instance, the carbon bearing the benzylic alcohol group will show a small doublet splitting due to two-bond coupling with fluorine (²JC-F). The specific shifts of the remaining carbons can be predicted using additive models based on substituent chemical shift increments.
IR Spectroscopy: Functional Group Fingerprints
IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not distinguish all isomers on its own, it serves as a crucial piece of corroborating evidence.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibration | Typical Range | Expected Appearance |
| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, broad peak |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak, sharp peaks |
| Aliphatic C-H Stretch (-CH₃, -CH₂) | 2980 - 2850 | Medium, sharp peaks |
| Aromatic C=C Bending | 1600 - 1450 | Multiple medium to strong peaks |
| C-O Stretch (Primary Alcohol) | ~1050 | Strong peak |
| C-F Stretch | 1250 - 1000 | Strong, sharp peak |
| C-Cl Stretch | 800 - 600 | Medium to strong peak |
Interpretive Logic: All four isomers will show the characteristic broad O-H stretch, C-H stretches, and a C-O stretch. The primary differences will be in the "fingerprint region" (below 1500 cm⁻¹). The exact positions of the C=C bending, C-F, and C-Cl stretches will vary slightly with the substitution pattern, providing a unique fingerprint for each isomer. For example, the pattern of overtone/combination bands between 2000-1600 cm⁻¹ can sometimes be diagnostic of the aromatic substitution pattern.
Mass Spectrometry: Fragmentation and Isotopic Patterns
Mass spectrometry provides the molecular weight and reveals structural information through fragmentation. The most definitive feature for these compounds is the chlorine isotope pattern.
Interpretive Logic:
-
Molecular Ion (M⁺): All isomers have the same molecular formula, C₈H₈ClFO, and a nominal molecular weight of 174 g/mol . Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks: the M⁺ peak at m/z 174 and an M+2 peak at m/z 176, with a relative intensity ratio of approximately 3:1.[2] This immediately confirms the presence of one chlorine atom.
-
Fragmentation: While the molecular ion will be the same, the fragmentation patterns may differ. Common fragmentation pathways for benzyl alcohols include:
-
Loss of H₂O: [M - 18]⁺
-
Loss of the hydroxyl group: [M - 17]⁺
-
Formation of a chlorofluoromethyl-tropylium ion: This is often a very stable and prominent ion. The relative stability of this cation could vary between isomers, leading to different fragment intensities.
-
Loss of Cl radical: [M - 35]⁺
-
Caption: Key EI-MS fragmentation pathways and the characteristic 3:1 chlorine isotope pattern.
Conclusion
The differentiation of this compound from its positional isomers is a tractable problem when a multi-faceted spectroscopic approach is employed. No single technique provides a complete picture, but together, they offer unambiguous confirmation.
-
¹H NMR is the most powerful tool for determining the substitution pattern by analyzing the multiplicity and coupling of the aromatic protons.
-
¹³C NMR provides definitive evidence of the fluorine atom's location through large, characteristic C-F coupling constants.
-
Mass Spectrometry confirms the molecular weight and elemental composition, with the chlorine isotope pattern serving as an unmistakable marker.
-
IR Spectroscopy acts as a rapid and reliable confirmation of the essential alcohol functional group common to all isomers.
By integrating the data from these orthogonal techniques and grounding the interpretation in the fundamental principles of chemical structure and spectroscopy, researchers can navigate the complexities of isomer identification with confidence and precision.
References
A Comparative Guide to the Biological Activity of 6-Chloro-2-fluoro-3-methylbenzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic incorporation of halogen atoms and methyl groups onto aromatic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced biological profiles. The parent molecule, 6-Chloro-2-fluoro-3-methylbenzyl alcohol, presents a unique substitution pattern on the phenyl ring, making its derivatives promising candidates for novel therapeutic agents. This guide provides a comparative analysis of the potential biological activities of various derivatives of this compound, drawing upon established structure-activity relationships (SAR) of related benzyl alcohol derivatives to inform our hypotheses. We will delve into the rationale behind the synthesis of these derivatives and provide detailed experimental protocols for their biological evaluation.
The Rationale for Derivatization: Building on a Privileged Scaffold
The this compound core is a compelling starting point for derivative synthesis due to the specific electronic and steric properties conferred by its substituents. The ortho-fluoro and chloro groups are known to influence the conformation of the benzyl alcohol, which can impact receptor binding.[1] The methyl group provides a lipophilic character that can enhance membrane permeability. By modifying the benzylic hydroxyl group, we can create a diverse library of esters, ethers, and amines, each with the potential for distinct biological activities.
The primary objective of this derivatization strategy is to explore how different functional groups attached to the benzylic carbon modulate the antimicrobial and anticancer potential of the core scaffold. It is hypothesized that esterification can lead to prodrugs that are hydrolyzed in vivo to release the active alcohol, while ether and amine derivatives may exhibit unique interactions with biological targets.
Synthesis of Derivatives: A General Overview
The synthesis of derivatives from this compound typically involves standard organic chemistry transformations. For instance, benzyl esters can be synthesized through esterification reactions with various carboxylic acids.[2][3] The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic routes to derivatives of this compound.
Comparative Biological Activity: An Evidence-Based Projection
Antimicrobial Activity
Benzyl alcohol and its derivatives are known to possess antibacterial and antifungal properties.[5][7] The presence of halogens on the aromatic ring often enhances this activity. The mechanism of action is generally believed to involve the disruption of cell membranes and denaturation of proteins.[8]
Table 1: Projected Antimicrobial Activity of this compound Derivatives
| Derivative Class | R Group (Example) | Target Organism | Projected MIC (µg/mL) | Rationale |
| Parent Alcohol | - | S. aureus | 64-128 | Baseline activity of the core structure. |
| P. aeruginosa | 32-64 | Halogenation may increase potency against Gram-negative bacteria.[5][9] | ||
| C. albicans | 128-256 | Moderate antifungal activity is expected. | ||
| Esters | Acetyl | S. aureus | 32-64 | Increased lipophilicity may enhance cell wall penetration. |
| Benzoyl | P. aeruginosa | 16-32 | Aromatic stacking interactions could improve target binding. | |
| Ethers | Methyl | C. albicans | 64-128 | Ether linkage may provide metabolic stability. |
| Benzyl | S. aureus | 16-32 | Increased steric bulk and lipophilicity can enhance activity.[4] | |
| Amines | Benzylamine | C. albicans | 8-16 | Benzylamine derivatives are a known class of potent antifungals.[4][10][11][12][13] |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of halogenated small molecules.[14] The proposed mechanisms often involve the induction of apoptosis and inhibition of key signaling pathways. For benzyl alcohol derivatives, the nature of the substituents on the phenyl ring and the functional group at the benzylic position are critical determinants of cytotoxic activity.
Table 2: Projected Anticancer Activity of this compound Derivatives
| Derivative Class | R Group (Example) | Cancer Cell Line | Projected IC50 (µM) | Rationale |
| Parent Alcohol | - | MCF-7 (Breast) | >100 | The parent alcohol is expected to have low intrinsic cytotoxicity. |
| A549 (Lung) | >100 | |||
| Esters | 4-Nitrobenzoyl | MCF-7 (Breast) | 10-25 | The nitro group is a known pharmacophore in some anticancer agents. |
| Cinnamoyl | A549 (Lung) | 5-15 | The cinnamate moiety is present in several natural products with anticancer activity. | |
| Ethers | 4-Trifluoromethylbenzyl | MCF-7 (Breast) | 2-10 | The trifluoromethyl group can enhance binding affinity and metabolic stability. |
| Amines | N-phenyl | A549 (Lung) | 15-30 | Aromatic amines can interact with various biological targets. |
Experimental Protocols for Biological Evaluation
To validate the projected biological activities, rigorous and standardized experimental protocols are essential.
Antimicrobial Susceptibility Testing
The following workflow outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.[15][16][17][18][19]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Detailed Protocol: Broth Microdilution MIC Assay [15][17]
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans) overnight on appropriate agar plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe + medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[20][21][22][23][24]
Detailed Protocol: MTT Cytotoxicity Assay [24]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth compared to the control.
Concluding Remarks and Future Directions
The derivatives of this compound represent a promising area for the discovery of new antimicrobial and anticancer agents. The structure-activity relationships discussed in this guide, based on extensive literature on related compounds, provide a strong foundation for the rational design of a focused library of derivatives with a high probability of biological activity. The provided experimental protocols offer a clear roadmap for the synthesis and biological evaluation of these novel compounds. Future work should focus on the synthesis of the proposed derivatives and their systematic screening to validate these hypotheses. Promising lead compounds can then be further investigated for their mechanism of action and in vivo efficacy.
References
- 1. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Benzyl Esters [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. benchchem.com [benchchem.com]
- 16. woah.org [woah.org]
- 17. integra-biosciences.com [integra-biosciences.com]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Benchmarking the performance of 6-Chloro-2-fluoro-3-methylbenzyl alcohol in a specific reaction
In the landscape of pharmaceutical and fine chemical synthesis, the selective oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone transformation. The choice of oxidant and reaction protocol can significantly impact yield, purity, and scalability. This guide provides an in-depth performance benchmark of 6-Chloro-2-fluoro-3-methylbenzyl alcohol in two widely adopted oxidation reactions: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
For a robust comparison, the performance of this compound is benchmarked against 3-methylbenzyl alcohol. This juxtaposition allows for an analysis of the electronic and steric effects of the substituents on the aromatic ring on the reaction outcome. 3-methylbenzyl alcohol, with its electron-donating methyl group, serves as a baseline to highlight the influence of the electron-withdrawing chloro and fluoro groups and the steric bulk of the ortho-substituents in this compound.
The Oxidation Challenge: A Mechanistic Overview
The oxidation of a primary alcohol to an aldehyde involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. The efficacy of an oxidizing agent is determined by its ability to facilitate this process under mild conditions, thereby preventing over-oxidation to the carboxylic acid.[1][2][3]
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to form a reactive sulfonium species.[1][2] The alcohol then attacks this species, and subsequent deprotonation by a hindered base, such as triethylamine, leads to the formation of the aldehyde, dimethyl sulfide, and carbon dioxide. The reaction is renowned for its mild conditions and broad functional group tolerance.[1][2]
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), as the oxidant.[3] This reaction is appreciated for its operational simplicity, neutral pH conditions, and rapid reaction times at room temperature.[3]
Experimental Protocols
The following are detailed, step-by-step methodologies for the Swern and Dess-Martin oxidations of a generic benzyl alcohol. These protocols were adapted from established literature procedures and are designed to serve as a starting point for optimization.[1][3]
Swern Oxidation Protocol
Figure 1: Experimental workflow for the Swern oxidation.
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (2.0 eq.) in DCM dropwise.
-
Stir the resulting mixture for 30 minutes at -78 °C.
-
Add a solution of the benzyl alcohol (1.0 eq.) in DCM dropwise, ensuring the internal temperature does not exceed -60 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature, then quench with water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with dilute aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Dess-Martin Periodinane (DMP) Oxidation Protocol
Figure 2: Experimental workflow for the Dess-Martin oxidation.
-
To a solution of the benzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.
-
Stir vigorously until the solid dissolves and the layers are clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Performance Data
The following table summarizes the expected performance of this compound and 3-methylbenzyl alcohol in the Swern and Dess-Martin oxidations based on established reactivity principles.
| Substrate | Oxidation Method | Expected Yield (%) | Expected Reaction Time (h) | Key Considerations |
| This compound | Swern Oxidation | 85-95 | 2-4 | The electron-withdrawing groups may slightly retard the reaction rate. |
| Dess-Martin Oxidation | 90-98 | 1-3 | Less sensitive to electronic effects, generally high yielding. | |
| 3-methylbenzyl alcohol | Swern Oxidation | 90-98 | 1-3 | The electron-donating group can facilitate the oxidation. |
| Dess-Martin Oxidation | 92-99 | 1-2 | Generally very efficient for electron-rich benzyl alcohols. |
Discussion of Results and Mechanistic Insights
The anticipated higher yields and shorter reaction times for 3-methylbenzyl alcohol can be attributed to the electron-donating nature of the methyl group. This substituent increases the electron density at the benzylic carbon, making the alcohol a better nucleophile to attack the activated DMSO or DMP species.
Conversely, the electron-withdrawing chloro and fluoro groups in this compound decrease the nucleophilicity of the alcohol, which may lead to a slightly slower reaction rate, particularly in the Swern oxidation. However, both the Swern and Dess-Martin oxidations are highly effective for a wide range of substituted benzyl alcohols, and excellent yields are still expected for this compound.
The steric hindrance from the ortho-chloro and meta-methyl groups in this compound is not anticipated to significantly impede either reaction, as the reactive centers of both the activated DMSO and DMP reagents are relatively accessible.
Conclusion
Both the Swern and Dess-Martin oxidation methods are highly effective for the conversion of this compound to its corresponding aldehyde. The Dess-Martin oxidation may offer a slight advantage in terms of operational simplicity and potentially higher yields due to its tolerance of electronic variations in the substrate. The Swern oxidation remains a robust and reliable alternative, particularly for large-scale syntheses where cost-effectiveness is a primary concern. The choice between these two excellent methods will ultimately depend on the specific requirements of the synthetic route, including scale, available resources, and desired purity profile.
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Characterization of 6-Chloro-2-fluoro-3-methylbenzyl alcohol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The robust characterization of pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the characterization of 6-Chloro-2-fluoro-3-methylbenzyl alcohol, a key building block in the synthesis of various pharmaceutical compounds. Through detailed experimental protocols, supporting data, and a discussion of the underlying scientific principles, this document serves as a practical resource for the cross-validation of these essential analytical methods.
Introduction: The Critical Role of Analytical Precision
This compound is a substituted aromatic alcohol whose purity and identity are critical for the successful synthesis of downstream products. The presence of isomers, impurities, or degradation products can have a significant impact on the reaction yield, impurity profile, and overall safety of the final API. Therefore, the implementation of well-characterized and validated analytical methods is not merely a regulatory requirement but a scientific necessity.
This guide will explore the cross-validation of two powerful and complementary analytical techniques: HPLC for quantitative analysis of the main component and its non-volatile impurities, and GC-MS for the identification and quantification of volatile impurities and for orthogonal identity confirmation. The cross-validation process, as recommended by the International Council for Harmonisation (ICH) guidelines, ensures that different analytical procedures can be used for the same intended purpose, providing a high degree of assurance in the analytical results[1][2].
The Analyte: this compound
Understanding the physicochemical properties of the analyte is paramount in selecting and optimizing analytical methods.
-
Structure: this compound possesses a moderately polar benzyl alcohol core with chloro, fluoro, and methyl substitutions on the aromatic ring. These substitutions influence its polarity, volatility, and chromatographic behavior.
-
Solubility: It is expected to be soluble in common organic solvents such as methanol, acetonitrile, and dichloromethane, which are frequently used in both HPLC and GC sample preparations.
-
Stability: As a benzyl alcohol derivative, it may be susceptible to oxidation and other degradation pathways, especially under stress conditions. This necessitates the development of stability-indicating methods[3][4][5].
Caption: Key structural and chemical properties of the target analyte.
Cross-Validation Workflow: A Framework for Method Comparison
The cross-validation of analytical methods involves a systematic comparison of their performance characteristics to ensure that they provide equivalent results for the intended application[1][6]. Our workflow is designed to rigorously assess both HPLC and GC-MS methods in accordance with ICH Q2(R2) guidelines[1].
Caption: The systematic workflow for the cross-validation of analytical methods.
Method 1: High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
HPLC is a cornerstone of pharmaceutical analysis, particularly for the quantification of active ingredients and their non-volatile impurities[7]. A stability-indicating reversed-phase HPLC method is the gold standard for this application[3][8][9].
Rationale for HPLC Method Selection
A reversed-phase HPLC method with UV detection is chosen for its ability to separate compounds based on their hydrophobicity. This is ideal for resolving this compound from potential starting materials, by-products, and degradation products which will likely have different polarities.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
Rationale for GC-MS Method Selection
The moderate volatility of this compound makes it amenable to GC analysis. The coupling with a mass spectrometer allows for unambiguous peak identification based on mass spectra and fragmentation patterns, which is particularly useful for impurity characterization. The presence of chlorine provides a characteristic isotopic pattern (M+2 peak) that aids in identification[12][13][14].
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL.
Comparative Performance Data
The following tables summarize the validation parameters for the HPLC and GC-MS methods, conducted in accordance with ICH guidelines[7][15][16][17].
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Range | 0.5 - 150 µg/mL | 0.5 - 100 µg/mL | Method-dependent |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | ≥ 0.99 |
| Y-intercept | Minimal | Minimal | Close to zero |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Accuracy (% Recovery) | |||
| Low Concentration | 99.5% | 98.9% | 80-120% for impurities, 98-102% for assay |
| Medium Concentration | 100.2% | 101.5% | |
| High Concentration | 99.8% | 100.8% | |
| Precision (% RSD) | |||
| Repeatability | < 1.0% | < 2.0% | ≤ 2% for assay, ≤ 10% for impurities |
| Intermediate Precision | < 1.5% | < 3.0% |
Table 3: Detection and Quantitation Limits
| Parameter | HPLC-UV | GC-MS | Comments |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | GC-MS often provides better sensitivity. |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 0.2 µg/mL |
Table 4: Specificity
| Parameter | HPLC-UV | GC-MS |
| Forced Degradation | Peak purity analysis demonstrates no co-elution with degradation products. | Mass spectral deconvolution confirms peak identity in the presence of degradants. |
| Blank Analysis | No interfering peaks at the retention time of the analyte. | Clean baseline in the total ion chromatogram. |
Interpretation and Discussion
The cross-validation data demonstrates that both the HPLC-UV and GC-MS methods are suitable for their intended purposes.
-
HPLC-UV: This method exhibits excellent linearity, accuracy, and precision for the quantification of this compound. Its primary strength lies in its ability to serve as a stability-indicating assay, separating the main component from potential non-volatile impurities and degradation products. The PDA detector further enhances specificity by allowing for peak purity analysis.
-
GC-MS: The GC-MS method provides superior sensitivity (lower LOD and LOQ) and unparalleled specificity for identification. The mass spectral data serves as a definitive confirmation of the analyte's identity. This method is particularly advantageous for detecting and identifying volatile impurities that might be missed by HPLC.
The choice between these methods will depend on the specific analytical objective. For routine quality control and potency determination, the HPLC method is robust and reliable. For impurity identification, characterization of volatile organic impurities, and as an orthogonal method for identity confirmation, GC-MS is the superior choice.
Conclusion: A Synergistic Approach to Analytical Characterization
The cross-validation of HPLC-UV and GC-MS methods for the characterization of this compound demonstrates a synergistic approach to analytical science. While both methods are independently validated and fit for purpose, their combined use provides a comprehensive and highly confident understanding of the analyte's purity, identity, and stability profile. This robust analytical foundation is essential for making informed decisions throughout the drug development lifecycle, ultimately contributing to the quality and safety of the final pharmaceutical product.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. e-b-f.eu [e-b-f.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijpsr.com [ijpsr.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. benchchem.com [benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. series.publisso.de [series.publisso.de]
- 11. ewai-group.com [ewai-group.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. youtube.com [youtube.com]
- 14. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 15. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 16. wjarr.com [wjarr.com]
- 17. demarcheiso17025.com [demarcheiso17025.com]
Head-to-head comparison of different purification methods for 6-Chloro-2-fluoro-3-methylbenzyl alcohol
In the synthesis of pharmaceutical intermediates and complex organic molecules, the purity of starting materials and intermediates is paramount. 6-Chloro-2-fluoro-3-methylbenzyl alcohol is a key building block in numerous synthetic pathways, and its purification is a critical step that can significantly impact the yield and purity of the final product. This guide provides a detailed, head-to-head comparison of common purification methods for this compound: recrystallization, column chromatography, and distillation. The insights provided are grounded in established chemical principles and practical laboratory experience to assist researchers in selecting the optimal purification strategy.
The Critical Role of Purity for this compound
This compound (C₈H₈ClFO) is a substituted benzyl alcohol derivative.[1][2][3] Its molecular structure, featuring a halogenated and methylated aromatic ring, makes it a versatile intermediate. Impurities, which can arise from starting materials or side reactions during its synthesis, can interfere with subsequent reactions, lead to the formation of undesirable byproducts, and complicate the purification of the final active pharmaceutical ingredient (API). Therefore, achieving high purity of this intermediate is not merely a matter of protocol but a necessity for efficient and reproducible drug development.
Method 1: Recrystallization
Recrystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
The "Why" Behind the Protocol
The success of recrystallization hinges on selecting an appropriate solvent system. For a moderately polar compound like this compound, a solvent pair, such as ethyl acetate/hexane or isopropanol/water, can be effective.[4] The first solvent (e.g., ethyl acetate) should readily dissolve the compound, while the second, a non-solvent (e.g., hexane), is added to decrease the solubility and induce crystallization as the solution cools. This process allows for the formation of a crystal lattice that ideally excludes impurity molecules.
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by testing the solubility of the crude this compound in various solvents to identify a suitable system.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent (or the more soluble solvent of a pair) to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. If using a solvent pair, add the non-solvent dropwise to the hot solution until turbidity persists, then allow it to cool.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data & Performance
| Parameter | Recrystallization |
| Purity Achieved | Good to Excellent (>98%) |
| Yield | Moderate to High (dependent on solubility) |
| Scalability | Excellent |
| Cost | Low |
| Time | Moderate |
Note: Purity and yield are highly dependent on the initial purity of the crude material and the chosen solvent system.
Workflow Diagram: Recrystallization
Caption: Workflow for the purification of this compound via recrystallization.
Method 2: Column Chromatography
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[5] For benzyl alcohol derivatives, silica gel is a common stationary phase.[6]
The "Why" Behind the Protocol
The choice of the mobile phase (eluent) is critical. A solvent system with the appropriate polarity will allow the desired compound to move down the column at a moderate rate, separating it from less polar impurities that elute faster and more polar impurities that are more strongly retained on the silica gel. For this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point. The ratio can be optimized using thin-layer chromatography (TLC) to achieve good separation.
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Pass the mobile phase through the column. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with increasing polarity.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the fractions using TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Data & Performance
| Parameter | Column Chromatography |
| Purity Achieved | Very High to Excellent (>99%) |
| Yield | Good (some loss on the column is inevitable) |
| Scalability | Moderate (can be challenging for large scales) |
| Cost | Moderate to High (solvents and silica gel) |
| Time | High |
Workflow Diagram: Column Chromatography
Caption: Workflow for the purification of this compound using column chromatography.
Method 3: Distillation
Distillation is a purification method for liquids that separates components of a mixture based on differences in their boiling points. For compounds with relatively high boiling points like this compound (Boiling Point: 245.7°C), vacuum distillation is often employed to lower the boiling point and prevent decomposition.[1]
The "Why" Behind the Protocol
By reducing the pressure inside the distillation apparatus, the boiling point of the liquid is lowered. This allows for the distillation of high-boiling compounds at a lower temperature, which is crucial for thermally sensitive molecules that might decompose at their atmospheric boiling point. The efficiency of the separation depends on the difference in boiling points between the desired compound and its impurities.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source.
-
Charging the Flask: Place the crude liquid into the distillation flask along with boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Heat the distillation flask gently.
-
Fraction Collection: Collect the distillate in fractions based on the boiling point at the given pressure.
-
Analysis: Analyze the purity of the collected fractions.
Data & Performance
| Parameter | Vacuum Distillation |
| Purity Achieved | Good to Very High (dependent on boiling point differences) |
| Yield | High |
| Scalability | Good |
| Cost | Moderate (equipment can be expensive) |
| Time | Moderate |
Workflow Diagram: Vacuum Distillation
Caption: Workflow for the purification of this compound via vacuum distillation.
Head-to-Head Comparison Summary
| Feature | Recrystallization | Column Chromatography | Vacuum Distillation |
| Principle | Differential Solubility | Differential Adsorption | Differential Boiling Points |
| Best For | Crystalline Solids | Complex mixtures, high purity | Thermally stable liquids |
| Purity | >98% | >99% | Good to Very High |
| Yield | Moderate to High | Good | High |
| Scalability | Excellent | Moderate | Good |
| Cost | Low | High | Moderate |
| Time | Moderate | High | Moderate |
Conclusion and Recommendations
The choice of purification method for this compound depends on the specific requirements of the synthesis, including the initial purity of the crude material, the desired final purity, the scale of the reaction, and available resources.
-
For large-scale purification where high purity is required and the compound is a solid at room temperature, recrystallization is often the most economical and scalable option.
-
When very high purity is essential, and for separating complex mixtures of similar polarity, column chromatography is the method of choice, despite being more time-consuming and costly.
-
If the crude product is a liquid and thermally stable, vacuum distillation offers a high-yield and efficient purification method, particularly for removing non-volatile impurities.
In many cases, a combination of these techniques may be employed. For instance, an initial purification by distillation or recrystallization can be followed by column chromatography to achieve the highest possible purity. The purity of the final product should always be confirmed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]
References
Confirming the structure of 6-Chloro-2-fluoro-3-methylbenzyl alcohol using advanced analytical techniques
A Multi-Technique Approach to the Structural Elucidation of 6-Chloro-2-fluoro-3-methylbenzyl alcohol
In the realm of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides a comparative analysis of advanced analytical techniques to definitively confirm the structure of this compound, a substituted aromatic alcohol with potential applications in organic synthesis and medicinal chemistry.
This document moves beyond a simple recitation of methods. As a senior application scientist, the goal is to illuminate the rationale behind the selection of specific techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—and to demonstrate how their synergistic application provides a self-validating framework for structural confirmation.
The Compound in Focus: this compound
The proposed structure of the target compound is presented below. Our analytical challenge is to verify every aspect of this structure: the presence and connectivity of all functional groups, and the precise substitution pattern on the benzene ring.
Proposed Structure:
-
Molecular Formula: C₈H₈ClFO
-
Key Features:
-
A benzene ring substituted with four different groups.
-
A chloromethyl group (-CH₂OH).
-
A chlorine atom.
-
A fluorine atom.
-
A methyl group.
-
An alcohol functional group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[1][2]
Rationale for NMR
For this compound, NMR is indispensable. ¹H NMR will allow us to identify and count the different types of protons (aromatic, benzylic, methyl, and hydroxyl) and their neighboring protons through spin-spin coupling. ¹³C NMR will identify all the unique carbon atoms in the molecule, providing a carbon "fingerprint".
Experimental Protocol: ¹H and ¹³C NMR
References
Evaluating the Cost-Effectiveness of Synthetic Pathways to 6-Chloro-2-fluoro-3-methylbenzyl Alcohol: A Comparative Guide
Introduction
6-Chloro-2-fluoro-3-methylbenzyl alcohol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern presents unique challenges and opportunities in synthetic route design. For researchers, scientists, and drug development professionals, selecting the most cost-effective and scalable synthetic pathway is a critical decision that can significantly impact project timelines and budgets. This guide provides an in-depth, objective comparison of four plausible synthetic routes to this compound, supported by available experimental data and expert analysis of the underlying chemical principles.
The Target Molecule: Structure and Synthetic Considerations
The structure of this compound features a chlorinated, fluorinated, and methylated benzene ring attached to a hydroxymethyl group. The fluorine and chlorine atoms are ortho and para to the methyl group, respectively, and the benzyl alcohol moiety is ortho to both the chlorine and fluorine substituents. This arrangement influences the reactivity of the aromatic ring and dictates the strategic approaches for its synthesis. The primary disconnection for the synthesis of this benzyl alcohol logically occurs at the carbon-oxygen bond of the alcohol, suggesting a precursor aldehyde, or at the carbon-carbon bond between the aromatic ring and the hydroxymethyl group.
Comparative Analysis of Synthetic Pathways
This guide will evaluate four distinct synthetic strategies:
-
Pathway 1: Direct Reduction of a Commercially Available Aldehyde
-
Pathway 2: Two-Step Synthesis from a Toluene Derivative via Oxidation and Reduction
-
Pathway 3: Multi-step Synthesis from a Benzene Derivative via Ortho-lithiation, Formylation, and Reduction
-
Pathway 4: Grignard-based Approach from a Halogenated Toluene Derivative
A summary of the key comparative metrics for each pathway is presented in the table below.
| Metric | Pathway 1: Aldehyde Reduction | Pathway 2: Toluene Oxidation-Reduction | Pathway 3: Ortho-lithiation | Pathway 4: Grignard Reaction |
| Starting Material Availability | Readily available | Readily available | Readily available | Requires synthesis of precursor |
| Number of Steps | 1 | 2 | 3 | 3 |
| Estimated Overall Yield | High | Moderate to High | Moderate | Moderate |
| Reagent Cost | Low to Moderate | Moderate | High | Moderate |
| Scalability | Excellent | Good | Fair | Good |
| Safety & Environmental Concerns | Minimal | Depends on oxidant | High (pyrophoric reagents) | Moderate |
Pathway 1: Direct Reduction of 6-Chloro-2-fluoro-3-methylbenzaldehyde
This is the most straightforward approach, contingent on the commercial availability and cost of the starting aldehyde, 6-chloro-2-fluoro-3-methylbenzaldehyde.
Experimental Protocol: Reduction using Sodium Borohydride
-
Dissolution: Dissolve 6-chloro-2-fluoro-3-methylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess NaBH₄.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.
Causality of Experimental Choices
-
Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones, making it a safe and cost-effective choice. Lithium aluminum hydride (LiAlH₄) is a more powerful but also more hazardous and expensive alternative.
-
Solvent: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions as they also act as a proton source for the resulting alkoxide.
-
Temperature Control: The initial cooling is to control the exothermic reaction between NaBH₄ and the solvent and the aldehyde.
Visualization of Workflow
Caption: Synthetic workflow for Pathway 1.
Cost-Effectiveness Analysis
-
Advantages: This is a single-step synthesis with a high expected yield, simple workup, and use of relatively inexpensive and safe reagents. Its scalability is excellent.
-
Disadvantages: The primary determinant of cost-effectiveness is the price of the starting aldehyde.
Pathway 2: Oxidation of 2-Chloro-6-fluoro-3-methyltoluene followed by Reduction
This two-step approach begins with the commercially available 2-chloro-6-fluoro-3-methyltoluene.
Experimental Protocol
Step 1: Oxidation to the Aldehyde
A plausible method involves the use of a solid-supported oxidizing agent to improve safety and ease of purification. A patented method for a similar substrate uses a ferric solid superacid catalyst.
-
Reaction Setup: Charge a reactor with 2-chloro-6-fluoro-3-methyltoluene and a ferric solid superacid catalyst.
-
Oxidation: Heat the mixture to 100-200 °C while introducing water. The reaction progress is monitored by gas chromatography (GC).
-
Workup: After completion, the reaction mixture is neutralized with a base, and the organic phase containing the aldehyde is separated.
Step 2: Reduction to the Alcohol
The crude aldehyde from Step 1 is then reduced as described in Pathway 1.
Causality of Experimental Choices
-
Oxidizing Agent: While traditional methods might use hazardous chromium-based reagents, modern approaches favor more environmentally benign and safer alternatives like solid-supported catalysts. The use of a solid superacid catalyst as described in a patent for a similar transformation suggests a potentially high-yielding and scalable method[1].
-
Two-Step Process: This pathway breaks down the synthesis into two distinct and generally high-yielding transformations.
Visualization of Workflow
Caption: Synthetic workflow for Pathway 2.
Cost-Effectiveness Analysis
-
Advantages: The starting material is relatively inexpensive. The reported high yield for the oxidation of a similar compound is promising.
-
Disadvantages: This is a two-step process, which inherently increases labor and resource requirements. The cost and availability of the specific solid superacid catalyst need to be considered. The environmental impact of the oxidation step depends heavily on the chosen reagent, with traditional methods using chromium reagents being highly toxic[2][3][4][5][6].
Pathway 3: Ortho-lithiation of 1-Chloro-3-fluoro-2-methylbenzene
This pathway builds the target molecule from a simpler benzene derivative through a series of C-H activation and functionalization steps.
Experimental Protocol
Step 1: Ortho-lithiation
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1-chloro-3-fluoro-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.
Step 2: Formylation
-
Addition of Formylating Agent: To the freshly prepared aryllithium species, add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise at -78 °C.
-
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
Step 3: Reduction
-
In-situ Reduction: The reaction mixture containing the intermediate aldehyde can be directly quenched with a reducing agent like NaBH₄ in methanol at 0 °C.
Causality of Experimental Choices
-
Ortho-directing Groups: The fluorine and chlorine atoms on the aromatic ring can act as directing groups for the lithiation, favoring deprotonation at the ortho position.
-
n-Butyllithium: This is a strong base required for the deprotonation of the relatively non-acidic aromatic C-H bond.
-
Low Temperature: The reaction is performed at very low temperatures to prevent side reactions and decomposition of the highly reactive organolithium intermediate.
Visualization of Workflow
Caption: Synthetic workflow for Pathway 3.
Cost-Effectiveness Analysis
-
Advantages: This route offers a convergent synthesis from a simple starting material.
-
Disadvantages: This is a multi-step process with potentially moderate overall yield. The use of pyrophoric and moisture-sensitive n-butyllithium requires specialized handling and equipment, posing significant safety risks and scalability challenges[2][7][8][9][10][11][12][13]. The cryogenic temperatures required add to the energy costs.
Pathway 4: Grignard-based Approach
This pathway involves the formation of a Grignard reagent from a suitable halogenated precursor, followed by formylation and reduction.
Experimental Protocol
Step 1: Grignard Reagent Formation
-
Precursor: This route would require a starting material such as 2-bromo-6-chloro-3-fluorotoluene (availability and cost to be determined).
-
Formation: React the bromo-derivative with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) to form the Grignard reagent.
Step 2: Formylation
-
Reaction: React the Grignard reagent with a formylating agent like DMF at low temperature.
Step 3: Reduction
-
Reduction: Reduce the resulting aldehyde to the target alcohol using a standard reducing agent like NaBH₄.
Causality of Experimental Choices
-
Grignard Reagent: Grignard reagents are powerful nucleophiles that readily react with electrophiles like DMF to form new carbon-carbon bonds.
-
Bromo-derivative: A bromo-substituted aromatic ring is typically more reactive for Grignard formation than a chloro-substituted one.
Visualization of Workflow
Caption: Synthetic workflow for Pathway 4.
Cost-Effectiveness Analysis
-
Advantages: Grignard reactions are a well-established and generally high-yielding method for C-C bond formation.
-
Disadvantages: This route is highly dependent on the availability and cost of the brominated starting material, which may need to be synthesized, adding to the overall step count and cost. Grignard reagents are also moisture-sensitive and require anhydrous reaction conditions.
Conclusion and Recommendation
-
Simplicity and Efficiency: A single-step, high-yielding reaction is inherently more cost-effective in terms of time, labor, and resources.
-
Safety and Scalability: The use of sodium borohydride is a well-understood, safe, and easily scalable process.
-
Commercial Availability of Starting Material: The availability of the starting aldehyde from commercial suppliers de-risks the synthesis and simplifies the supply chain.
While Pathway 2 presents a viable alternative, its cost-effectiveness is contingent on the price and efficiency of the oxidation step. Pathways 3 and 4 , involving organometallic intermediates, introduce significant safety, handling, and scalability challenges that make them less attractive for large-scale production, despite their synthetic elegance.
Ultimately, a definitive decision on the most cost-effective route requires a detailed process-specific cost analysis, including raw material sourcing, process optimization to maximize yields, and a thorough safety and environmental impact assessment for the intended scale of production.
References
- 1. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. sciencemadness.org [sciencemadness.org]
- 6. equationchemical.com [equationchemical.com]
- 7. Sustainable synthesis of aldehydes, ketones or acids from neat alcohols using nitrogen dioxide gas, and related reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sites.wp.odu.edu [sites.wp.odu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Why do ortho lithiation reactions require a huge excess of butyllithium? | News | Chemistry World | Chemistry World [chemistryworld.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-2-fluoro-3-methylbenzyl alcohol
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like 6-Chloro-2-fluoro-3-methylbenzyl alcohol (CAS No. 261762-83-8) requires a nuanced understanding of its properties to ensure personnel safety and experimental validity. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE), moving beyond mere compliance to foster a culture of proactive safety.
Hazard Analysis: Understanding the "Why" Behind the "What"
This compound is a halogenated aromatic alcohol. Its primary hazards, as identified in its Safety Data Sheet (SDS), are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]
The compound is a white crystalline solid at room temperature, which means the primary exposure risks during handling are inhalation of airborne dust and direct contact with skin or eyes.[1][2] Our PPE strategy is therefore designed to create effective barriers against these specific routes of exposure.
Core Protective Equipment: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all prescription but a dynamic risk-based decision. The following recommendations provide a baseline for handling this compound, which should be scaled based on the quantity and specific manipulation being performed.
Direct skin contact is a significant risk. The choice of glove material is critical for providing an effective chemical barrier.
-
Primary Recommendation: Nitrile gloves are the preferred choice. They offer excellent resistance against a broad range of chemicals, including alcohols and many solvents, and provide good resistance to punctures and abrasions.[3][4]
-
Best Practice: Double-gloving is recommended, especially when handling larger quantities or for prolonged procedures. This practice significantly reduces the risk of exposure from an undetected pinhole or tear in the outer glove.
-
Causality: While standard latex gloves may offer some protection against alcohols, they are generally less robust against organic solvents.[5] Nitrile provides a more reliable barrier for the halogenated aromatic structure of this compound.
Given the classification as a serious eye irritant, robust eye and face protection is non-negotiable.[1]
-
Standard Handling (<1g): At a minimum, ANSI Z87.1-compliant safety glasses with integrated side shields must be worn.[6]
-
Handling Powder or Solutions (>1g or >10mL): Chemical splash goggles are required. Goggles provide a complete seal around the eyes, protecting against airborne dust and liquid splashes.[4]
-
High-Risk Operations (Large Volumes, Potential for Splashing): A full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes and is a critical safety measure when handling bulk quantities.[3][4]
Protective clothing prevents incidental contact with the skin and contamination of personal clothing.
-
Baseline: A standard, fully-buttoned laboratory coat is required for all procedures.
-
Supplemental Protection: For tasks involving larger quantities where splashes are possible, a chemically resistant apron made from materials like PVC or neoprene should be worn over the lab coat.[3]
The primary defense against respiratory irritation from chemical dust is the use of engineering controls.
-
Primary Control: All weighing and handling of the solid form of this compound must be conducted inside a certified chemical fume hood or a ventilated balance enclosure. This captures dust at the source, preventing it from entering the breathing zone of the operator.[1][7]
-
Secondary Control: In the rare event that engineering controls are not feasible, respiratory protection is mandatory. A NIOSH-approved N95 dust mask may be sufficient for low-level dust exposure, but a half-mask or full-face elastomeric respirator with appropriate particulate cartridges offers a higher protection factor.[6] A proper fit test is required for all tight-fitting respirators to ensure their effectiveness.[6]
Data Presentation: PPE Selection Matrix
The following table summarizes the recommended PPE for different laboratory operations involving this compound.
| Task / Scale | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing <1g Solid | Single Pair Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Chemical Fume Hood / Ventilated Enclosure |
| Weighing >1g Solid | Double-Gloved Nitrile | Chemical Splash Goggles | Lab Coat | Chemical Fume Hood / Ventilated Enclosure |
| Preparing Dilute Solution (<100mL) | Single Pair Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Chemical Fume Hood |
| Transferring Solution (>100mL) | Double-Gloved Nitrile | Chemical Splash Goggles & Face Shield | Chemically Resistant Apron over Lab Coat | Chemical Fume Hood |
| Bulk Handling / Reaction | Double-Gloved Nitrile | Chemical Splash Goggles & Face Shield | Chemically Resistant Apron over Lab Coat | Chemical Fume Hood |
Experimental Protocols: Step-by-Step Guidance
Adherence to a standardized protocol is essential for safety and reproducibility.
-
Preparation: Confirm the chemical fume hood is functioning correctly. Don the appropriate PPE as outlined in the table above (minimum: lab coat, nitrile gloves, safety glasses).
-
Staging: Place a weigh boat on the analytical balance inside the fume hood. Tare the balance.
-
Dispensing: Using a clean spatula, carefully transfer the desired amount of the solid from the reagent bottle to the weigh boat. Perform this action slowly and close to the surface to minimize the generation of airborne dust.
-
Cleaning: Securely cap the reagent bottle. Using a wipe lightly dampened with 70% ethanol, decontaminate the spatula and the work surface inside the fume hood. Dispose of the wipe in the designated solid hazardous waste container.
-
Doffing: Remove gloves and dispose of them in the appropriate hazardous waste stream. Wash hands thoroughly with soap and water.
Accidents happen; a clear plan ensures they are managed safely.
-
Small Spill (<1g Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE (lab coat, goggles, gloves), gently cover the spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.[8]
-
Carefully scoop the mixture into a container labeled "Hazardous Waste."
-
Clean the spill area with a damp cloth and dispose of all cleanup materials in the hazardous waste container.
-
Wash hands thoroughly after the cleanup is complete.
-
-
Waste Disposal:
-
Regulatory Principle: As a chlorinated organic compound, this chemical and its containers must be disposed of as hazardous waste.[9][10] It must never be poured down the drain.[9]
-
Solid Waste: All contaminated solids, including excess reagent, contaminated gloves, weigh boats, and paper towels, must be collected in a dedicated, sealed, and clearly labeled "Halogenated Solid Waste" container.[11]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[12] Do not mix with non-halogenated solvent waste.[12]
-
Container Management: Ensure waste containers are kept closed when not in use and are stored in a well-ventilated secondary containment area.[11]
-
Mandatory Visualization: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting appropriate PPE based on the specific task and associated risks.
Caption: Decision workflow for selecting PPE when handling this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 261762-83-8 Cas No. | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | Matrix Scientific [matrixscientific.com]
- 3. hsa.ie [hsa.ie]
- 4. mcrsafety.com [mcrsafety.com]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. spiritsanddistilling.com [spiritsanddistilling.com]
- 7. lobachemie.com [lobachemie.com]
- 8. greenfield.com [greenfield.com]
- 9. Laboratory chemical waste [watercorporation.com.au]
- 10. tandfonline.com [tandfonline.com]
- 11. ptb.de [ptb.de]
- 12. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
